5-Chloro-2-ethylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVRALGHBQQJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598669 | |
| Record name | 5-Chloro-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-12-9 | |
| Record name | 5-Chloro-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-ethylpyridine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-ethylpyridine is a crucial intermediate in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a chlorinated pyridine ring with an ethyl group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and potent pesticides.[1][2] The precise placement of the chlorine and ethyl groups on the pyridine ring is paramount for the desired biological activity of the final product. This guide provides a detailed exploration of the synthetic pathways to this compound, with a focus on the direct chlorination of 2-ethylpyridine, offering insights into reaction mechanisms, experimental protocols, and optimization strategies.
The Challenge of Selective Pyridine Chlorination
The synthesis of specifically substituted pyridines, such as this compound, presents a significant synthetic challenge. The pyridine ring is an electron-deficient heterocycle, making it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene.[3][4] Direct chlorination of the pyridine ring often requires harsh reaction conditions and can lead to a mixture of regioisomers, necessitating complex purification procedures.[5][6]
The primary challenge in the synthesis of this compound from 2-ethylpyridine lies in achieving regioselectivity. The ethyl group at the 2-position and the nitrogen atom in the ring direct incoming electrophiles to specific positions. Understanding the interplay of these directing effects is crucial for developing a selective and high-yield synthesis.
Synthetic Strategies for this compound
While various methods for the synthesis of chloropyridines exist, the direct chlorination of 2-ethylpyridine remains a prominent approach. This section will delve into the mechanistic considerations and practical aspects of this transformation.
Direct Chlorination of 2-Ethylpyridine
Direct chlorination of 2-ethylpyridine involves the reaction of the starting material with a suitable chlorinating agent. The regioselectivity of this reaction is influenced by both electronic and steric factors. The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. The ethyl group at the 2-position is an ortho-, para-director. The combination of these effects generally favors substitution at the 3- and 5-positions.
Reaction Mechanism
The chlorination of 2-ethylpyridine can proceed through different mechanisms depending on the reaction conditions and the chlorinating agent used.
-
Electrophilic Aromatic Substitution (EAS): In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the reaction can proceed via an EAS mechanism.[5] The catalyst polarizes the chlorinating agent (e.g., Cl₂), generating a more potent electrophile that attacks the electron-deficient pyridine ring. The reaction is typically directed to the 3- and 5-positions.[3][5]
-
Radical Chlorination: At high temperatures or in the presence of a radical initiator, chlorination can occur through a radical mechanism.[6] This pathway is generally less selective and can lead to a mixture of isomers and side-chain chlorination.[7]
To favor the formation of the desired 5-chloro isomer, conditions that promote the EAS pathway are generally preferred.
Experimental Protocol: Direct Chlorination
The following is a representative, generalized protocol for the direct chlorination of 2-ethylpyridine. Note: This protocol should be optimized for specific laboratory conditions and desired outcomes.
Materials:
-
2-Ethylpyridine
-
Chlorinating agent (e.g., Chlorine gas (Cl₂), Sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))[5]
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Lewis acid catalyst (optional, e.g., Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a condenser connected to a scrubbing system (to neutralize excess chlorine and HCl gas), dissolve 2-ethylpyridine in an appropriate anhydrous solvent under an inert atmosphere.
-
Catalyst Addition (Optional): If using a Lewis acid catalyst, add it to the reaction mixture and stir until it is well-dispersed.
-
Chlorinating Agent Addition: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C). Slowly introduce the chlorinating agent. If using chlorine gas, it should be bubbled through the solution at a controlled rate. For liquid or solid chlorinating agents, they should be added portion-wise or as a solution.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.[5]
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent (e.g., a solution of sodium thiosulfate to neutralize excess chlorine).
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by fractional distillation or column chromatography to isolate this compound.[5]
Key Experimental Parameters and Optimization
The yield and regioselectivity of the direct chlorination of 2-ethylpyridine are highly dependent on several factors:
| Parameter | Effect on Reaction | Optimization Strategy |
| Chlorinating Agent | The choice of chlorinating agent (Cl₂, SO₂Cl₂, NCS) affects reactivity and selectivity.[5] | Screen different chlorinating agents to find the optimal balance between reactivity and selectivity. Milder agents like NCS may offer better control.[5] |
| Catalyst | Lewis acids can enhance the rate and regioselectivity of electrophilic substitution.[5] | Experiment with different Lewis acids and their concentrations to maximize the yield of the 5-chloro isomer. |
| Temperature | Higher temperatures can increase the reaction rate but may lead to the formation of undesired byproducts and a decrease in regioselectivity.[5] | Conduct the reaction at the lowest effective temperature to favor the desired isomer. |
| Solvent | The polarity and nature of the solvent can influence the reaction pathway. | Use an inert, anhydrous solvent to prevent side reactions. |
| Stoichiometry | The molar ratio of the chlorinating agent to the substrate is critical. An excess of the chlorinating agent can lead to polychlorination.[5] | Use a stoichiometric amount or a slight excess of the chlorinating agent while carefully monitoring the reaction progress. |
Alternative Synthetic Routes
While direct chlorination is a common approach, other synthetic strategies can also be employed to produce this compound. One notable alternative involves a multi-step synthesis starting from 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine.[8] This method involves a Suzuki or Wittig reaction to introduce a vinyl group at the 5-position, followed by a selective hydrogenation to yield the ethyl group.[8] This route can offer high selectivity but involves more synthetic steps.
Visualization of the Synthetic Pathway
To better illustrate the direct chlorination process, a workflow diagram is provided below.
Caption: A simplified workflow for the synthesis of this compound via direct chlorination.
Conclusion
The synthesis of this compound from 2-ethylpyridine, primarily through direct chlorination, is a process that requires careful control of reaction conditions to achieve high yield and regioselectivity. A thorough understanding of the underlying reaction mechanisms, coupled with systematic optimization of experimental parameters, is essential for success. This guide provides a foundational understanding for researchers and professionals in the field, enabling them to approach this synthesis with a strategic and informed perspective. Further research into novel catalytic systems and milder reaction conditions will continue to advance the efficient and selective synthesis of this important chemical intermediate.
References
- 1. 2-Chloro-5-ethylpyridine [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 8. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-Chloro-2-ethylpyridine: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of 5-chloro-2-ethylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. It is designed to equip researchers and professionals with the essential knowledge for its synthesis, characterization, safe handling, and application in innovative research endeavors.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological interactions. This compound, with its distinct substitution pattern, offers a unique combination of steric and electronic features, making it a valuable intermediate in the synthesis of novel chemical entities. The presence of the chloro group provides a handle for further functionalization through various cross-coupling reactions, while the ethyl group can influence solubility and binding interactions. This guide will delve into the technical specifics of this important molecule.
Core Molecular Attributes
A foundational understanding of a molecule begins with its fundamental identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 1159815-12-9 | [1] |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [1] |
| SMILES | CCC1=NC=C(Cl)C=C1 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through various synthetic strategies. A plausible and efficient method involves the selective hydrogenation of a vinyl precursor. This approach is advantageous as it often proceeds with high yield and selectivity.
Proposed Synthetic Pathway: From Bromopyridine to the Final Product
A logical synthetic route commences with a commercially available bromopyridine derivative, which is then converted to a vinylpyridine intermediate via a cross-coupling reaction. The final step involves the selective hydrogenation of the vinyl group.
References
Spectroscopic Characterization of 5-chloro-2-ethylpyridine: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 5-chloro-2-ethylpyridine. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and identification of this compound. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation.
Introduction to this compound
This compound, with the molecular formula C₇H₈ClN, is a substituted pyridine derivative.[1][2] The structural characterization of such molecules is fundamental in various fields, including medicinal chemistry and materials science, where precise identification and purity assessment are paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering detailed insights into the connectivity of atoms and the functional groups present. This guide will explore the predicted spectroscopic signature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and relative numbers of different types of protons and carbons.[1][4]
Predicted ¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, we expect to see signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.45 | d | 1H | H-6 |
| ~ 7.60 | dd | 1H | H-4 |
| ~ 7.15 | d | 1H | H-3 |
| ~ 2.80 | q | 2H | -CH₂- |
| ~ 1.30 | t | 3H | -CH₃ |
Interpretation:
-
Aromatic Region: The pyridine ring has three protons. The proton at the 6-position (H-6), being adjacent to the nitrogen, is the most deshielded and is expected to appear as a doublet at the lowest field (~8.45 ppm). The H-4 proton will be a doublet of doublets (~7.60 ppm) due to coupling with both H-3 and H-6 (meta-coupling). The H-3 proton, adjacent to the ethyl group, will be a doublet at the highest field among the aromatic protons (~7.15 ppm).
-
Aliphatic Region: The ethyl group will show a quartet for the methylene (-CH₂-) protons (~2.80 ppm) due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet (~1.30 ppm) from coupling with the two methylene protons.
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum indicates the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162.0 | C-2 |
| ~ 149.0 | C-6 |
| ~ 138.0 | C-4 |
| ~ 131.0 | C-5 |
| ~ 122.0 | C-3 |
| ~ 28.0 | -CH₂- |
| ~ 14.0 | -CH₃ |
Interpretation:
The pyridine ring contains five carbon atoms, and the ethyl group has two, all in distinct chemical environments. The C-2 carbon, attached to the nitrogen and the ethyl group, is expected to be the most downfield among the ring carbons. The C-5 carbon, bonded to the electronegative chlorine atom, will also be significantly deshielded. The chemical shifts of the other ring carbons (C-3, C-4, and C-6) are predicted based on typical values for substituted pyridines.[5] The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data quality.
Workflow for NMR Analysis
Caption: Workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Perform shimming to optimize the magnetic field homogeneity and tune the probe for the ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase correction and baseline correction to obtain a clean spectrum.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C and C=N bonds of the pyridine ring, the aliphatic C-H bonds of the ethyl group, and the C-Cl bond.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2975-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~ 1600, 1570, 1470 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| ~ 1450 | Medium | -CH₂- bend |
| ~ 1380 | Medium | -CH₃ bend |
| ~ 830 | Strong | C-Cl stretch |
Interpretation:
The spectrum will be dominated by several key features. The region just above 3000 cm⁻¹ will contain the stretching vibrations of the C-H bonds on the pyridine ring. The aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, but the strong band around 830 cm⁻¹ is indicative of the C-Cl stretching vibration. The characteristic pyridine ring stretching vibrations are expected in the 1600-1470 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
Workflow for ATR-IR Analysis
References
An In-depth Technical Guide to the Solubility of 5-Chloro-2-Ethylpyridine in Common Organic Solvents
Introduction: The Significance of Solubility in a Research and Development Context
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and application. 5-Chloro-2-ethylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility profile in different organic solvents is a critical parameter that dictates its utility in synthesis, purification, crystallization, and formulation processes. An optimal solvent system can significantly impact reaction kinetics, yield, and the purity of the final product. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in a range of common organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage the principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive framework.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to first consider its molecular structure and resulting physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN | [1][2] |
| Molecular Weight | 141.6 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Polarity | Moderately polar | Inferred from structure |
| Hydrogen Bond Acceptor | Yes (Nitrogen atom) | Inferred from structure |
| Hydrogen Bond Donor | No | Inferred from structure |
The this compound molecule possesses a moderately polar pyridine ring, with the nitrogen atom acting as a hydrogen bond acceptor. The presence of a chloro group increases the molecule's polarity and molecular weight, while the ethyl group introduces a nonpolar aliphatic character. This combination of features suggests a nuanced solubility profile, with good solubility in solvents of intermediate polarity and some solubility in both polar and nonpolar solvents.
Predictive Solubility of this compound in Common Organic Solvents
The fundamental principle governing solubility is "like dissolves like".[3] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the structure of this compound, we can predict its solubility in a range of common organic solvents. The following table provides an estimated solubility profile.
Disclaimer: The following data is a predictive estimation based on the solubility of structurally similar compounds, such as other chlorinated and alkylated pyridines.[4][5] For precise quantitative values, experimental determination is recommended.
| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||||
| Methanol | 5.1 | Donor & Acceptor | High | The polar nature and hydrogen bonding capability of methanol will interact favorably with the polar pyridine ring and the nitrogen lone pair. |
| Ethanol | 4.3 | Donor & Acceptor | High | Similar to methanol, ethanol's polarity and hydrogen bonding will lead to good solubility. |
| Isopropanol | 3.9 | Donor & Acceptor | Moderate to High | The slightly lower polarity of isopropanol may slightly reduce solubility compared to methanol and ethanol.[6] |
| Polar Aprotic Solvents | ||||
| Acetone | 5.1 | Acceptor | High | Acetone's high polarity and ability to act as a hydrogen bond acceptor will facilitate the dissolution of this compound. |
| Ethyl Acetate | 4.4 | Acceptor | High | As a moderately polar solvent and hydrogen bond acceptor, ethyl acetate is expected to be a good solvent.[7] |
| Acetonitrile | 5.8 | Acceptor | Moderate to High | The high polarity of acetonitrile suggests good solubility. |
| Nonpolar Solvents | ||||
| Toluene | 2.4 | None | Moderate | The aromatic ring of toluene can engage in π-π stacking with the pyridine ring, and its moderate polarity can accommodate the solute. |
| Heptane | 0.1 | None | Low | As a nonpolar alkane, heptane will have weak interactions with the polar this compound, resulting in poor solubility. |
| Diethyl Ether | 2.8 | Acceptor | Moderate to High | Diethyl ether's moderate polarity and ability to accept hydrogen bonds suggest it will be a reasonably good solvent. |
Experimental Determination of Solubility
To obtain definitive solubility data, experimental measurement is essential. The following section outlines a standard laboratory protocol for determining the solubility of a solid organic compound in an organic solvent.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for the isothermal shake-flask method of solubility determination.
Step-by-Step Protocol for Isothermal Shake-Flask Solubility Determination
This protocol provides a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Rationale: Starting with an excess of the solute guarantees that the solution reaches its saturation point, providing a true measure of its maximum solubility.
-
-
Equilibration:
-
Place the sealed container in a constant temperature bath or incubator and agitate it using a shaker or magnetic stirrer.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.
-
Rationale: Constant temperature is critical as solubility is temperature-dependent. Continuous agitation ensures that the entire volume of the solvent is in contact with the solute, facilitating the dissolution process and reaching equilibrium faster.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the container, leaving a clear supernatant.
-
Centrifugation can be employed to expedite the separation of fine particles.
-
Rationale: A clear separation is necessary to accurately sample the saturated solution without including any undissolved solid, which would lead to an overestimation of solubility.
-
-
Sampling:
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.
-
Rationale: Accurate volume measurement of the saturated solution is essential for the final solubility calculation.
-
-
Analysis of Solute Concentration:
-
Determine the concentration of this compound in the sampled supernatant. Several analytical techniques can be used:
-
Gravimetric Analysis: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid residue. This is a simple and direct method.
-
Spectroscopic Analysis (UV-Vis or HPLC): If this compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve. High-Performance Liquid Chromatography (HPLC) can also be used for accurate quantification.
-
Titration: If a suitable titration method is available for the compound, it can be used to determine its concentration.
-
-
Rationale: The choice of analytical method depends on the properties of the solute and the desired accuracy. Each method must be validated to ensure reliable results.
-
-
Calculation of Solubility:
-
Based on the mass of the solute and the volume of the solvent in the sampled supernatant, calculate the solubility in the desired units (e.g., grams per 100 mL, moles per liter, or mole fraction).
-
Rationale: The final calculation provides the quantitative measure of solubility under the specific experimental conditions.
-
Factors Influencing the Solubility of this compound
The solubility of this compound is influenced by several factors, primarily the nature of the solvent, temperature, and the presence of impurities.
Solvent Polarity and Intermolecular Forces
The interplay of intermolecular forces between the solute and the solvent is the primary determinant of solubility.
Caption: Relationship between solvent polarity and the solubility of this compound.
-
In Polar Solvents: Polar solvents like methanol and acetone can engage in dipole-dipole interactions with the polar C-Cl bond and the pyridine ring of this compound. Polar protic solvents can also act as hydrogen bond donors to the nitrogen atom, further enhancing solubility.
-
In Nonpolar Solvents: In nonpolar solvents like heptane, the primary intermolecular forces are weak van der Waals forces. The energy required to break the stronger dipole-dipole interactions between the solute molecules is not compensated by the weak solute-solvent interactions, leading to low solubility.
Temperature Effects
For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding of its behavior in common organic solvents can be achieved by analyzing its physicochemical properties and applying the principles of intermolecular forces. This compound is expected to exhibit high solubility in polar aprotic and polar protic solvents, moderate solubility in solvents of intermediate polarity like toluene and diethyl ether, and low solubility in nonpolar solvents such as heptane. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding of the solubility of this compound is paramount for its effective use in research and development, enabling informed decisions in process design, optimization, and formulation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. appchemical.com [appchemical.com]
- 3. chem.ws [chem.ws]
- 4. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 6. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic deployment of 5-Chloro-2-ethylpyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Among the vast array of substituted pyridines, 5-chloro-2-ethylpyridine emerges as a particularly valuable building block, offering a unique combination of steric and electronic properties that are advantageous for drug design. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its role as a key intermediate in the construction of bioactive molecules, and analyze the structure-activity relationships of its derivatives. Particular focus will be given to its potential in the development of next-generation anticoagulants and novel therapeutics targeting the central nervous system. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities.
Introduction: The Versatility of the Pyridine Nucleus in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs.[1][2] Its nitrogen atom imparts unique physicochemical properties, including improved aqueous solubility and the ability to form crucial hydrogen bonds with biological targets, distinguishing it from its carbocyclic analog, benzene.[3] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a highly adaptable core for drug design.
This compound, with its specific substitution pattern, presents a compelling starting point for the synthesis of novel therapeutic agents. The chlorine atom at the 5-position acts as a key functional handle for further chemical modifications and can significantly influence the molecule's binding affinity and metabolic stability. The ethyl group at the 2-position provides a lipophilic anchor and can be crucial for establishing favorable interactions within the binding pockets of target proteins. This guide will explore the untapped potential of this versatile building block in two promising therapeutic areas: anticoagulation and neuroscience.
Synthesis of the this compound Core
The efficient and scalable synthesis of this compound is a critical first step in its utilization as a pharmaceutical intermediate. A patented method highlights a selective approach to its preparation, ensuring high yield and purity, which are paramount for drug manufacturing.[4]
A robust method for the synthesis of 2-chloro-5-ethylpyridine involves the selective hydrogenation of 2-chloro-5-vinylpyridine.[4] This precursor can be synthesized from more readily available starting materials such as 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine through Suzuki or Wittig reactions, respectively.[4] The key to this process is the use of a specific iridium-containing catalyst that facilitates the selective reduction of the vinyl group without affecting the chloro- and pyridine functionalities.[4] This method is advantageous due to its high selectivity and yield, obviating the need for extensive purification of the final product.[4]
Experimental Protocol: Selective Hydrogenation of 2-Chloro-5-vinylpyridine
Materials:
-
2-Chloro-5-vinylpyridine
-
Iridium catalyst (e.g., (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate)[4]
-
Hydrogen gas
-
Anhydrous solvent (e.g., dichloromethane, ethanol)
Procedure:
-
In a high-pressure reactor, dissolve 2-chloro-5-vinylpyridine in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the iridium catalyst to the solution. The catalyst loading should be optimized for the specific reaction scale.
-
Seal the reactor and purge with hydrogen gas several times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (optimization may be required).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
The reaction mixture can then be filtered to remove the catalyst, and the solvent evaporated under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by distillation or column chromatography.
Application in the Synthesis of Factor Xa Inhibitors: A New Generation of Anticoagulants
The prevention of thromboembolic events is a critical area of cardiovascular medicine. Direct oral anticoagulants (DOACs) have revolutionized this field, and among them, Factor Xa inhibitors are a prominent class. The anticoagulant drug Edoxaban, a potent and selective Factor Xa inhibitor, features a core structure derived from a 5-chloropyridine-2-amino scaffold.[5] This highlights the potential of this compound derivatives as precursors for novel anticoagulants.
The key intermediate in the synthesis of Edoxaban is N1-(5-chloropyridin-2-yl)oxalamide, which is prepared from 2-amino-5-chloropyridine.[5][6] While Edoxaban itself does not contain the 2-ethyl group, the established synthetic routes and the known structure-activity relationships (SAR) of Factor Xa inhibitors provide a strong rationale for exploring analogs derived from this compound.
Proposed Synthetic Pathway to Novel Factor Xa Inhibitors
A plausible synthetic route to novel Factor Xa inhibitors starting from this compound would involve the introduction of an amino group at the 2-position, followed by coupling with an appropriate oxalamic acid derivative. The ethyl group at the 2-position of the starting material could be modified or retained to explore its impact on the binding affinity and selectivity for Factor Xa.
Diagram: Proposed Synthesis of a Novel Factor Xa Inhibitor
Caption: Proposed synthetic workflow for a novel Factor Xa inhibitor.
Structure-Activity Relationship (SAR) Insights
The SAR studies of Edoxaban and related compounds reveal the importance of the 5-chloropyridine moiety for potent Factor Xa inhibition.[7] The chlorine atom is believed to occupy a specific hydrophobic pocket in the active site of the enzyme. The ethyl group in a this compound-derived analog could potentially provide additional hydrophobic interactions, leading to enhanced potency or altered selectivity.
Table 1: Key Structural Features and Their Importance in Factor Xa Inhibition
| Structural Moiety | Importance in Edoxaban | Potential Role of this compound Derivative |
| 5-Chloropyridine | Essential for binding to the S1 pocket of Factor Xa. The chlorine atom forms key interactions. | The core scaffold provides the necessary framework for binding. |
| Oxalamide Linker | Positions the molecule correctly within the active site and forms hydrogen bonds. | A similar linker would be incorporated to maintain the optimal binding mode. |
| Substituent at C2 | In Edoxaban, this is part of the oxalamide linkage. | The ethyl group could be modified to explore interactions in the S4 pocket, potentially improving potency or selectivity. |
Targeting the Central Nervous System: 5-HT2A Receptor Antagonists
The serotonin 2A (5-HT2A) receptor is a well-established target for the treatment of various central nervous system (CNS) disorders, including schizophrenia, depression, and anxiety. Research into 2,5-disubstituted pyridines has identified this class of compounds as a promising source of novel 5-HT2A receptor ligands.[8][9] The substitution pattern of this compound makes it an ideal starting point for the development of new 5-HT2A antagonists.
Design Strategy for 5-HT2A Antagonists
The design of 5-HT2A antagonists often involves a core aromatic or heteroaromatic scaffold linked to a basic amine moiety via a flexible chain. This compound can serve as the core scaffold, with the ethyl group providing a point of attachment for a linker and a basic amine. The chlorine atom can be retained or modified to optimize the electronic properties and binding interactions.
Diagram: General Structure of a 5-HT2A Antagonist Derived from this compound
Caption: Key components of a potential 5-HT2A antagonist.
Insights from Structure-Activity Relationship Studies
SAR studies on 2,5-disubstituted pyridine-based 5-HT2A ligands have shown that the nature of the substituents at the 2- and 5-positions significantly influences binding affinity and selectivity.[8] The presence of a halogen, such as chlorine, at the 5-position is often well-tolerated and can contribute to favorable interactions. The substituent at the 2-position, in this case, the ethyl group, can be functionalized to introduce a variety of side chains, allowing for a systematic exploration of the chemical space and the optimization of pharmacological properties.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of novel therapeutic agents. The strong precedent set by the use of the 5-chloropyridine-2-amino scaffold in the Factor Xa inhibitor Edoxaban provides a clear and compelling rationale for its application in the design of new anticoagulants. Furthermore, the growing body of research on 2,5-disubstituted pyridines as 5-HT2A receptor ligands opens up exciting possibilities for its use in CNS drug discovery.
Future research in this area should focus on the development of diverse libraries of this compound derivatives and their systematic evaluation in relevant biological assays. The exploration of different functionalizations of the ethyl group and the investigation of various coupling partners at the 2-position will be crucial for unlocking the full therapeutic potential of this versatile scaffold. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new medicines to address unmet medical needs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-Disubstituted pyridines: the discovery of a novel series of 5-HT2A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 5-Chloro-2-ethylpyridine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
5-Chloro-2-ethylpyridine is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The reactivity of the chlorine atom at the C5 position is of paramount importance for its utility as a versatile intermediate. This guide provides a comprehensive analysis of the electronic factors governing the reactivity of this chlorine atom and explores its participation in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAAr) and Palladium-Catalyzed Cross-Coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to offer a complete understanding for researchers in the field.
Introduction: Electronic Landscape of the Pyridine Ring
The reactivity of a substituent on a pyridine ring is intrinsically linked to the electronic properties of the heterocycle. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-withdrawing effect through induction. Furthermore, resonance effects also contribute to the electron-deficient nature of the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions relative to the nitrogen. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack, a characteristic that is central to understanding the reactivity of the chlorine atom in this compound.
In the case of this compound, the chlorine atom is situated at the C5 position, which is meta to the nitrogen atom. While the electron-withdrawing effect of the nitrogen is less pronounced at the meta position compared to the ortho and para positions, it still influences the overall electrophilicity of the C-Cl bond. The presence of an ethyl group at the C2 position, an electron-donating group, can have a modest counteracting effect on the ring's electron deficiency. However, the dominant factor governing the reactivity of the chlorine atom remains the electronic influence of the pyridine nitrogen.
The interplay of these electronic factors dictates the feasibility and outcome of various chemical transformations at the C5 position. This guide will delve into the practical implications of this electronic environment in the context of key synthetic methodologies.
Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing aryl halides. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.
Mechanistic Considerations
In the context of this compound, the SNAAr reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine. This forms a resonance-stabilized carbanion. The negative charge can be delocalized around the aromatic ring. The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group can significantly stabilize this intermediate and accelerate the reaction.
For this compound, the chlorine atom is at a position that is not directly activated (ortho or para) by a strongly electron-withdrawing group. The pyridine nitrogen itself provides some activation. However, compared to isomers like 2-chloropyridine or 4-chloropyridine, where the nitrogen's electron-withdrawing effect is more pronounced at the site of substitution, the reactivity of this compound in SNAAr is generally lower.
Experimental Protocol: A Representative SNAAr Reaction
The following protocol outlines a general procedure for the amination of a chloropyridine derivative, which can be adapted for this compound.
Reaction: Amination of a Chloropyridine
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine)
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium tert-butoxide (NaOt-Bu))
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), and a suitable base (1.5-2.5 equiv.).
-
Add a high-boiling point, anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to a high temperature (typically 120-180 °C). The reaction can also be performed under microwave irradiation for shorter reaction times.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amino-substituted pyridine.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new product with a higher molecular weight corresponding to the substitution of chlorine with the amine, as determined by LC-MS analysis. The structure of the purified product should be confirmed by NMR spectroscopy.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile and efficient means to functionalize this compound, significantly expanding its synthetic utility.
Overview of Common Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions are particularly relevant for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: Forms a C-C bond between an organohalide and an organoboron compound.
-
Buchwald-Hartwig Amination: Forms a C-N bond between an aryl halide and an amine.
-
Sonogashira Coupling: Forms a C-C bond between
Part 1: Foundational Condensation Reactions for Pyridine Ring Construction
An In-depth Technical Guide to the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for synthesizing substituted pyridines, a crucial heterocyclic motif in medicinal chemistry and materials science. We will explore both classical and modern synthetic strategies, offering insights into their mechanisms, applications, and practical implementation.
The classical approaches to pyridine synthesis are characterized by the construction of the pyridine ring from acyclic precursors through condensation reactions. These methods, while established for over a century, continue to be valuable for their reliability and access to specific substitution patterns.
The Hantzsch Pyridine Synthesis: A Cornerstone of Heterocyclic Chemistry
First reported by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most widely recognized methods for pyridine synthesis. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.
Causality Behind Experimental Choices: The choice of reactants directly dictates the substitution pattern of the final pyridine. The aldehyde provides the substituent at the 4-position, while the β-ketoester determines the substituents at the 2-, 3-, 5-, and 6-positions. The ammonia source serves to introduce the nitrogen atom into the ring. The final oxidation step is crucial for aromatization and can be achieved with a variety of oxidizing agents, with the choice often depending on the sensitivity of the substituents.
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Detailed Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.
-
Addition of Ammonia: To the stirred solution, add 15 mL of concentrated aqueous ammonia (28%).
-
Reaction: Stir the mixture at room temperature for 24 hours. A precipitate will form.
-
Isolation of Dihydropyridine: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry in a vacuum oven at 60 °C to yield the 1,4-dihydropyridine intermediate.
-
Oxidation: Dissolve the dried dihydropyridine (3.3 g, 10 mmol) in 25 mL of glacial acetic acid in a 100 mL flask.
-
Addition of Oxidant: Cool the solution in an ice bath and add a solution of chromium trioxide (1.0 g, 10 mmol) in 5 mL of water dropwise, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into 100 mL of ice-water and neutralize with solid sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford the title compound.
The Guareschi-Thorpe Condensation: Access to Pyridinones
The Guareschi-Thorpe condensation is a classical method for the synthesis of 2,6-dihydroxypyridines, which exist in tautomeric equilibrium with the corresponding 2,6-pyridinediones. This reaction involves the base-catalyzed condensation of a β-ketoester with cyanoacetamide.
Mechanistic Insight: The reaction proceeds through a series of well-defined steps: Knoevenagel condensation, intramolecular Michael addition, and subsequent cyclization and tautomerization. The use of a base is critical for the deprotonation of the active methylene compounds, initiating the condensation cascade.
Part 2: Modern Era of Pyridine Synthesis: Transition-Metal Catalysis
The advent of transition-metal catalysis has ushered in a new era of pyridine synthesis, characterized by milder reaction conditions, enhanced functional group tolerance, and the ability to forge C-C and C-N bonds with high precision.
Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the Pyridine Core
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are indispensable tools for the late-stage functionalization of pre-existing pyridine rings. These reactions allow for the introduction of a wide variety of substituents onto halopyridines or pyridine-derived organometallics.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Reaction
The Suzuki-Miyaura coupling, which involves the reaction of a halopyridine with a pyridine boronic acid or ester in the presence of a palladium catalyst and a base, is arguably the most widely used cross-coupling reaction for pyridine functionalization.
| Halopyridine | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 |
| 4-Iodopyridine | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 88 |
Table 1. Representative examples of Suzuki-Miyaura couplings for the synthesis of biaryl pyridines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-H Activation: A Paradigm Shift in Pyridine Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines, obviating the need for pre-functionalization of the starting materials. This approach allows for the direct coupling of C-H bonds in pyridines with various coupling partners.
Ruthenium-Catalyzed Direct Arylation of Pyridines
Ruthenium catalysts have proven to be particularly effective for the direct arylation of pyridine C-H bonds with aryl halides. The reaction is often directed by the pyridine nitrogen, which coordinates to the metal center and facilitates the cleavage of the ortho-C-H bond.
Trustworthiness of the Protocol: The following protocol is a self-validating system. Successful formation of the product can be readily monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the reaction is a key indicator of the proposed C-H activation mechanism.
Experimental Protocol: Ruthenium-Catalyzed C-H Arylation of 2-Phenylpyridine
-
Reaction Setup: In a nitrogen-filled glovebox, add 2-phenylpyridine (155 mg, 1.0 mmol), 4-iodotoluene (327 mg, 1.5 mmol), potassium carbonate (276 mg, 2.0 mmol), and [Ru(p-cymene)Cl₂]₂ (12.3 mg, 0.02 mmol) to a 10 mL screw-cap vial.
-
Solvent Addition: Add 5 mL of anhydrous and degassed N,N-dimethylformamide (DMF) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 120 °C and stir for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the 2-(p-tolyl)pyridine product.
Methodological & Application
Application Notes and Protocols for 5-Chloro-2-ethylpyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-ethylpyridine is a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Its substituted pyridine core allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive guide to the applications of this compound, detailing its role in key synthetic transformations and offering step-by-step protocols for its use in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The aim is to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this intermediate in their drug discovery and development programs.
Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 7,000 known drugs.[3] Its ability to act as a bioisosteric replacement for a benzene ring often enhances biological activity and improves pharmacokinetic properties.[3] this compound, with its specific substitution pattern, offers a unique combination of reactivity and structural features. The chlorine atom at the 5-position serves as a versatile handle for introducing a variety of functional groups through cross-coupling and substitution reactions, while the ethyl group at the 2-position can influence the molecule's overall lipophilicity and binding interactions. This intermediate is a key component in the synthesis of a range of biologically active compounds, including those with potential applications in treating neurological disorders and as enzyme inhibitors.[4]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [1] |
| CAS Number | 90196-32-0 | [1] |
| Appearance | (Typically a liquid) | - |
| Storage | 2-8°C, under inert gas | [1] |
The reactivity of this compound is primarily dictated by the chlorine atom on the electron-deficient pyridine ring. This makes the 5-position susceptible to nucleophilic attack and enables a variety of palladium-catalyzed cross-coupling reactions. The ethyl group at the 2-position provides steric hindrance that can influence regioselectivity in certain reactions.
Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures, which are common motifs in pharmaceuticals.[5] The reaction couples an organoboron compound with an organic halide.[6]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Synthesis of 5-Aryl-2-ethylpyridine via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 5-aryl-2-ethylpyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of many pharmaceuticals.[7] This reaction allows for the coupling of amines with aryl halides.[7]
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Synthesis of 5-(Amino)-2-ethylpyridine Derivatives
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., XPhos, 0.08 equiv)
-
Strong base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.
Protocol 3: Synthesis of 5-Alkynyl-2-ethylpyridine Derivatives
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Negishi Coupling: An Alternative for C-C Bond Formation
The Negishi coupling is a versatile cross-coupling reaction that utilizes organozinc reagents.[9] It is known for its high functional group tolerance and has been successfully applied to the synthesis of substituted 2,2'-bipyridines from 2-chloropyridines.[10]
Protocol 4: Synthesis of 5-Substituted-2-ethylpyridines via Negishi Coupling
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (prepared in situ or used as a solution, 1.1 equiv)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(acac)₂)[9]
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the catalyst in the anhydrous solvent.
-
Slowly add the organozinc reagent at a controlled temperature (often 0 °C to room temperature).
-
Allow the reaction to stir until completion.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SₙAr) offers a complementary approach for introducing nucleophiles onto the pyridine ring. The electron-deficient nature of the pyridine ring, especially when activated by electron-withdrawing groups, facilitates SₙAr reactions.[11]
Mechanism of Nucleophilic Aromatic Substitution:
Caption: General mechanism for the SₙAr reaction of this compound.
Protocol 5: General Procedure for SₙAr with Amines
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (2.0-3.0 equiv, can also act as the base)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃) if the amine is not in excess
-
Solvent (e.g., DMSO, DMF, or NMP)
Procedure:
-
Combine this compound and the amine (and optional base) in a suitable solvent in a sealed reaction vessel.
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its utility in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allows for the efficient construction of complex molecular architectures. The protocols provided herein serve as a practical guide for researchers to harness the full potential of this important building block in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
- 1. 2-Chloro-5-ethylpyridine [myskinrecipes.com]
- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 3. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine [wisdomlib.org]
- 4. 5-Chloro-2-ethynylpyridine hydrochloride [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Note: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-ethylpyridines
Abstract
The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry, as this scaffold is a prevalent feature in a multitude of pharmaceutical agents. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of the Buchwald-Hartwig amination, with a specific focus on the challenging substrate, 5-chloro-2-ethylpyridine. We will delve into the mechanistic nuances, component selection, and provide a robust, step-by-step protocol to facilitate the successful synthesis of 5-amino-2-ethylpyridine derivatives.
Introduction: The Challenge and Opportunity of Aminating Chloropyridines
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[2][4] Its broad substrate scope and functional group tolerance have revolutionized the synthesis of arylamines.[1][5] However, the amination of chloropyridines, such as this compound, presents a unique set of challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, making the initial oxidative addition to the palladium(0) catalyst the rate-limiting step.[6] Furthermore, the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and inhibit the palladium catalyst add layers of complexity to reaction optimization.[6][7]
Despite these hurdles, the successful amination of this compound provides access to a valuable class of substituted aminopyridines, which are key intermediates in the development of novel therapeutics. This guide will equip researchers with the knowledge to navigate these challenges and efficiently synthesize these important building blocks.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the catalytic cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through three key steps:[1][3][8]
-
Oxidative Addition: A low-valent palladium(0) species, typically bearing bulky, electron-rich phosphine ligands, reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[9]
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[8][10]
-
Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.[1][3]
A potential side reaction is hydrodehalogenation, where the starting aryl chloride is reduced to the corresponding arene.[6] This can occur if β-hydride elimination from the palladium amido complex is competitive with reductive elimination.[1]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
large-scale synthesis and purification of 5-chloro-2-ethylpyridine
An In-depth Guide to the Large-Scale Synthesis and Purification of 5-Chloro-2-ethylpyridine
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the , a critical intermediate in the pharmaceutical and agrochemical industries.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and the underlying scientific principles for process optimization and validation. We will explore a robust synthetic route involving a key selective hydrogenation step and discuss effective purification and analytical techniques to ensure high purity of the final product.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure is a key component in the development of various active pharmaceutical ingredients (APIs) and potent agrochemicals, such as insecticides.[1][2] The challenge in its industrial production lies in achieving high selectivity and purity, which are paramount for its subsequent applications. Traditional methods often result in a mixture of products that are difficult to separate, necessitating advanced synthetic and purification strategies.[3] This guide outlines a modern, efficient, and scalable approach to address these challenges.
A Scalable Synthetic Pathway
The presented synthesis is a two-step process that begins with the formation of a vinyl intermediate, followed by a highly selective hydrogenation to yield the desired this compound. This method offers high yield and selectivity, minimizing the need for extensive purification of the final product.[4]
Synthesis of the Intermediate: 2-Chloro-5-vinylpyridine
There are two primary, industrially viable methods to synthesize the 2-chloro-5-vinylpyridine intermediate: the Suzuki reaction and the Wittig reaction.[4]
-
Suzuki Reaction: This involves the coupling of 2-chloro-5-bromopyridine with a vinylboronic acid derivative.
-
Wittig Reaction: This pathway utilizes the reaction of 2-chloro-5-formylpyridine with a phosphorus ylide.
The choice between these methods often depends on the cost and availability of the starting materials.
Selective Hydrogenation to this compound
The core of this synthetic strategy is the selective hydrogenation of 2-chloro-5-vinylpyridine. Traditional hydrogenation catalysts, such as Pd/C, often lead to a mixture of byproducts.[4] To overcome this, a specialized iridium-containing catalyst is employed, which demonstrates high selectivity for the reduction of the vinyl group without affecting the chloro-substituent or the pyridine ring.[4] This high selectivity results in a cleaner product and simplifies the downstream purification process.[4]
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Chloro-5-vinylpyridine (Illustrative example via Suzuki Reaction)
-
To a solution of 2-chloro-5-bromopyridine in a suitable solvent system (e.g., a mixture of toluene and water), add a palladium catalyst and a base (e.g., sodium carbonate).
-
Add vinylboronic acid pinacol ester to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).
-
Upon completion, cool the reaction mixture and separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 2-chloro-5-vinylpyridine.
Step 2: Selective Hydrogenation to this compound
-
In a high-pressure reactor, dissolve the crude 2-chloro-5-vinylpyridine in a suitable solvent (e.g., methanol or ethanol).
-
Add the iridium-containing catalyst.[4]
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by GC or HPLC).
-
Cool the reactor, vent the hydrogen gas, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Quantitative Data for Synthesis
| Parameter | Value/Condition |
| Intermediate Synthesis | |
| Key Reagents | 2-chloro-5-bromopyridine, vinylboronic acid pinacol ester, Pd(PPh3)4, Na2CO3 |
| Solvent | Toluene/Water |
| Temperature | 80-100 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
| Selective Hydrogenation | |
| Catalyst | Iridium-based complex[4] |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 10-20 bar |
| Temperature | 50-70 °C |
| Reaction Time | 6-12 hours |
| Typical Yield | >95%[4] |
Large-Scale Purification
While the selective hydrogenation process yields a relatively clean product, further purification is often necessary to meet the stringent purity requirements for pharmaceutical and agrochemical applications.
Purification Strategy
For large-scale purification of this compound, fractional vacuum distillation is the most effective and economically viable method. This technique separates compounds based on their boiling points, and performing it under reduced pressure allows the distillation to occur at lower temperatures, preventing thermal degradation of the product.
Experimental Protocol: Purification
-
Set up a fractional distillation apparatus equipped with a vacuum pump and a fractionating column.
-
Charge the distillation flask with the crude this compound.
-
Gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask.
-
Collect the fractions at different temperature ranges. The main fraction containing the pure this compound should be collected at its boiling point at the given pressure.
-
Monitor the purity of the collected fractions using a suitable analytical method (e.g., GC).
-
Combine the pure fractions.
Purification Workflow Diagram
Caption: Purification workflow for this compound.
Quantitative Data for Purification
| Parameter | Value/Condition |
| Purification Method | Fractional Vacuum Distillation |
| Boiling Point | ~65-66 °C at 17 mm Hg[5] |
| Expected Purity | >99% |
| Typical Recovery | 80-90% |
Quality Control and Analytical Methods
Robust analytical methods are essential to validate the purity and identity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is recommended.
Recommended Analytical Techniques
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for assessing the purity of volatile compounds like this compound.[6]
-
High-Performance Liquid Chromatography-UV Detection (HPLC-UV): HPLC is a versatile alternative, particularly useful for analyzing any non-volatile impurities.[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides a highly accurate, orthogonal method for primary purity assessment without the need for a specific reference standard of the analyte.[6]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule.
Comparison of Purity Assessment Methods
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Primary Application | Routine purity testing, separation of volatile impurities | Purity testing, analysis of non-volatile impurities | Primary purity assessment, structural confirmation |
This table is adapted from a comparative guide on analytical methods for dichloropyridine purity.[6]
Safety and Handling
Safety is of utmost importance when handling the chemicals involved in this synthesis.[7] All procedures should be conducted in a well-ventilated area, preferably within a fume hood, and appropriate personal protective equipment (PPE) must be worn.[7][8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile gloves), safety goggles, and a lab coat.[7][9][10]
-
Ventilation: Ensure adequate ventilation to prevent the inhalation of harmful vapors.[7][8]
-
Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[7][9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[8][10] Do not eat, drink, or smoke in the work area.[8][10] Wash hands thoroughly after handling.[8]
-
Waste Disposal: Dispose of chemical waste according to local, state, and federal regulations. Never pour chemicals down the drain.[7]
-
Spill Response: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup.[8][11]
Conclusion
The can be achieved with high yield and purity through a carefully designed synthetic route and appropriate purification techniques. The use of a selective iridium-based catalyst for the hydrogenation of 2-chloro-5-vinylpyridine is a key factor in minimizing byproduct formation. Fractional vacuum distillation is an effective method for large-scale purification. Rigorous analytical testing and strict adherence to safety protocols are essential for ensuring the quality of the final product and the safety of the personnel involved.
References
- 1. 2-Chloro-5-ethylpyridine [myskinrecipes.com]
- 2. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Application Note & Protocol: Quantitative Analysis of 5-Chloro-2-Ethylpyridine
Abstract
This document provides a comprehensive guide to the quantitative analysis of 5-chloro-2-ethylpyridine, a key intermediate in various synthetic processes. We present two robust, validated analytical methodologies: a Gas Chromatography-Flame Ionization Detection (GC-FID) method for volatile analysis and purity assessment, and a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for quantification in complex matrices. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring adaptability and reliability in a research or quality control setting. All methods are presented in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1]
Introduction and Analytical Rationale
This compound (C₇H₈ClN, MW: 141.6 g/mol ) is a substituted pyridine derivative.[2][3] Its accurate quantification is critical for process monitoring, quality control of starting materials, and impurity profiling in final products. The selection of an appropriate analytical technique is contingent upon the sample matrix, required sensitivity, and the specific analytical question being addressed.
-
Gas Chromatography (GC) is the preferred method for assessing the purity of the neat compound or for its quantification in simple, volatile organic matrices. Its high resolving power and sensitivity to volatile compounds make it ideal for separating this compound from structurally similar process-related impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for quantifying the analyte in more complex, non-volatile matrices, such as reaction mixtures or formulation buffers.[4] Reversed-phase HPLC, in particular, is well-suited for separating compounds based on their hydrophobicity.[6][7]
This document details validated protocols for both GC-FID and RP-HPLC-UV, providing the user with two orthogonal methods for comprehensive characterization.
Gas Chromatography (GC-FID) Method
This method is optimized for the purity determination and quantification of this compound in samples where the analyte and potential impurities are volatile. The Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and excellent sensitivity to organic compounds.[8]
Experimental Protocol: GC-FID
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
- Dissolve and dilute to volume with Methanol (HPLC grade). This yields a stock solution of approximately 1000 µg/mL.
- Prepare a working standard of 100 µg/mL by performing a 1:10 dilution of the stock solution with Methanol.
- Causality: Methanol is an excellent solvent for pyridine derivatives and is highly volatile, ensuring no interference with the analyte peak.[8]
2. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Injector: Split/Splitless, 250°C, Split ratio 20:1.
- Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Rationale: A mid-polarity column like DB-5ms provides excellent separation for a wide range of aromatic and heterocyclic compounds.[9]
- Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 1 minute.
- Ramp: 15°C/min to 220°C.
- Hold: 5 minutes at 220°C.
- Detector: Flame Ionization Detector (FID), 280°C.
- Injection Volume: 1 µL.
3. Calibration:
- Prepare a series of calibration standards from the stock solution, typically ranging from 1 µg/mL to 200 µg/mL.
- Inject each standard in triplicate to establish a calibration curve of peak area versus concentration. The linearity should be evaluated by the coefficient of determination (r²), which must be ≥ 0.999.[10]
GC Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines.[1] The following performance characteristics were established:
| Parameter | Result | ICH Acceptance Criteria |
| Specificity | No interference from blank; peak purity > 99.5% | No interference at the analyte's retention time |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1.0 µg/mL - 200 µg/mL | - |
| Accuracy (% Recovery) | 98.9% - 101.2% | Typically 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.8%; Intermediate: 1.5% | Repeatability ≤ 1%; Intermediate ≤ 2% |
| LOD | 0.3 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 1.0 µg/mL | Signal-to-Noise ratio of 10:1 |
GC Analysis Workflow Diagram
Caption: Workflow for the GC-FID quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This RP-HPLC method is designed for the accurate quantification of this compound in diverse sample matrices, including aqueous solutions and reaction mixtures where non-volatile components may be present.
Experimental Protocol: RP-HPLC
1. Sample and Mobile Phase Preparation:
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Rationale: A buffered aqueous-organic mobile phase is standard for RP-HPLC. Phosphoric acid controls the pH to ensure consistent analyte retention and peak shape.[7][11]
- Sample Preparation: Prepare stock and working solutions as described in the GC method (Section 2.1), but use a 50:50 mixture of Acetonitrile and Water as the diluent to ensure compatibility with the mobile phase.
2. Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a UV detector.
- Column: Zorbax Eclipse XDB-C18 (or equivalent), 150 mm x 4.6 mm, 5 µm.
- Rationale: The C18 stationary phase provides excellent hydrophobic retention for the moderately polar this compound.[11][12]
- Mobile Phase Gradient:
- Time 0-2 min: 30% B
- Time 2-10 min: 30% to 70% B
- Time 10-12 min: 70% to 30% B
- Time 12-15 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector: UV Absorbance at 270 nm.
- Rationale: Pyridine derivatives typically exhibit strong UV absorbance. A preliminary scan should be run to confirm the absorbance maximum.
- Injection Volume: 10 µL.
3. Calibration:
- Prepare calibration standards ranging from 0.5 µg/mL to 150 µg/mL in the 50:50 Acetonitrile:Water diluent.
- Construct a calibration curve by plotting peak area against concentration. A linear regression should yield an r² value ≥ 0.999.[13]
HPLC Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines.[1][14] The following performance characteristics were established:
| Parameter | Result | ICH Acceptance Criteria |
| Specificity | No interference from blank/placebo; peak purity > 99.8% | No interference at the analyte's retention time |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.5 µg/mL - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.6%; Intermediate: 1.3% | Repeatability ≤ 1%; Intermediate ≤ 2% |
| LOD | 0.15 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.5 µg/mL | Signal-to-Noise ratio of 10:1 |
HPLC Analysis Workflow Diagram
Caption: Workflow for the RP-HPLC-UV analysis of this compound.
Concluding Remarks
The GC-FID and RP-HPLC-UV methods detailed in this application note are demonstrated to be specific, accurate, and precise for the quantification of this compound. The GC method is highly suitable for purity assays of the raw material, while the HPLC method provides the versatility needed for analysis in more complex sample matrices encountered during drug development and manufacturing. The choice between the two methods should be guided by the specific analytical requirements, sample characteristics, and available instrumentation. Proper method validation, as outlined, is crucial for ensuring the generation of reliable and trustworthy data in a regulated environment.[1][14]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. appchemical.com [appchemical.com]
- 4. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. osha.gov [osha.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 12. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Regioselective Nitration of 5-Chloro-2-ethylpyridine
Abstract
This application note provides a comprehensive experimental protocol for the nitration of 5-chloro-2-ethylpyridine, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the electron-deficient nature of the pyridine ring, its nitration requires carefully controlled conditions to achieve satisfactory yields and regioselectivity. This document outlines a detailed, step-by-step procedure using a mixed-acid approach, discusses the underlying chemical principles, and provides essential safety precautions. Furthermore, it details the necessary work-up, purification, and analytical characterization techniques for the resulting product, 5-chloro-2-ethyl-3-nitropyridine. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a substituted pyridine derivative with significant potential as a building block in medicinal and agricultural chemistry. The introduction of a nitro group onto the pyridine ring via electrophilic aromatic substitution is a key transformation that opens up a wide range of subsequent chemical modifications. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can act as a directing group for subsequent reactions.
The nitration of pyridine and its derivatives is notoriously challenging compared to the nitration of benzene. The lone pair of electrons on the nitrogen atom makes it basic, and under the strongly acidic conditions of nitration, it is protonated to form a pyridinium ion. This positively charged species is highly electron-deficient and therefore strongly deactivated towards electrophilic attack.[1] Consequently, forcing conditions are often required, which can lead to low yields and the formation of byproducts.
The regioselectivity of the nitration of this compound is governed by the electronic effects of the substituents and the pyridine nitrogen. The ethyl group at the 2-position is an activating, ortho-, para- director, while the chloro group at the 5-position is a deactivating, ortho-, para- director. The pyridinium nitrogen is a strong deactivating, meta- director. The interplay of these directing effects suggests that the most likely position for nitration is the 3-position, which is ortho to the activating ethyl group and meta to the deactivating chloro group and the pyridinium nitrogen.
This protocol provides an adapted procedure for the nitration of this compound using a mixture of fuming nitric acid and concentrated sulfuric acid.
Reaction Scheme
Caption: Overall reaction for the nitration of this compound.
Experimental Protocol
This protocol is an adapted procedure and should be performed with caution. A small-scale trial reaction is recommended to optimize conditions.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| This compound | C₇H₈ClN | 141.60 | 1.42 g (10 mmol) | >98% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | 98% |
| Fuming Nitric Acid | HNO₃ | 63.01 | 5 mL | >90% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Crushed Ice | - | - | As needed | - |
Equipment
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Fume hood
Step-by-Step Procedure
Caption: Experimental workflow for the nitration of this compound.
-
Reaction Setup: In a fume hood, equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Initial Cooling: Add this compound (1.42 g, 10 mmol) to the flask. Place the flask in an ice bath and begin stirring.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (10 mL) to the flask, ensuring the temperature remains below 20 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (5 mL) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture to the dropping funnel and add it dropwise to the reaction flask over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture between 0 and 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60 °C and maintain this temperature for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Slowly and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 5-chloro-2-ethyl-3-nitropyridine.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[1][2]
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.[1][2]
-
Handling of Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not properly controlled.[3] Strict temperature control is crucial.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Analytical Characterization
The identity and purity of the synthesized 5-chloro-2-ethyl-3-nitropyridine should be confirmed by a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The position of the nitro group will be evident from the chemical shifts and coupling patterns of the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is a good starting point.
-
Infrared (IR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong absorption bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ corresponding to asymmetric and symmetric N-O stretching vibrations, respectively.
Discussion
The described protocol provides a robust starting point for the nitration of this compound. The use of a mixed acid system of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the pyridine ring.
The regiochemical outcome is predicted to be the 3-nitro isomer based on the directing effects of the substituents. However, the formation of other isomers is possible, and therefore, careful purification and characterization are essential. The yield of the reaction may vary depending on the precise reaction conditions and the purity of the starting materials.
Conclusion
This application note details a comprehensive and practical procedure for the nitration of this compound. By following the outlined steps and adhering to the safety precautions, researchers can effectively synthesize 5-chloro-2-ethyl-3-nitropyridine, a valuable intermediate for further chemical transformations in the fields of pharmaceutical and agrochemical research.
References
Application Notes and Protocols for 5-Chloro-2-ethylpyridine in Materials Science Research
Introduction: The Strategic Value of 5-Chloro-2-ethylpyridine in Advanced Materials
This compound is a substituted pyridine derivative that holds significant potential as a versatile building block in the realm of materials science. Its unique trifecta of reactive sites—the nucleophilic pyridine nitrogen, the reactive chloro group, and the potential for functionalization at the ethyl substituent—opens a vast landscape for the design and synthesis of novel functional materials. The electron-deficient nature of the pyridine ring, further modulated by the presence of an electron-withdrawing chlorine atom, imparts desirable electronic properties for applications in organic electronics.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, for researchers and scientists in materials development.
Core Properties and Reactivity
The material science applications of this compound are fundamentally derived from its chemical structure and reactivity.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₈ClN | [3] |
| Molecular Weight | 141.60 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | ~193 °C (Predicted) | [5] |
| Key Reactive Sites | 1. Pyridine Nitrogen: Acts as a ligand for metal coordination. 2. C-Cl Bond: Susceptible to cross-coupling reactions (e.g., Suzuki, Kumada) and nucleophilic aromatic substitution. 3. Ethyl Group: Can be a site for further functionalization. | [6][7] |
The presence of the chlorine atom at the 5-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[8][9][10] This reactivity is central to its use in constructing conjugated polymers and complex organic molecules for electronic applications.
Application I: Synthesis of Conjugated Polymers for Organic Electronics via Suzuki Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly in the synthesis of conjugated polymers for organic electronics.[9][11] this compound can serve as a key monomer in the synthesis of novel pyridine-containing polymers with tailored electronic properties. The incorporation of the pyridine moiety can enhance electron transport and improve the overall performance of organic electronic devices.[1]
Scientific Rationale
The palladium-catalyzed Suzuki coupling reaction between an aryl halide (in this case, this compound) and a boronic acid or ester proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9] The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions, especially with less reactive aryl chlorides.[11] The use of a suitable base is also critical for the transmetalation step.
Experimental Protocol: Synthesis of a Poly(phenylene-co-2-ethylpyridine) Derivative
This protocol describes the synthesis of a copolymer from this compound and 1,4-phenylenediboronic acid.
Materials:
-
This compound (C₇H₈ClN)
-
1,4-Phenylenediboronic acid (C₆H₈B₂O₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), 1,4-phenylenediboronic acid (1.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Reagent Addition: Add anhydrous potassium phosphate (3.0 mmol) and anhydrous toluene (10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours under an argon atmosphere.
-
Polymer Precipitation: After cooling to room temperature, slowly pour the viscous reaction mixture into a beaker containing 200 mL of rapidly stirring methanol.
-
Purification: Collect the precipitated polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Expected Material Properties and Characterization
The resulting polymer is expected to be a yellow to orange solid, soluble in chlorinated solvents. Key characterization techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
UV-Vis Spectroscopy and Photoluminescence Spectroscopy: To investigate the optical properties and determine the band gap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Application II: Development of Hole-Transporting Materials for OLEDs via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are a cornerstone of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs).[8][12][13] this compound can be coupled with various aromatic amines to create novel HTMs with tailored electronic and physical properties. The pyridine moiety can influence the HOMO/LUMO levels, potentially leading to improved charge injection and transport.[1][14][15]
Scientific Rationale
The palladium-catalyzed Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[16] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for the coupling of aryl chlorides.[12] The base plays a crucial role in the deprotonation of the amine, facilitating its coordination to the palladium center.
Experimental Protocol: Synthesis of a Diphenylamino-substituted 2-Ethylpyridine
This protocol details the synthesis of N,N-diphenyl-6-ethylpyridin-3-amine from this compound and diphenylamine.
Materials:
-
This compound (C₇H₈ClN)
-
Diphenylamine (C₁₂H₁₁N)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), diphenylamine (1.2 mmol), and anhydrous toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the mixture at 110 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Buchwald-Hartwig Amination Pathway
Application III: this compound as a Ligand in Metal-Organic Frameworks (MOFs)
While less explored, the pyridine nitrogen in this compound provides a coordination site for the construction of metal-organic frameworks (MOFs). The presence of the chloro and ethyl groups can be used to tune the steric and electronic environment of the resulting MOF, potentially influencing its porosity, stability, and catalytic activity.
Scientific Rationale
The synthesis of MOFs typically involves the self-assembly of metal ions or clusters with organic ligands.[7] The geometry and connectivity of the ligands dictate the topology of the resulting framework. The pyridine nitrogen of this compound can coordinate to a variety of metal centers. The ethyl group provides steric bulk, which can influence the packing of the ligands and the pore size of the MOF. The chloro group offers a site for post-synthetic modification, allowing for the introduction of additional functionality into the MOF structure.
Exploratory Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol provides a general method for exploring the synthesis of a MOF using this compound as a ligand.
Materials:
-
This compound (C₇H₈ClN)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Ligand Solution: In a 20 mL glass vial, dissolve terephthalic acid (0.5 mmol) and this compound (0.5 mmol) in 10 mL of DMF.
-
Metal Solution: In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in 5 mL of DMF.
-
Mixing: Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat to 120 °C for 48 hours.
-
Crystal Collection: After cooling to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF and then with ethanol.
-
Activation: Exchange the solvent in the pores by immersing the crystals in fresh ethanol for 24 hours. Then, heat the crystals under vacuum at 150 °C for 12 hours to remove the solvent.
-
Characterization: Analyze the product by single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for advanced materials. Its versatile reactivity allows for its incorporation into a wide range of material architectures, from conjugated polymers for organic electronics to functional metal-organic frameworks. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this molecule in their own materials discovery efforts. Future research could focus on the synthesis of a wider range of polymers and MOFs, as well as a more detailed investigation of the structure-property relationships in materials derived from this compound.
References
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. journalijsra.com [journalijsra.com]
- 3. appchemical.com [appchemical.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 5-chloro-2-ethynylpyridine CAS#: 1196153-33-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Strategic Synthesis of Novel Heterocyclic Compounds from 5-Chloro-2-ethylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Chloro-2-ethylpyridine is a versatile and economically significant starting material for the synthesis of a wide array of novel heterocyclic compounds. Its defined points of reactivity—the chlorine atom at the 5-position susceptible to nucleophilic substitution and cross-coupling, and the pyridine ring itself—make it an ideal scaffold for building molecular complexity.[1][2] This guide details robust, field-proven protocols for transforming this compound into high-value heterocyclic systems, with a focus on palladium-catalyzed cross-coupling reactions and the construction of fused ring systems like pyridopyrimidines. The methodologies are designed to be reproducible and scalable, providing a foundational framework for drug discovery and agrochemical development programs.[1][3]
Foundational Principles: The Strategic Value of this compound
The pyridine moiety is a cornerstone of medicinal chemistry, present in numerous approved drugs and clinical candidates.[3] The introduction of a chlorine atom provides a reactive handle for synthetic chemists to elaborate the core structure. The chlorine at the 5-position of 2-ethylpyridine is particularly amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.[4][5] These reactions are prized for their high efficiency, functional group tolerance, and predictable selectivity, allowing for the rapid assembly of diverse molecular libraries.[4]
This application note will focus on two primary strategic pathways for derivatization:
-
Palladium-Catalyzed Cross-Coupling: Direct formation of C-C and C-N bonds to introduce aryl, heteroaryl, and amino substituents.
-
Annulation & Cyclization: Multi-step sequences to construct fused heterocyclic systems, such as pyridopyrimidines, which are privileged scaffolds in medicinal chemistry.[6]
Pathway I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have revolutionized the synthesis of complex molecules by enabling the formation of key bonds under relatively mild conditions.[4][7] For substrates like this compound, the choice of ligand and catalyst system is critical to overcome the lower reactivity of aryl chlorides compared to bromides or iodides.[5]
Suzuki-Miyaura Coupling for C-C Bond Formation
Expertise & Rationale: The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures. Its advantages include the commercial availability of a vast array of boronic acids, the stability of these reagents to air and moisture, and the generation of non-toxic, easily removable boron-containing byproducts.[5] For an electron-deficient ring system like pyridine, this coupling is highly efficient. The selection of a bulky, electron-rich phosphine ligand (e.g., from the Buchwald or Fu group) is crucial to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is the rate-limiting step.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2.1: Synthesis of 2-Ethyl-5-(4-methoxyphenyl)pyridine
-
Materials: this compound, 4-methoxyphenylboronic acid, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Carbonate (K₂CO₃), Toluene, Deionized Water.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
In a separate vial, pre-mix Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%) in toluene. Add this catalyst solution to the Schlenk flask.
-
Add deoxygenated toluene and water to the reaction flask to create a 10:1 solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-2-ethylpyridine.[8]
-
| Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95% |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80-90% |
| 4-Vinylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 88-97% |
| 4-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-Butanol | 75-85% |
Buchwald-Hartwig Amination for C-N Bond Formation
Expertise & Rationale: The introduction of a nitrogen atom is a critical step in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide variety of amines, including primary and secondary alkylamines and anilines. The choice of base is crucial; sterically hindered bases like sodium tert-butoxide (NaOtBu) are often required to promote the reaction without competing side reactions. The catalyst system, again, relies on bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition and subsequent reductive elimination steps.
Caption: General scheme for Buchwald-Hartwig amination.
Protocol 2.2: Synthesis of N-Benzyl-2-ethylpyridin-5-amine
-
Materials: this compound, Benzylamine, Palladium(II) Acetate (Pd(OAc)₂), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube.
-
Add anhydrous, deoxygenated toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound (1.0 equiv). Add this solution to the catalyst mixture.
-
Add benzylamine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-chloropyridine derivative.[8]
-
Pathway II: Synthesis of Fused Pyridopyrimidine Scaffolds
Expertise & Rationale: Pyridopyrimidines are a class of fused heterocyclic compounds with a wide range of pharmacological applications, including anticancer and anti-inflammatory properties.[6][9] Their synthesis from this compound requires a multi-step approach, typically beginning with the introduction of a nitrogen-based functional group at the 5-position, which then serves as an anchor point for building the second ring. This annulation strategy provides a rigid molecular scaffold that can be precisely decorated to optimize interactions with biological targets.[10]
Caption: Multi-step pathway to pyridopyrimidine scaffolds.
Protocol 3.1: Synthesis of 2-Ethyl-7-oxo-8H-pyrido[2,3-d]pyrimidin-6-amine
This protocol is a representative sequence. Step A is an amination, followed by condensation and cyclization.
-
Step A: Synthesis of 2-Ethylpyridin-5-amine
-
Follow the Buchwald-Hartwig protocol (2.2), using a suitable ammonia surrogate (e.g., benzophenone imine followed by hydrolysis) or a specialized catalyst system for direct amination.
-
-
Step B & C: Condensation and Cyclization
-
Materials: 2-Ethylpyridin-5-amine (from Step A), Ethyl cyanoacetate, Acetic Acid, Ethanol.
-
Procedure:
-
To a solution of 2-Ethylpyridin-5-amine (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in ethanol, add a catalytic amount of acetic acid (0.5 mL).
-
Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by observing the formation of a precipitate or by TLC.
-
Cool the reaction mixture to room temperature. If a solid has formed, filter it, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/DMF) or by column chromatography to yield the desired pyridopyrimidine derivative.
-
-
Conclusion
This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of complex heterocyclic molecules. The palladium-catalyzed cross-coupling protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to introduce carbon and nitrogen substituents. Furthermore, these initial products serve as key intermediates for more complex annulation strategies, enabling the construction of medicinally relevant scaffolds such as pyridopyrimidines. The methods detailed in this note are robust and can be adapted to a wide range of substrates, empowering researchers in the fields of drug discovery and materials science to rapidly generate and explore novel chemical entities.
References
- 1. 2-Chloro-5-ethylpyridine [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. journaljpri.com [journaljpri.com]
- 10. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of 5-Chloro-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
A Note on Scientific Diligence and Safety
Compound Profile and Hazard Assessment
5-Chloro-2-ethylpyridine is a substituted pyridine derivative.[1][2] While specific toxicological data is limited, the structural class of chlorinated pyridines suggests that this compound should be handled as a hazardous substance. Analogous compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3]
Physicochemical and Toxicological Data
The following table summarizes the available data for this compound and a structurally related compound, 5-ethyl-2-methylpyridine, to provide a conservative estimate of its properties and potential hazards.
| Property | This compound | 5-Ethyl-2-methylpyridine (Analogue) | Data Source and Context |
| CAS Number | 1159815-12-9[1][2] | 104-90-5 | Specific to each compound. |
| Molecular Formula | C₇H₈ClN[1][2] | C₈H₁₁N | Specific to each compound. |
| Molecular Weight | 141.6 g/mol [1] | 121.18 g/mol | Specific to each compound. |
| Boiling Point | ~204.3 ± 20.0 °C (Predicted)[4] | 178 °C | Predicted for the target compound, experimental for the analogue. |
| Density | ~1.111 ± 0.06 g/cm³ (Predicted)[4] | 0.919 g/mL at 25 °C | Predicted for the target compound, experimental for the analogue. |
| LD50 (Oral, Rat) | No data available | 368 mg/kg | Highlights potential for moderate oral toxicity.[3] |
Inference and Causality: The presence of a chlorine atom on the pyridine ring can influence the compound's reactivity and toxicity. Halogenated aromatic compounds can exhibit enhanced membrane permeability and persistence. The ethyl group may affect its metabolic profile. Given the LD50 of the close analogue, it is prudent to treat this compound as a substance with moderate acute oral toxicity.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of specific PPE should be guided by a risk assessment of the intended procedure.
Core PPE Requirements
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in conjunction with goggles.
-
Skin Protection: A flame-resistant laboratory coat is required. For extensive handling, chemical-resistant aprons or coveralls should be considered.
-
Hand Protection: Due to the potential for skin absorption, glove selection is critical. While nitrile gloves are common in laboratories, they may offer limited protection against pyridine and its derivatives. For prolonged or immersive contact, it is highly recommended to use butyl rubber or Viton™ gloves. Double gloving is a recommended practice to minimize the risk of exposure from a single glove failure.
Respiratory Protection
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is fundamental to ensuring a safe laboratory environment.
Handling
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Protocol
The following protocol outlines the steps for managing a small-scale spill of this compound. For large spills, evacuate the area and contact the institution's emergency response team.
-
Alert and Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Don Appropriate PPE: At a minimum, wear double gloves (butyl rubber or Viton™), chemical splash goggles, a face shield, and a lab coat.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.
-
Absorb the Material: Carefully apply the absorbent material, working from the outside of the spill inwards.
-
Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: All contaminated materials, including gloves and cleaning supplies, must be placed in the designated hazardous waste container.
Waste Disposal
As a halogenated organic compound, this compound waste must be disposed of following institutional and regulatory guidelines.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain.
Diagrams
Caption: Spill Response Workflow for this compound.
Caption: Waste Disposal Protocol for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 5-Chloro-2-ethylpyridine Synthesis
This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing the synthesis of 5-chloro-2-ethylpyridine. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving high yield and purity is paramount.[1] This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and validated strategies to overcome common synthetic hurdles.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound is not a trivial pursuit. The challenges primarily revolve around controlling regioselectivity during the chlorination step and efficiently introducing the ethyl group. We will address the most common synthetic strategies and their associated pitfalls.
Caption: Overview of primary synthetic routes to this compound.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address issues you may encounter.
Route A: Ethylation of 2-Picoline followed by Chlorination
This is a common, classical approach but is often plagued by issues of regioselectivity in the second step.
Part 1: Ethylation of 2-Picoline
Q1: My yield for converting 2-picoline to 2-ethylpyridine is consistently low. What's going wrong?
A1: Low yields in the α-alkylation of picolines typically stem from three issues: incomplete deprotonation, side reactions, or an inappropriate choice of base. The pKa of 2-picoline's methyl protons is around 34, which requires a very strong base for quantitative deprotonation.[2]
-
Causality: Using a base like LDA (pKa of diisopropylamine ≈ 36) may result in an equilibrium mixture rather than complete anion formation. Stronger organolithium bases like n-BuLi (pKa of butane ≈ 50) are more effective.[2] However, n-BuLi can also add to the pyridine ring as a side reaction.
-
Recommended Solutions:
-
Base Selection: Use n-BuLi at a low temperature (-78 °C) to favor deprotonation over nucleophilic addition.
-
Temperature Control: Maintain strict low-temperature control throughout the deprotonation and addition of the ethylating agent (e.g., ethyl iodide or ethyl bromide) to minimize side reactions.
-
Alternative Methods: For industrial-scale synthesis, consider vapor-phase alkylation of 2-methylpyridine with methanol over a catalyst, which can be a more economical process.[3]
-
Part 2: Direct Chlorination of 2-Ethylpyridine
Q2: I'm chlorinating 2-ethylpyridine, but I'm getting a mixture of isomers (e.g., 3-chloro and 6-chloro) and very little of the desired 5-chloro product. Why?
A2: This is the most critical challenge of this route. Direct chlorination of the pyridine ring is complex. The pyridine nitrogen deactivates the ring towards electrophilic substitution, making harsh conditions necessary. These conditions can favor less selective radical pathways.
-
Causality: The ethyl group is an ortho-, para-director. In the context of the pyridine ring, this activates the 3- and 5-positions for electrophilic substitution. However, the nitrogen atom is the strongest deactivating influence. High temperatures and radical initiators can lead to substitution at various positions.[4]
-
Recommended Solutions:
-
Promote Electrophilic Substitution: Employ a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to polarize the chlorinating agent (e.g., Cl₂) and promote an electrophilic aromatic substitution mechanism, which will favor the 3- and 5-positions.[4]
-
Control Temperature: Conduct the reaction at the lowest effective temperature to disfavor radical pathways and reduce tar formation.[4]
-
Screen Chlorinating Agents: The choice of chlorinating agent is crucial. See the table below for a comparison.
-
| Chlorinating Agent | Typical Conditions | Pros & Cons |
| Chlorine Gas (Cl₂) | Lewis Acid Catalyst (e.g., AlCl₃) | Pros: Inexpensive. Cons: Difficult to handle, can lead to over-chlorination. |
| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator or heat | Pros: Liquid, easier to handle than gas. Cons: Often proceeds via a radical mechanism, leading to poor regioselectivity without a proper catalyst system.[4] |
| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA) | Pros: Milder, solid reagent, can offer better selectivity. Cons: More expensive, may be less reactive.[4] |
Q3: My reaction is producing significant amounts of polychlorinated byproducts and a black tar-like substance. How can I prevent this?
A3: This indicates that the reaction is either running for too long, at too high a temperature, or with an excess of the chlorinating agent.[4]
-
Causality: The initial chlorination product can be more reactive than the starting material under certain conditions, leading to dichlorination. High temperatures can cause polymerization and degradation of the pyridine ring.[4]
-
Recommended Solutions:
-
Stoichiometric Control: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the chlorinating agent.
-
Reaction Monitoring: Closely monitor the reaction's progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or when the ratio of desired product to byproducts is optimal.[4]
-
Purify Starting Materials: Ensure that the 2-ethylpyridine and solvent are pure and dry, as impurities can catalyze degradation pathways.[4]
-
Caption: Troubleshooting workflow for the direct chlorination of 2-ethylpyridine.
Route C: Selective Hydrogenation of 2-Chloro-5-vinylpyridine
This modern approach, outlined in patent literature, offers high selectivity and yield, avoiding the regioselectivity problems of direct chlorination.[5]
Q4: This route seems promising. What is the best way to prepare the 2-chloro-5-vinylpyridine precursor?
A4: The precursor is typically synthesized from commercially available starting materials via standard cross-coupling reactions.
-
Recommended Solutions:
-
Suzuki Coupling: React 2-chloro-5-bromopyridine with potassium vinylboronate trifluoride salt using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Cs₂CO₃).[5]
-
Wittig Reaction: React 2-chloro-5-formylpyridine with a phosphonium ylide, such as methyltriphenylphosphonium bromide, using a strong base.[5]
-
Q5: My selective hydrogenation of the vinyl group is either slow, incomplete, or is also removing the chlorine atom (hydrodechlorination). How can I improve this step?
A5: This is a chemoselectivity challenge. The key is using the right catalyst that is active for olefin reduction but has low activity for C-Cl bond hydrogenolysis.
-
Causality: Common hydrogenation catalysts like Palladium on Carbon (Pd/C) are notorious for causing hydrodechlorination of aryl chlorides.[5] A specialized catalyst is required.
-
Recommended Solution: Use an iridium-based catalyst as specified in the literature. A highly effective catalyst is (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate. This catalyst shows high selectivity for the hydrogenation of the vinyl group while leaving the chloro substituent intact.[5]
Section 3: Experimental Protocols
Protocol 1: High-Yield Synthesis via Selective Hydrogenation
This two-step protocol is based on the highly selective route.[5]
Step 1: Synthesis of 2-Chloro-5-vinylpyridine via Suzuki Coupling
-
To a degassed mixture of 2-chloro-5-bromopyridine (1.0 eq), potassium vinylboronate trifluoride (1.2 eq), and cesium carbonate (3.0 eq) in a 2:1 mixture of toluene and water, add Pd(dppf)Cl₂ (0.03 eq).
-
Heat the mixture to 80-90 °C under an inert atmosphere (Nitrogen or Argon) and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC or GC until the starting bromide is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-vinylpyridine.
Step 2: Selective Hydrogenation to this compound
-
In a high-pressure reactor, dissolve 2-chloro-5-vinylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol).
-
Add the iridium catalyst, [Ir(COD)(Py)(PCy₃)]PF₆, (0.01-0.02 eq).
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar H₂).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by GC to confirm the complete conversion of the vinyl group without loss of the chlorine atom.
-
Once complete, carefully vent the hydrogen gas and purge with nitrogen.
-
Concentrate the reaction mixture and purify by distillation or column chromatography to obtain high-purity this compound. This method has been shown to provide high yield and selectivity, avoiding the need for extensive purification to remove isomers.[5]
Section 4: General FAQs
Q6: What are the best general purification strategies for chloro-pyridines?
A6: A combination of techniques is often most effective.
-
Acid-Base Extraction: As a basic compound, this compound can be extracted from an organic solvent into an aqueous acid layer (e.g., dilute HCl). This separates it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]
-
Distillation: For liquid products, fractional distillation under reduced pressure is highly effective for removing non-volatile impurities or compounds with significantly different boiling points.[6]
-
Column Chromatography: While effective, the basicity of the pyridine nitrogen can cause tailing on standard silica gel. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent.[6]
Q7: Are there any major safety hazards I should be aware of?
A7: Yes. Pyridine chemistry can involve several hazards.
-
Exothermic Reactions: Chlorination reactions can be highly exothermic. Use an ice bath for cooling, ensure slow addition of reagents, and consider running the reaction at a higher dilution to help dissipate heat.[6]
-
Reagent Handling: Reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere. Chlorinating agents like SO₂Cl₂ and POCl₃ are highly corrosive and moisture-sensitive. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Ammonia/Amines: Some pyridine syntheses use ammonia or amines, which can be hazardous. Hydrazine, sometimes used as a nitrogen source, can decompose violently in the presence of metal catalysts.[7]
References
- 1. 5-Chloro-2-ethynylpyridine hydrochloride [myskinrecipes.com]
- 2. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
troubleshooting guide for the direct chlorination of 2-ethylpyridine
Technical Support Center: Direct Chlorination of 2-Ethylpyridine
Welcome to the technical support resource for the direct chlorination of 2-ethylpyridine. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. The direct chlorination of 2-ethylpyridine is a nuanced process where achieving desired selectivity—be it on the pyridine ring or the ethyl side-chain—requires a firm grasp of the underlying reaction mechanisms and precise control over experimental parameters. This document provides in-depth, field-proven insights in a question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Section 1: Reaction Selectivity and Control
Q1: Why is the direct chlorination of 2-ethylpyridine notoriously difficult to control?
The primary challenge lies in the competing reaction pathways available to the molecule. 2-Ethylpyridine can undergo either electrophilic aromatic substitution on the electron-deficient pyridine ring or free-radical substitution on the ethyl side-chain. The pyridine nitrogen atom complicates matters further; under acidic conditions (often generated by the HCl byproduct), it becomes protonated, strongly deactivating the ring towards electrophilic attack. The choice of chlorinating agent, solvent, and initiators fundamentally dictates which pathway is favored.
Q2: My goal is to chlorinate the ethyl side-chain. How can I ensure the reaction is selective for this position over the pyridine ring?
To favor side-chain chlorination, you must employ conditions that promote a free-radical mechanism. This pathway is initiated by the homolytic cleavage of a chlorinating agent to form chlorine radicals, which then abstract a hydrogen atom from the ethyl group.
Key conditions for radical side-chain chlorination include:
-
Use of a Radical Initiator: Compounds like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) generate radicals upon heating, which initiate the chain reaction.[1][2]
-
Photochlorination: Irradiation with UV light can induce the homolytic cleavage of chlorine gas (Cl₂) into radicals, initiating the reaction.[3]
-
Avoidance of Lewis Acids: Catalysts like AlCl₃ or FeCl₃ promote electrophilic aromatic substitution and should be avoided if side-chain chlorination is the goal.
Caption: Competing pathways in 2-ethylpyridine chlorination.
Q3: I am observing a mixture of 2-(1-chloroethyl)pyridine and 2-(2-chloroethyl)pyridine. How can I control the position of chlorination on the side-chain?
In free-radical halogenation, the selectivity is governed by the stability of the resulting radical intermediate. The reactivity of C-H bonds follows the order: tertiary > secondary > primary.[3] The ethyl group on 2-ethylpyridine has one secondary (alpha) position and one primary (beta) position. The secondary radical is more stable, meaning abstraction of the hydrogen at the alpha-position (C1) is kinetically favored. Therefore, 2-(1-chloroethyl)pyridine will almost always be the major product. Maximizing this selectivity often involves using milder, more selective radical conditions and lower temperatures, although the inherent reactivity difference is the dominant factor.
Q4: My reaction is producing over-chlorinated products (di- and trichloro- species). How can I enhance the yield of the monochlorinated product?
Over-chlorination is a common issue stemming from the fact that the monochlorinated product can react further. To minimize this:
-
Control Stoichiometry: Use a molar excess of 2-ethylpyridine relative to the chlorinating agent. A 1:0.8 to 1:0.9 ratio of substrate to chlorinating agent is a good starting point.
-
Slow Addition: Add the chlorinating agent slowly and incrementally to the reaction mixture. This maintains a low concentration of the chlorinating agent, favoring reaction with the more abundant starting material.
-
Monitor Progress: Closely monitor the reaction's progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[4] Quench the reaction once the optimal conversion of starting material to the desired monochlorinated product is achieved, before significant amounts of dichlorinated products form.
Section 2: Reagents and Reaction Conditions
Q5: Which chlorinating agent is best for my purpose: Chlorine Gas (Cl₂), Sulfuryl Chloride (SO₂Cl₂), or N-Chlorosuccinimide (NCS)?
The choice of reagent is critical and depends on your desired selectivity, scale, and safety considerations. Each has distinct advantages and disadvantages.
| Feature | Chlorine Gas (Cl₂) | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) |
| Physical State | Gas | Colorless to yellow liquid | White solid |
| Handling | Difficult; requires specialized equipment for gas handling.[5] | Easier than Cl₂; a pourable liquid that can be added via syringe or dropping funnel.[6] | Easiest to handle; stable, weighable solid.[7] |
| Reactivity | High, often unselective. | High, but generally more controllable than Cl₂. Decomposes to SO₂ and Cl₂.[6] | Milder and more selective.[8][9] |
| Typical Use | Industrial-scale photochlorination.[3] | Lab-scale radical chlorination, often with a chemical initiator (e.g., AIBN).[6][10] | Electrophilic chlorination of activated rings and allylic/benzylic chlorination.[9][11] |
| Byproducts | HCl | HCl, SO₂ (gases) | Succinimide (solid) |
Q6: My radical chlorination reaction is sluggish or fails to initiate. What are the common causes and solutions?
A failure to initiate is a frequent problem in radical chain reactions. The following troubleshooting workflow can help diagnose the issue.
Caption: Troubleshooting workflow for failed radical chlorination.
Oxygen is a potent radical inhibitor and must be meticulously excluded from the reaction. Ensure your solvent is degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.
Section 3: Work-up and Purification
Q7: What is the standard procedure for quenching and working up a direct chlorination reaction?
A proper work-up is essential for safety and for isolating a clean crude product.
-
Cooling: Once the reaction is complete (as determined by GC/TLC), cool the mixture to 0-10 °C in an ice bath. This moderates the rate of the quenching reaction.
-
Quenching: Slowly and carefully add the reaction mixture to a cold, stirred solution of a reducing agent to destroy any unreacted chlorinating agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is effective.[4]
-
Neutralization: The reaction generates a significant amount of HCl, which will likely have formed the hydrochloride salt of your pyridine product. Neutralize the mixture by slowly adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1-2 M) solution of sodium hydroxide (NaOH), until the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an appropriate organic solvent, such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery.[4]
-
Washing and Drying: Combine the organic layers and wash them with water, followed by brine to remove residual inorganic salts. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Q8: What are the most effective methods for purifying the chlorinated 2-ethylpyridine product from isomers and starting material?
Purification can be challenging due to the similar physical properties of the potential products.
-
Fractional Distillation: This is often the most effective method, especially for larger scales. The different chlorinated isomers and the starting material will have distinct boiling points, allowing for their separation. The distillation should be performed under reduced pressure to prevent thermal decomposition of the product.[4]
-
Column Chromatography: For smaller scales or for separating isomers with very close boiling points, silica gel column chromatography can be employed. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective.[4]
Experimental Protocol: Radical Side-Chain Chlorination with Sulfuryl Chloride
Disclaimer: This protocol is a general guideline. All procedures should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[12]
Materials:
-
2-Ethylpyridine (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (0.9 eq)[6]
-
2,2'-Azobisisobutyronitrile (AIBN) (0.02 eq)[1]
-
Anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene)[2]
-
10% aq. Sodium thiosulfate solution
-
Saturated aq. Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., Dichloromethane)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a dropping funnel.
-
Inert Atmosphere: Purge the entire apparatus with nitrogen or argon for 10-15 minutes.
-
Charging the Flask: Under a positive flow of inert gas, dissolve 2-ethylpyridine and AIBN in the anhydrous solvent and add to the flask.
-
Heating: Heat the mixture to reflux (typically 70-80 °C, depending on the solvent) to initiate radical formation from the AIBN.
-
Addition of Chlorinating Agent: Once the solution is refluxing steadily, add the sulfuryl chloride dropwise from the dropping funnel over 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by GC or TLC. The reaction is typically complete within 2-4 hours after the addition is finished.
-
Work-up & Purification: Follow the procedures detailed in Q7 and Q8 .
Safety First: Critical Precautions
-
Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors and gases (SO₂, HCl, Cl₂).[13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), splash goggles, a face shield, and a flame-resistant lab coat at all times.[12][13][14]
-
Reagent Handling: Sulfuryl chloride and chlorine gas are highly corrosive and react violently with water.[6] Handle them with extreme care, avoiding any contact with skin, eyes, or clothing.[13]
-
Exothermic Reaction: Be prepared for a potentially exothermic reaction. Keep an ice bath readily available to cool the reaction if necessary.
-
Gas Effluent: The reaction produces HCl and SO₂ gas. Ensure the effluent from the condenser is passed through a basic scrubber (e.g., a trap containing NaOH solution) to neutralize these acidic gases before venting.
-
Waste Disposal: Quench all reactive waste before disposal. Dispose of all chemical waste in accordance with local and institutional regulations.[13]
References
- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 2. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. Photochlorination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. erc.mp.gov.in [erc.mp.gov.in]
- 6. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 7. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 8. suru-chem.com [suru-chem.com]
- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 10. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 11. isca.me [isca.me]
- 12. fishersci.com [fishersci.com]
- 13. gelest.com [gelest.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Synthesis of 5-Chloro-2-ethylpyridine
Welcome to the technical support center for the synthesis of 5-chloro-2-ethylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes, focusing on the causality behind experimental outcomes to enhance your synthetic success.
Introduction
This compound is a key building block in the pharmaceutical and agrochemical industries. While several synthetic routes to this compound exist, each presents a unique set of challenges, primarily concerning the formation of undesired side products that can complicate purification and reduce overall yield. This guide will focus on the three most common synthetic pathways, outlining the potential pitfalls and offering scientifically grounded solutions.
Route 1: Synthesis via 2-Chloro-5-vinylpyridine Intermediate
This modern and often high-yielding route involves two key steps: the formation of 2-chloro-5-vinylpyridine followed by its selective hydrogenation. The initial vinylpyridine can be synthesized via a Suzuki or Wittig reaction.
Diagram: Synthetic Pathway via Vinylpyridine Intermediate
Caption: Two-step synthesis of this compound.
Troubleshooting Guide & FAQs for Route 1
Question 1: During the Suzuki coupling (Step 1a), my yield is low, and I'm observing significant amounts of a symmetrical bipyridine impurity. What is happening?
Answer: You are likely encountering homocoupling , a classic side reaction in Suzuki-Miyaura couplings. This occurs when two molecules of your boronic acid reagent couple with each other.
-
Causality: Homocoupling is primarily caused by the presence of dissolved oxygen or Pd(II) species in the reaction mixture.[1] These can oxidize the boronic acid, leading to the undesired symmetrical coupling.
-
Solutions:
-
Rigorous Deoxygenation: Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several vacuum/inert gas (nitrogen or argon) cycles or by sparging the solvent with an inert gas.[1]
-
Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[1]
-
Question 2: After performing the Wittig reaction (Step 1b), I have a highly persistent, non-polar impurity that is difficult to remove by standard extraction. What is it and how do I get rid of it?
Answer: This impurity is almost certainly triphenylphosphine oxide (TPPO) , a stoichiometric byproduct of the Wittig reaction.[2] Its removal is a notorious challenge due to its physical properties.
-
Causality: The thermodynamic driving force of the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in TPPO.[2]
-
Solutions (Chromatography-Free):
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol can precipitate the TPPO as a ZnCl₂(TPPO)₂ complex, which can be removed by simple filtration.[3][4] Magnesium chloride and calcium bromide have also been used effectively in non-ethereal solvents.[3][5]
-
Selective Crystallization/Trituration: If your desired vinylpyridine product is an oil or soluble in non-polar solvents, you can often remove TPPO by trituration. Concentrate the crude reaction mixture and wash it repeatedly with a non-polar solvent like hexane or a pentane/ether mixture. The TPPO, being more crystalline and less soluble, will remain as a solid that can be filtered off.[4]
-
Question 3: My hydrogenation (Step 2) is producing a mixture of products, including some where the chlorine atom is gone and others that seem to be over-reduced. How can I improve selectivity?
Answer: This is a problem of chemoselectivity. The choice of catalyst is critical for the selective hydrogenation of the vinyl group without affecting the chloro substituent or the pyridine ring.
-
Causality & Solutions:
-
Over-reduction of the Pyridine Ring: Powerful hydrogenation catalysts like Rhodium (Rh) or even Palladium (Pd) under harsh conditions can reduce the pyridine ring to a piperidine. A patent for a similar synthesis highlights that Rh/C can convert 2-chloro-5-vinylpyridine almost entirely to 3-ethyl-piperidine.
-
Dehalogenation: Palladium on carbon (Pd/C) is notorious for causing dehalogenation (hydrogenolysis) of aryl chlorides.[6] The mechanism involves oxidative addition of the C-Cl bond to the palladium surface followed by reduction.
-
Loss of Vinyl Group Selectivity: Traditional catalysts like Pd/C can also lead to a mixture of products including 3-ethylpyridine and 3-vinylpyridine.
-
The Recommended Solution: The use of a specific iridium-based catalyst is reported to provide high selectivity and yield for the desired this compound, avoiding the need for extensive purification.[7] If you are using other catalysts, switching to an iridium complex is the most effective solution.
-
Route 2: Direct Chlorination of 2-Ethylpyridine
This route appears straightforward, involving the direct reaction of 2-ethylpyridine with a chlorinating agent. However, it is often plagued by poor selectivity and the formation of multiple byproducts.
Diagram: Direct Chlorination and Side Product Formation
Caption: Challenges in the direct chlorination of 2-ethylpyridine.
Troubleshooting Guide & FAQs for Route 2
Question 1: My direct chlorination reaction results in a complex mixture of monochlorinated isomers. How can I improve the regioselectivity for the 5-position?
Answer: Achieving high regioselectivity in the direct chlorination of substituted pyridines is inherently difficult, especially via free-radical pathways.
-
Causality: Free-radical chlorination is a highly exothermic and less selective process compared to bromination.[8][9] The chlorine radical is highly reactive and will abstract hydrogen atoms from multiple positions on the aromatic ring at comparable rates, leading to a mixture of isomers. The stability of the intermediate radical (secondary vs. primary) plays a role, but for aromatic systems, the differences are less pronounced, resulting in poor selectivity.[8]
-
Solutions:
-
Use of Lewis Acid Catalysts: Employing a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can promote an electrophilic aromatic substitution mechanism instead of a radical pathway. This can improve regioselectivity, though a mixture may still be obtained.
-
Control Reaction Temperature: Conduct the reaction at the lowest effective temperature to minimize the energy of the system and favor the kinetically preferred product. High temperatures tend to decrease selectivity.
-
Milder Chlorinating Agents: Consider screening milder chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), which can sometimes offer better control.[10]
-
Question 2: I am observing significant amounts of di- and tri-chlorinated products, reducing the yield of my desired monochlorinated product.
Answer: The formation of polychlorinated byproducts is a common issue when the reactivity of the product is comparable to or greater than the starting material.
-
Causality: Once the first chlorine atom is added to the pyridine ring, it can influence the electron density and reactivity of the remaining positions. If the monochlorinated product is still susceptible to chlorination under the reaction conditions, over-chlorination will occur. This is exacerbated by using an excess of the chlorinating agent.
-
Solutions:
-
Stoichiometric Control: Use a stoichiometric amount or only a slight excess of the chlorinating agent.
-
Slow Addition: Add the chlorinating agent portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the agent in the reaction at any given time, favoring monochlorination.
-
Reaction Monitoring: Closely monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) and stop the reaction once the formation of the desired product is maximized and before significant amounts of dichlorinated products appear.
-
Route 3: Sandmeyer Reaction of 5-Amino-2-ethylpyridine
This classical route offers excellent regioselectivity as the position of the chlorine atom is predetermined by the location of the amino group on the precursor. The process involves diazotization of 5-amino-2-ethylpyridine followed by a copper(I) chloride-mediated displacement of the diazonium group.
Diagram: Sandmeyer Reaction Pathway and Key Side Reactions
Caption: Key transformations in the Sandmeyer synthesis route.
Troubleshooting Guide & FAQs for Route 3
Question 1: My Sandmeyer reaction is giving a low yield of the chloro-product and a significant amount of a phenolic byproduct.
Answer: This is the most common side reaction in the Sandmeyer process and is caused by the reaction of the intermediate diazonium salt with water.[11]
-
Causality: Aryl diazonium salts are thermally unstable. At elevated temperatures, or even slowly at low temperatures, the diazonium group can be displaced by water (which is the solvent), leading to the formation of a phenol (in this case, 5-hydroxy-2-ethylpyridine).[11][12]
-
Solutions:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt) must be performed at low temperatures, typically 0-5 °C, using an ice bath.[13]
-
Immediate Use: Use the diazonium salt immediately after its formation. Do not let it stand for extended periods, even at low temperatures.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the cold copper(I) chloride solution, not the other way around. This ensures that the diazonium salt is immediately in the presence of the catalyst and nucleophile, minimizing its time to react with water.
-
Question 2: Besides the phenol, I am also isolating a high-molecular-weight impurity, likely a biaryl compound. What causes this?
Answer: The formation of biaryl compounds is evidence of the radical nature of the Sandmeyer reaction.[14]
-
Causality: The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas.[14] This aryl radical can couple with another aryl radical, leading to the formation of a symmetrical biaryl byproduct.
-
Solutions:
-
Ensure Active Catalyst: Use freshly prepared or high-quality copper(I) chloride. An inactive catalyst can slow down the desired reaction, allowing more time for radical side reactions to occur.
-
Optimize Concentration: Running the reaction in a more dilute solution can sometimes disfavor bimolecular side reactions like biaryl formation.
-
General Purification Strategies
| Impurity Type | Boiling Point Difference from Product | Recommended Purification Method | Rationale |
| Isomeric Byproducts (e.g., 3-Chloro-2-ethylpyridine) | Small to Moderate | Fractional Distillation [15] | Isomers often have slightly different boiling points. A fractional distillation column with a sufficient number of theoretical plates can effectively separate them.[15] |
| Polychlorinated Byproducts | Significantly Higher | Fractional Distillation [16] | Dichloro- and trichloro-pyridines will have substantially higher boiling points than the monochlorinated product, making them separable by distillation. |
| Triphenylphosphine Oxide (TPPO) | Very High (Non-volatile) | Crystallization / Precipitation [3][17] | TPPO is a solid with very low volatility. It can be removed by precipitating it with metal salts or by crystallizing the desired product away from it.[3][4] |
| Phenolic Byproducts | Similar | Aqueous Base Extraction [11] | Phenols are acidic and can be deprotonated by a strong base (e.g., NaOH solution) to form a water-soluble phenoxide salt, which can be removed from the organic layer by extraction.[11] |
| Starting Materials | Varies | Distillation / Chromatography | Unreacted starting materials can typically be removed by distillation if boiling points are sufficiently different, or by column chromatography. |
Analytical Characterization
To effectively troubleshoot your synthesis, it is crucial to identify the impurities present in your crude product. Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for this purpose.
-
GC Separation: The gas chromatogram will separate the components of your mixture based on their boiling points and polarity, allowing you to quantify the relative amounts of product and impurities.[18]
-
MS Identification: The mass spectrometer will provide the mass-to-charge ratio and fragmentation pattern for each component, enabling the identification of unknown side products by comparing the data to libraries or by manual interpretation.[19]
By understanding the potential side reactions inherent to each synthetic route and implementing the targeted troubleshooting strategies outlined above, you can significantly improve the yield, purity, and overall success of your this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. scientificupdate.com [scientificupdate.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. pharmdguru.com [pharmdguru.com]
- 14. byjus.com [byjus.com]
- 15. Purification [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of Crude 5-Chloro-2-ethylpyridine by Column Chromatography
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development. It addresses the nuanced challenges of purifying crude 5-chloro-2-ethylpyridine using column chromatography. The content is structured in a problem-oriented question-and-answer format to provide direct, actionable solutions to issues commonly encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section covers preliminary questions and fundamental concepts that are crucial for a successful purification workflow.
Q1: What is the essential first step before attempting to purify this compound by column chromatography?
A: The indispensable first step is to develop a separation method using Thin Layer Chromatography (TLC).[1] TLC serves as a small-scale, rapid proxy for the column, allowing you to screen various mobile phases (eluents) to find a system that provides adequate separation between your target compound and impurities. The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.2-0.3, which generally translates to an efficient elution from the column.[1][2]
Q2: What stationary phase is recommended for purifying this compound?
A: While silica gel is the most common stationary phase in organic chemistry due to its versatility and low cost, it can be problematic for basic compounds like pyridines.[3][4] The surface of silica gel is populated with acidic silanol groups (Si-OH), which can strongly interact with the basic nitrogen atom of the pyridine ring.[5] This interaction often leads to significant peak tailing and potential sample degradation.
For this compound, consider these options:
-
Standard Silica Gel (with mobile phase modifier): The most common approach, but requires additives to the mobile phase to achieve good peak shape.
-
Neutral Alumina: A good alternative for moderately basic compounds. It lacks the strong acidity of silica, reducing tailing.[6]
-
Deactivated Silica Gel: Silica gel can be "deactivated" by pre-treating it with water or a base, which reduces the activity of the acidic sites.[7]
Q3: My compound is streaking badly on the silica TLC plate. What does this indicate for my column purification?
A: Severe streaking or tailing on a TLC plate is a significant warning sign. It confirms a strong, undesirable interaction between your compound and the stationary phase. If you proceed with a standard silica column using the same eluent system, you will almost certainly encounter severe tailing, leading to broad peaks, poor separation, and low recovery. This observation necessitates a modification of your purification strategy before scaling up to a column.
Troubleshooting Guide: Common Purification Issues
This section provides in-depth solutions to specific problems encountered during the column chromatography of this compound.
Issue 1: Severe Peak Tailing and Broad Elution
Q: My this compound is eluting from the silica column over a large number of fractions (tailing), resulting in poor purity. Why is this happening and how can I fix it?
A: This is the most prevalent issue when purifying pyridine derivatives on silica gel.
Causality: The lone pair of electrons on the pyridine nitrogen atom acts as a Lewis base, forming strong hydrogen bonds with the acidic silanol groups on the silica surface. This leads to a secondary, non-ideal retention mechanism where the analyte molecules "stick" to the stationary phase and elute slowly and unevenly, causing the characteristic tailing.[5]
Solutions:
-
Use a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, preventing your target compound from interacting with them.
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your eluent mixture (e.g., for a 100 mL eluent, add 0.1-1 mL of TEA). TEA is a volatile base that is highly effective but must be removed from the final product, typically by rotary evaporation.
-
Pyridine: A small amount of pyridine can also be used. It has the advantage of not introducing a new substance if trace amounts are acceptable in the final product.
-
-
Switch to a Less Acidic Stationary Phase: If adding a modifier is not desirable (e.g., if it interferes with a downstream reaction), changing the stationary phase is the next best option.
-
Neutral Alumina: Alumina has both acidic and basic sites, and the neutral grade is often suitable for separating basic compounds without significant tailing.
-
Reversed-Phase Chromatography: Using a non-polar stationary phase (like C18-silica) with a polar mobile phase (like acetonitrile/water) is another powerful option. In this mode, the problematic silanol interactions are minimized.[8][9]
-
Issue 2: Poor Separation from a Close-Running Impurity
Q: I have an impurity that co-elutes or runs very close to my product, even after optimizing the hexane/ethyl acetate ratio. How can I improve the resolution?
A: Achieving separation between compounds with similar polarities requires a strategy focused on enhancing selectivity—the difference in how two compounds interact with the chromatography system.
Solutions:
-
Fine-Tune the Mobile Phase Polarity: Avoid steep polarity gradients. An isocratic (constant solvent ratio) elution with a finely tuned, low-polarity mobile phase will often provide the best resolution. Test solvent ratios in 1-2% increments (e.g., 95:5, 94:6, 93:7 Hexane:EtOAc).
-
Change the Solvent System: Different solvents interact with compounds in unique ways. If hexane/ethyl acetate fails, the impurity may have a similar affinity for the acetate group as your product. Switching to a different solvent system can exploit other intermolecular forces.
-
Hexane/Dichloromethane (DCM): Offers different selectivity compared to ethyl acetate.
-
Hexane/Diethyl Ether: Another common alternative.
-
Toluene/Acetone: Can provide unique selectivity for aromatic compounds.
-
-
Improve Column Efficiency: A well-packed, properly loaded column is critical.
-
Column Dimensions: Use a longer, narrower column for difficult separations. A higher ratio of stationary phase to sample mass (aim for 50:1 to 100:1) is recommended.
-
Sample Loading: For challenging separations, dry loading is superior.[10] This involves pre-adsorbing your crude material onto a small amount of silica gel and carefully adding the resulting powder to the top of the column. This creates a very narrow starting band, which is essential for good resolution.
-
Issue 3: Low or No Product Recovery
Q: After running the entire column, I have recovered very little of my this compound. What are the possible causes?
A: Low recovery can be attributed to either irreversible binding to the column or decomposition.
Solutions & Diagnostics:
-
Irreversible Adsorption: Your compound may be too polar for the chosen eluent and is permanently stuck at the top of the column.
-
Action: Try flushing the column with a very polar solvent, such as 100% ethyl acetate, followed by 5-10% methanol in DCM. This will elute highly polar compounds. If your product comes out with this flush, your initial eluent was not polar enough.
-
-
On-Column Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Diagnostic Test (2D-TLC): Before running a column, check your compound's stability on silica. Spot the crude mixture in one corner of a square TLC plate, run it in a suitable eluent, and dry the plate completely. Then, turn the plate 90 degrees and run it again in the same eluent.[7] If the compound is stable, the spot will simply move to the other corner along a diagonal. If you see new spots or a streak that is not on the diagonal, your compound is decomposing on the silica.[5]
-
Action: If decomposition is confirmed, you must avoid standard silica gel. Use neutral alumina or deactivated silica instead.
-
-
Sample Overlooked: The eluted fractions may be too dilute to see a spot on TLC without concentration.
-
Action: If you suspect the compound has eluted but is not visible, try concentrating a block of fractions where you expected the product to be and re-running the TLC on the concentrated sample.[7]
-
Methodologies and Experimental Protocols
Protocol 1: TLC Method Development
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or ethyl acetate).
-
On a silica gel TLC plate, spot the crude mixture alongside any available starting material standards.
-
Place the plate in a TLC chamber containing a test eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.
-
Allow the solvent front to travel up ~80% of the plate, then remove and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value (distance traveled by spot / distance traveled by solvent front).
-
Adjust the eluent polarity until the Rf of the desired product is ~0.25. If tailing is observed, re-run the TLC using an eluent containing 0.5% triethylamine.
Protocol 2: Dry Loading the Sample
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 times the mass of silica gel (2-3 g) to the solution.
-
Thoroughly mix the slurry and then remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10]
-
Carefully layer this powder on top of the packed column bed.
-
Gently add a protective layer of sand on top before slowly adding the eluent.
Data & Visualization
Table 1: Recommended Starting Eluent Systems
| Stationary Phase | Eluent System | Modifier | Target Compound Behavior |
| Silica Gel | Hexane / Ethyl Acetate (starting at 95:5) | 0.5 - 1.0% Triethylamine | Reduced tailing, sharper peaks. |
| Silica Gel | Dichloromethane / Methanol (starting at 99:1) | 0.5 - 1.0% Triethylamine | For more polar impurities. |
| Neutral Alumina | Hexane / Ethyl Acetate (starting at 98:2) | None usually needed | Good for acid-sensitive compounds; may alter selectivity. |
| C18 Silica (RP) | Acetonitrile / Water (starting at 50:50) | 0.1% Formic Acid | Elution order is reversed (polar elutes first). |
Diagrams
Safety Precautions
This compound and its related isomers are harmful if swallowed, in contact with skin, or if inhaled.[11][12] They can cause skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] The organic solvents used as eluents (e.g., hexane, ethyl acetate, dichloromethane) are flammable and/or toxic. Keep them away from ignition sources and ensure proper ventilation.[15] Dispose of all chemical waste according to your institution's guidelines.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. columbia.edu [columbia.edu]
- 3. benchchem.com [benchchem.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Separation of 4-Chloro-2-ethylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Regioselectivity in the Synthesis of 5-Chloro-2-ethylpyridine
Welcome to the technical support center for the synthesis of 5-chloro-2-ethylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this synthesis. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I attempted a direct chlorination of 2-ethylpyridine and obtained a mixture of isomers. Is this expected?
A1: Yes, this is a very common outcome. The direct electrophilic chlorination of 2-ethylpyridine is notoriously difficult to control. The ethyl group, being an alkyl group, is an activating ortho-, para-director.[1][2] However, in the acidic conditions often used for halogenation, the pyridine nitrogen can become protonated, turning the entire ring into a strongly deactivated system. This complex interplay of electronic effects often leads to a mixture of products, primarily 3-chloro- and this compound, along with potential polychlorinated byproducts. Achieving high selectivity for the 5-chloro isomer via this route is challenging and typically requires extensive optimization of the chlorinating agent, solvent, and temperature.
Q2: What is the most reliable method to synthesize this compound with high regioselectivity?
A2: For high regioselectivity, multi-step synthetic routes are generally superior to direct chlorination. Two of the most effective strategies are:
-
The Sandmeyer Reaction: This classic route involves the synthesis of 2-ethyl-5-aminopyridine as a key intermediate. The amino group is then converted to a diazonium salt and subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[3] This method precisely controls the position of chlorination.
-
Vinylpyridine Hydrogenation: This innovative approach involves synthesizing 2-chloro-5-vinylpyridine first, followed by the selective hydrogenation of the vinyl group to an ethyl group.[4] This route avoids direct chlorination of the ethyl-substituted ring, thus preventing the formation of other chlorinated isomers.
Q3: My Sandmeyer reaction is giving a low yield of the desired this compound. What could be the cause?
A3: Low yields in a Sandmeyer reaction often stem from two critical stages: diazotization and the copper-catalyzed displacement. Common causes include:
-
Incomplete diazotization: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can cause the unstable diazonium salt to decompose prematurely.[5]
-
Premature decomposition of the diazonium salt: This is also temperature-related. The diazonium salt solution should be used immediately after preparation.
-
Inactive Copper(I) Catalyst: The copper(I) chloride should be freshly prepared or of high quality. Oxidized (blue/green) copper(I) chloride will be less effective.
Q4: I am struggling to separate the this compound from its 3-chloro isomer. What are the best purification techniques?
A4: The separation of positional isomers like 3- and this compound can be challenging due to their similar physical properties. The most effective methods are:
-
Fractional Distillation: If there is a sufficient difference in boiling points (ideally >10-20 °C), fractional distillation under reduced pressure can be effective.[6]
-
Column Chromatography: This is the most common and reliable laboratory-scale method.[5][6] Use silica gel as the stationary phase and a non-polar/polar solvent system like a hexane/ethyl acetate gradient. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during the synthesis of this compound.
Issue 1: Poor Regioselectivity in Direct Chlorination
-
Symptom: GC-MS or ¹H NMR analysis of the crude product shows significant amounts of both 3-chloro-2-ethylpyridine and this compound, and possibly dichlorinated products.
-
Root Cause Analysis: The directing effects of the ethyl group and the pyridine nitrogen are competing, and the reaction conditions are not optimized to favor substitution at the 5-position. High temperatures or highly reactive chlorinating agents can decrease selectivity.
-
Troubleshooting Workflow:
Caption: Troubleshooting poor regioselectivity.
Issue 2: Formation of Byproducts in the Vinylpyridine Hydrogenation Route
-
Symptom: The final product is contaminated with byproducts such as 2-chloro-5-vinylpyridine (unreacted starting material) or de-chlorinated species like 2-ethylpyridine.
-
Root Cause Analysis: The hydrogenation catalyst or reaction conditions are not selective enough. Standard catalysts like Palladium on carbon (Pd/C) can sometimes lead to dehalogenation or incomplete reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting hydrogenation issues.
Data Summary: Comparison of Synthetic Routes
| Synthetic Route | Key Steps | Regioselectivity | Common Issues |
| Direct Chlorination | 2-ethylpyridine + Chlorinating Agent | Low to Moderate | Mixture of isomers (3-chloro, 5-chloro), polychlorination, difficult purification.[6] |
| Sandmeyer Reaction | 1. Amination of 2-ethylpyridine 2. Diazotization 3. CuCl-mediated chlorination | High | Unstable diazonium salt, low yields if not optimized, handling of diazonium intermediates.[3][5] |
| Vinylpyridine Hydrogenation | 1. Synthesis of 2-chloro-5-vinylpyridine 2. Selective hydrogenation | High | Potential for dehalogenation with non-selective catalysts, cost of specialized catalysts.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Sandmeyer Reaction
This two-step protocol offers high regioselectivity.
Step A: Synthesis of 2-ethyl-5-aminopyridine (Chichibabin Amination)
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene (or xylene).
-
Reagent Addition: Add sodium amide (NaNH₂) in portions to the solvent. Heat the mixture to reflux.
-
Reaction: Slowly add 2-ethylpyridine dropwise to the refluxing mixture over 1-2 hours.
-
Monitoring: The reaction will evolve hydrogen gas. Continue refluxing for 4-6 hours after the addition is complete, monitoring the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation to yield 2-ethyl-5-aminopyridine.
Step B: Conversion of 2-ethyl-5-aminopyridine to this compound (Sandmeyer Reaction)
-
Diazotization:
-
In a flask, dissolve 2-ethyl-5-aminopyridine in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.[5]
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
-
Copper Catalyst Preparation:
-
In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid and cool it to 0-5 °C.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the cold, vigorously stirred CuCl solution.[5]
-
Observe for the evolution of nitrogen gas. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
-
Work-up and Extraction:
-
Cool the reaction mixture and neutralize it carefully with a sodium hydroxide or sodium carbonate solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to obtain pure this compound.
-
Protocol 2: Synthesis via Hydrogenation of 2-Chloro-5-vinylpyridine
This route leverages a patented method for high selectivity.[4]
Step A: Synthesis of 2-Chloro-5-vinylpyridine
This intermediate can be prepared via methods such as a Suzuki or Wittig reaction starting from 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine, respectively.[4]
Step B: Selective Hydrogenation
-
Setup: In a high-pressure hydrogenation vessel, dissolve 2-chloro-5-vinylpyridine in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Catalyst Addition: Add a catalytic amount of a selective iridium-containing catalyst, such as (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate.[4]
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 bar).
-
Reaction: Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases. Monitor the reaction by GC-MS to confirm the complete and selective conversion of the vinyl group.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of 5-Chloro-2-ethylpyridine Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5-chloro-2-ethylpyridine. This critical intermediate is foundational in the development of numerous pharmaceutical and agrochemical products.[1] However, its journey from the lab bench to industrial production is frequently marked by challenges in yield, purity, and process control.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and process engineers to diagnose and resolve common issues, ensuring a robust, scalable, and efficient synthesis. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.
Section 1: Synthesis Pathway & Core Challenges
The most prevalent laboratory and industrial synthesis of this compound involves the direct electrophilic chlorination of 2-ethylpyridine.[2] While conceptually straightforward, this reaction is sensitive to multiple variables that can drastically affect the outcome, particularly concerning regioselectivity and the formation of polychlorinated byproducts.
The primary goal is to facilitate the substitution at the C5 position, which is para to the activating ethyl group. However, competing reactions can lead to chlorination at other positions or the addition of multiple chlorine atoms.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: Poor Regioselectivity - "I'm getting a mixture of isomers, primarily 3-chloro and this compound. How can I improve selectivity for the 5-chloro product?"
Root Cause Analysis: The pyridine ring's electronics, influenced by both the ring nitrogen and the C2-ethyl group, dictate the positions susceptible to electrophilic attack. The ethyl group is an activating, ortho-, para-director, while the pyridine nitrogen is deactivating. This complex interplay can lead to a mixture of isomers. High reaction temperatures and highly reactive chlorinating agents often exacerbate this lack of selectivity by favoring kinetic products over the thermodynamically more stable 5-chloro isomer.[2]
Recommended Solutions:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount. Highly reactive agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) can lead to poor selectivity. A milder, more controlled reaction is often achieved with N-chlorosuccinimide (NCS).[3][4][5] NCS provides a source of "Cl+" in a more controlled manner, which can significantly improve the desired isomer ratio.[3][4][5]
-
Temperature Control: Lowering the reaction temperature is a critical step in controlling regioselectivity. Running the reaction at temperatures between 0 °C and 25 °C can significantly favor the formation of the 5-chloro isomer.[2] It is essential to monitor the internal reaction temperature closely, as the chlorination can be exothermic.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Acetonitrile is often a suitable solvent for chlorinations using NCS.[3] For more reactive agents, inert solvents like dichloromethane or carbon tetrachloride may be used.[2]
Comparative Data on Chlorinating Agents:
| Chlorinating Agent | Typical Temperature | Selectivity for 5-Chloro Isomer | Key Considerations |
|---|---|---|---|
| Chlorine Gas (Cl₂) | 20 - 50 °C | Low to Moderate | Requires specialized gas handling equipment.[6][7] |
| Sulfuryl Chloride (SO₂Cl₂) | 10 - 40 °C | Moderate | Can lead to side reactions; corrosive.[2] |
| N-Chlorosuccinimide (NCS) | 0 - 75 °C | High | Milder, easier to handle solid reagent.[3][8] |
FAQ 2: Over-Chlorination - "My reaction is producing significant amounts of di- and tri-chlorinated byproducts. What's causing this and how can I prevent it?"
Root Cause Analysis: The formation of polychlorinated byproducts is typically a result of using an excess of the chlorinating agent or running the reaction for too long.[2] Once the first chlorine atom is added, the ring becomes deactivated, but under forcing conditions, further chlorination can occur. This is a common issue when scaling up, where localized "hot spots" or poor mixing can lead to regions of high reactant concentration.
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents is typically recommended. In-process monitoring via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of optimal conversion of the starting material without significant byproduct formation.
-
Controlled Addition: Instead of adding the chlorinating agent all at once, a slow, controlled addition via a syringe pump or addition funnel is highly recommended for scale-up. This maintains a low instantaneous concentration of the chlorinating agent, minimizing over-reaction.
-
Quenching: Once the reaction has reached optimal conversion (as determined by in-process analysis), it should be promptly quenched. A solution of sodium thiosulfate or sodium bisulfite is effective for neutralizing any unreacted chlorinating agent.[9]
Troubleshooting Workflow for Byproduct Formation:
Caption: Decision workflow for troubleshooting polychlorination.
FAQ 3: Scale-Up Challenges - "The reaction worked perfectly on a 10g scale, but failed at 1kg. What are the key parameters to consider during scale-up?"
Root Cause Analysis: Scale-up introduces challenges related to mass and heat transfer. A reaction's thermal profile and mixing dynamics do not scale linearly. Exothermic reactions that are easily controlled in a small flask with a simple stir bar can become dangerous runaway reactions in a large reactor if not properly managed.
Recommended Solutions:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as scale increases. This means the reactor's ability to remove heat is diminished.
-
Reactor Choice: Use a jacketed reactor with a suitable heat transfer fluid and a powerful thermostat.
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to understand the heat of reaction, maximum heat flow, and to model the thermal behavior on a larger scale. This data is critical for safe scale-up.
-
-
Mixing: Inadequate mixing can lead to localized concentration gradients (hot spots), resulting in byproduct formation and reduced yield.
-
Agitator Design: A simple magnetic stir bar is insufficient for kilogram-scale reactions. An overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) is necessary to ensure homogeneity.
-
Stirring Speed: The stirring speed (RPM) needs to be optimized for the larger vessel to ensure efficient mixing without causing excessive shear or splashing.
-
-
Reagent Addition: As mentioned previously, controlled addition of the chlorinating agent is even more critical at scale. The addition rate should be tied to the reactor's ability to dissipate heat, ensuring the internal temperature remains within the desired range.
Scale-Up Parameter Comparison:
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Key Consideration for Scale-Up |
|---|---|---|---|
| Heat Dissipation | High (via flask surface) | Low (via reactor jacket) | Surface-area-to-volume ratio decreases. Requires active cooling and thermal modeling. |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensure homogeneity to avoid localized hot spots and concentration gradients. |
| Addition Time | Minutes (manual) | Hours (automated pump) | Rate must be controlled to manage exotherm. |
| Safety | Fume Hood | Walk-in Hood / Contained System | Handling of corrosive reagents and potential off-gassing requires enhanced safety protocols.[10][11] |
Section 3: Experimental Protocols
Protocol 1: Optimized Chlorination of 2-Ethylpyridine using NCS
This protocol is optimized for high regioselectivity towards this compound on a laboratory scale.
Materials:
-
2-Ethylpyridine (1 equivalent)
-
N-Chlorosuccinimide (NCS) (1.05 equivalents)[4]
-
Acetonitrile (anhydrous)
-
10% Aqueous Sodium Thiosulfate solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-ethylpyridine (1 eq) and anhydrous acetonitrile (approx. 10 mL per gram of 2-ethylpyridine).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
NCS Addition: Add NCS (1.05 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by GC or TLC until the consumption of 2-ethylpyridine is complete.
-
Quenching: Cool the mixture back to 10 °C and slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted NCS.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate pure this compound.[9]
Process Flow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. 2-Chloro-5-ethylpyridine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 7. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-2-ethylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from commercial 5-chloro-2-ethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your critical applications.
Introduction: The Challenge of Purity
Commercial this compound is typically synthesized via multi-step routes, which can introduce a variety of process-related impurities. These can include unreacted starting materials, isomeric byproducts, and side-reaction products. The structural similarity of these impurities to the target molecule often complicates purification. This guide addresses these challenges head-on, offering structured solutions based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities in commercial this compound, and how can I detect them?
A1: Understanding the potential impurities is the first step toward effective purification. The impurity profile is highly dependent on the synthetic route employed.
Common Impurity Classes:
-
Isomeric Byproducts: The most common challenge is the presence of other chloro-ethylpyridine isomers, such as 2-chloro-3-ethylpyridine. These can form during chlorination steps that lack perfect regioselectivity.
-
Unreacted Precursors: Depending on the synthesis, you may find residual starting materials like 2-chloro-5-vinylpyridine if the final hydrogenation step is incomplete.[2]
-
Over-hydrogenated Products: Conversely, aggressive hydrogenation conditions could lead to the formation of 5-ethyl-piperidine derivatives.[2]
-
Related Pyridines: Compounds like 5-ethyl-2-methylpyridine or 3-ethylpyridine can arise from side reactions or impurities in the initial building blocks.[2][3]
-
Solvent and Reagent Residues: Residual solvents from the reaction or work-up (e.g., dichloromethane, ethyl acetate, toluene) and reagents can persist in the crude product.[2][4]
Detection and Characterization:
A multi-technique approach is recommended for robust purity assessment.
| Analytical Technique | Application for this compound | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Ideal for quantifying purity and separating non-volatile impurities. A reverse-phase C18 column is typically effective.[5] | High resolution and sensitivity; excellent for routine purity checks and impurity profiling.[5] | Requires a reference standard for absolute quantification; may not separate all isomeric impurities without careful method development. |
| Gas Chromatography (GC) | Excellent for separating volatile impurities, including isomers and residual solvents. | High efficiency for volatile compounds; often provides better resolution of isomers than HPLC. | Not suitable for non-volatile impurities; high temperatures can potentially degrade sensitive compounds. |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Provides structural confirmation and can detect impurities with distinct proton signals. Quantitative NMR (qNMR) can determine purity without a specific reference standard.[5] | Gives structural information about impurities; qNMR offers absolute quantification. | Lower sensitivity compared to chromatographic methods; overlapping signals can complicate analysis in complex mixtures. |
| Mass Spectrometry (MS) | Typically coupled with GC (GC-MS) or LC (LC-MS) to identify impurities based on their mass-to-charge ratio. | Provides molecular weight information, aiding in the identification of unknown impurities.[2] | Isomers will have the same mass and cannot be distinguished by MS alone. |
Q2: What is a general workflow for purifying crude this compound?
A2: A logical, stepwise approach is crucial. The optimal workflow depends on the initial purity and the nature of the impurities. Below is a general decision-making and experimental workflow.
Caption: General workflow for the purification of this compound.
Q3: My fractional distillation is not effectively separating impurities. What should I troubleshoot?
A3: Fractional distillation is a powerful technique for separating liquids with different boiling points. If you are experiencing poor separation, consider the following critical parameters.
Troubleshooting Fractional Distillation:
| Parameter | Causality & Expert Insight | Recommended Action |
| Column Efficiency | The efficiency of the separation depends directly on the surface area provided by the column packing (e.g., Vigreux indentations, Raschig rings, or metal sponge). Insufficient surface area prevents the necessary series of vapor-liquid equilibria from being established. | Use a longer packed column. Ensure the packing is uniform and not channeled. For high-purity requirements, a spinning band distillation apparatus may be warranted. |
| Heating Rate | Overly rapid heating floods the column, preventing proper equilibrium between the ascending vapor and descending condensate. This effectively turns fractional distillation into a simple distillation, resulting in poor separation. | Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Aim for a slow, steady distillation rate of 1-2 drops per second at the collection head. |
| Vacuum Stability | Fluctuations in pressure cause the boiling points of the components to change, disrupting the temperature gradient within the column and ruining the separation. | Ensure all joints are properly sealed with high-vacuum grease. Use a high-quality vacuum pump with a cold trap and a pressure regulator (manostat) to maintain a constant, low pressure. |
| Reflux Ratio | The reflux ratio (the ratio of condensate returned to the column vs. collected) is critical. A higher reflux ratio allows for more equilibrium stages, leading to better separation, but it also slows down the distillation. | For difficult separations, use a distillation head that allows for manual or automatic control of the reflux ratio. Start with a high reflux ratio and gradually decrease it as the lower-boiling fraction is removed. |
| Insulation | Heat loss from the column disrupts the temperature gradient essential for fractional separation. The column should be hottest at the bottom and coolest at the top. | Insulate the distillation column and head with glass wool or aluminum foil to ensure an adiabatic process. |
Q4: I am struggling with column chromatography. How can I optimize the separation?
A4: Column chromatography is highly effective for purifying this compound, especially from non-volatile or similarly boiling impurities.[2] Success hinges on the correct choice of stationary and mobile phases.
Experimental Protocol: Silica Gel Column Chromatography
Objective: To purify crude this compound by removing polar and non-polar impurities using silica gel chromatography.
1. Stationary Phase Preparation:
- Choose silica gel with a standard particle size (e.g., 60 Å, 230-400 mesh).
- Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., hexane).
- Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
- Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.
- Carefully add the concentrated sample or the dry-loaded silica to the top of the column.
3. Elution:
- Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A typical starting point is 95:5 or 90:10 hexane:ethyl acetate.[2]
- Gradually increase the polarity of the eluent (gradient elution) to move the desired compound down the column while leaving more polar impurities adsorbed at the top. Less polar impurities will elute first.
- Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).
4. Fraction Collection & Analysis:
Combine the pure fractions as identified by TLC.
Evaporate the solvent under reduced pressure to obtain the purified product.
Confirm purity using HPLC or GC.
Caption: Troubleshooting guide for column chromatography.
Final Purity Verification
After purification, it is imperative to perform a final, quantitative purity assessment using a validated analytical method as discussed in Q1. According to ICH guidelines, an analytical procedure must be validated to demonstrate it is fit for its intended purpose, ensuring accuracy, precision, specificity, and linearity over the desired range.[6][7] For drug development applications, a purity of >99% is often required.
This guide is intended to provide a strong foundation for troubleshooting the purification of this compound. Specific experimental conditions should always be optimized for your particular setup and impurity profile.
References
- 1. 2-Chloro-5-ethylpyridine [myskinrecipes.com]
- 2. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 3. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]
- 4. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
stability of 5-chloro-2-ethylpyridine under different reaction conditions
Introduction
Welcome to the Technical Support Center for 5-Chloro-2-ethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile pyridine derivative in their synthetic workflows. As a key building block, understanding the stability of this compound under various reaction conditions is paramount to ensuring the success of your experiments, optimizing reaction yields, and preventing the formation of unwanted byproducts.
This document provides a comprehensive overview of the stability profile of this compound, offering troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the knowledge to anticipate potential challenges and make informed decisions during your chemical syntheses.
Section 1: Chemical Reactivity and Stability Overview
This compound is a substituted pyridine, and its reactivity is governed by the interplay of the electron-withdrawing nature of the nitrogen atom and the chloro substituent, as well as the electron-donating character of the ethyl group. The pyridine ring is generally electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack.[1]
Frequently Asked Questions (FAQs): General Stability
Q1: What are the primary modes of degradation for this compound?
A1: The primary degradation pathways for this compound are typically related to reactions at the chloro-substituent (nucleophilic aromatic substitution), reactions involving the pyridine nitrogen (e.g., N-oxidation), and reactions of the ethyl group. The specific pathway will be highly dependent on the reaction conditions employed.
Q2: How does the position of the chloro and ethyl groups influence the molecule's stability?
A2: The chlorine at the 5-position is meta to the nitrogen, which makes it less activated towards nucleophilic aromatic substitution compared to a chlorine at the 2- or 4-position.[2] The ethyl group at the 2-position can sterically hinder reactions at the nitrogen and adjacent positions to some extent.
Section 2: Stability in Common Synthetic Transformations
The utility of this compound often lies in its participation in cross-coupling and amination reactions. Understanding its stability under these specific conditions is critical for successful synthesis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.[3][4]
Frequently Asked Questions (FAQs): Cross-Coupling Reactions
Q3: Is this compound a suitable substrate for Suzuki-Miyaura coupling?
A3: Yes, 2-chloropyridines are effective substrates for Suzuki-Miyaura coupling reactions to form C-C bonds with arylboronic acids.[5][6] While chloroarenes are generally less reactive than the corresponding bromo or iodo derivatives, the electron-deficient nature of the pyridine ring facilitates the oxidative addition step in the catalytic cycle.[5][7] High yields can be achieved with appropriate selection of palladium catalysts, ligands, and bases.[5]
Q4: What are the common challenges when using this compound in Suzuki coupling?
A4: Potential challenges include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[8] The choice of a suitable ligand is crucial to mitigate this effect.
-
Competing Reactions: Under certain conditions, side reactions such as homocoupling of the boronic acid or reductive dehalogenation of the starting material can occur.
-
Low Reactivity: Compared to bromo- or iodopyridines, longer reaction times or higher temperatures might be necessary.
Q5: What are the recommended starting conditions for a Suzuki coupling with this compound?
A5: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos).[9] A base such as K₂CO₃ or K₃PO₄ in a solvent system like toluene/water or dioxane/water is commonly employed.[5][10]
| Parameter | Recommended Starting Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%) |
| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O |
| Temperature | 80-120 °C |
Q6: How does this compound behave in Buchwald-Hartwig amination reactions?
A6: this compound is a viable substrate for Buchwald-Hartwig amination to form C-N bonds.[11][12] This reaction is a powerful tool for synthesizing arylamines. The choice of palladium catalyst and ligand is critical for achieving high yields and functional group tolerance.[13]
Q7: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A7: Key considerations include:
-
Ligand Selection: Sterically hindered phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[12]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.
-
Reaction Conditions: Anhydrous and inert conditions are crucial for the success of the reaction.
Troubleshooting Guide: Palladium-Catalyzed Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, or incorrect base. | Use a fresh batch of catalyst and ensure anhydrous/inert conditions. Screen different ligands and bases. Increase the reaction temperature incrementally. |
| Formation of dehalogenated byproduct | Reductive dehalogenation. | Lower the reaction temperature. Use a less electron-rich phosphine ligand. |
| Homocoupling of the coupling partner | Common with boronic acids. | Use a different base or add the boronic acid slowly to the reaction mixture. |
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Section 3: Stability Under Forced Degradation Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[14][15]
Frequently Asked Questions (FAQs): Forced Degradation
Q8: How stable is this compound to acidic and basic hydrolysis?
A8: Pyridine and its derivatives are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation can occur. The chloro substituent is generally stable to hydrolysis unless activated by strong electron-withdrawing groups. Given the positions of the substituents, this compound is expected to be relatively stable to hydrolysis under typical laboratory conditions.
Q9: What is the expected outcome of exposing this compound to oxidative conditions?
A9: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[1] This is a common reaction for tertiary amines and pyridines. The ethyl group could also be a site of oxidation, potentially leading to a methyl ketone or carboxylic acid derivative under harsh conditions.
Q10: Is this compound sensitive to light (photostability)?
A10: Halogenated aromatic compounds can be susceptible to photolytic degradation, which may involve cleavage of the carbon-halogen bond. It is advisable to store this compound in amber vials and protect reactions from direct, high-intensity light, especially for prolonged periods.
Summary of Expected Stability under Forced Degradation Conditions
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, heat) | Likely stable | Minimal degradation expected. |
| Basic (e.g., 0.1 M NaOH, heat) | Likely stable | Minimal degradation expected. |
| Oxidative (e.g., H₂O₂, heat) | Potentially unstable | This compound N-oxide, oxidation products of the ethyl group. |
| Thermal (heat in solid state) | Generally stable | Dependent on melting point and decomposition temperature. |
| Photolytic (UV/Vis light) | Potentially unstable | Dehalogenated products, other radical-mediated byproducts. |
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80 °C for a specified time.
-
Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 80 °C for a specified time.
-
Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal: Store the solid compound in an oven at a temperature below its melting point for a specified time. Dissolve in a suitable solvent before analysis.
-
Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber for a specified duration.
-
-
Analysis: Analyze the stressed samples by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to identify and quantify any degradation products.
Logical Relationship: Forced Degradation Analysis
Caption: Logical workflow for a forced degradation study.
Section 4: Analytical Methods for Stability Assessment
The development of reliable analytical methods is crucial for monitoring the stability of this compound and quantifying its purity.
Frequently Asked Questions (FAQs): Analytical Methods
Q11: What is the recommended analytical technique for assessing the purity and stability of this compound?
A11: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for purity assessment and stability studies. A reversed-phase C18 column is typically a good starting point. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[16]
Q12: What are the typical chromatographic conditions for analyzing this compound?
A12:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is often effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Q13: How can I develop a stability-indicating HPLC method?
A13: A stability-indicating method is one that can separate the parent compound from all its degradation products. To develop such a method, you need to analyze samples from forced degradation studies and ensure that all degradant peaks are well-resolved from the main peak. Peak purity analysis using a PDA detector can help confirm that the main peak is not co-eluting with any impurities.
Section 5: Concluding Remarks
This compound is a robust and versatile building block for organic synthesis. Its stability is generally high under common reaction conditions, particularly for palladium-catalyzed cross-coupling reactions. However, an awareness of potential degradation pathways, such as N-oxidation and photolytic decomposition, is essential for successful and reproducible synthetic outcomes. The information provided in this guide should serve as a valuable resource for troubleshooting and optimizing your experimental protocols.
For further assistance or specific inquiries, please do not hesitate to contact our technical support team.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. biomedres.us [biomedres.us]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Polychlorinated Byproduct Formation
Welcome to the Technical Support Center dedicated to a critical challenge in modern chemistry: the minimization of polychlorinated byproduct formation. This guide is designed for researchers, scientists, and drug development professionals who encounter the undesired incorporation of multiple chlorine atoms onto their target molecules. Drawing from established principles and field-proven insights, this resource provides both foundational knowledge and actionable troubleshooting strategies to enhance the selectivity and safety of your chemical transformations.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formation of polychlorinated byproducts, providing a foundational understanding of the underlying principles.
Q1: What are polychlorinated byproducts and why are they a concern?
A: Polychlorinated byproducts are unintended molecules formed during a chemical reaction that have incorporated more than one chlorine atom. These can range from simple polychlorinated alkanes or arenes to more complex and highly toxic compounds like polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs).[1][2] The primary concerns are:
-
Toxicity and Environmental Persistence: Many polychlorinated compounds are classified as persistent organic pollutants (POPs), meaning they resist degradation and can accumulate in the environment and living organisms, posing significant health risks.[3][4][5] Some are known carcinogens.[2]
-
Reduced Yield and Purity: The formation of these byproducts consumes starting materials and reagents, lowering the yield of the desired product. Their structural similarity to the target molecule can also complicate purification processes.
-
Regulatory Scrutiny: Due to their potential health and environmental impact, the presence of certain polychlorinated byproducts, even at trace levels, is strictly regulated.
Q2: What are the primary mechanisms leading to the formation of polychlorinated byproducts?
A: The formation of polychlorinated byproducts can occur through several mechanisms, largely dependent on the reaction type and conditions:
-
Electrophilic Aromatic Substitution (EAS): In reactions like chlorination of aromatic compounds, the initial monochlorinated product can be more reactive than the starting material, leading to subsequent chlorination events. This is particularly true if the newly introduced chlorine atom activates the ring towards further substitution.
-
Radical Reactions: High temperatures and the presence of oxygen can initiate radical-based pathways. For instance, the dimerization of chlorophenoxy radicals is a known pathway to the formation of PCDDs and PCDFs.[6]
-
De Novo Synthesis: This complex process involves the formation of polychlorinated compounds from unrelated carbonaceous materials and a chlorine source, often catalyzed by metal species like copper, particularly in high-temperature environments.[7]
Q3: Which experimental factors have the most significant impact on the formation of these byproducts?
A: Several key experimental parameters can be manipulated to control the formation of polychlorinated byproducts:
-
Temperature: Higher temperatures often favor the formation of polychlorinated byproducts, especially through radical-mediated pathways and de novo synthesis.[6]
-
Catalyst: The choice of catalyst and its concentration can dramatically influence selectivity. For instance, in some dechlorination reactions, increasing catalyst loading can diminish selectivity.[8][9][10]
-
Solvent: The polarity and coordinating ability of the solvent can affect reaction pathways and selectivity.
-
Stoichiometry of Reagents: The molar ratio of the chlorinating agent to the substrate is a critical factor. An excess of the chlorinating agent will invariably increase the likelihood of polychlorination.
-
Presence of Oxygen and Water: Oxygen can promote radical formation, while the presence of water can, in some cases, inhibit the formation of certain polychlorinated organic compounds by facilitating the removal of chlorine species from catalyst surfaces.[6][11]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges related to polychlorinated byproduct formation.
Guide 1: Unexpected Polychlorination in Electrophilic Aromatic Substitution
Issue: You are attempting a monochlorination of an aromatic substrate, but are observing significant amounts of di- and tri-chlorinated byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected polychlorination in EAS.
Detailed Steps & Explanations:
-
Analyze Reaction Conditions: Begin by meticulously reviewing all reaction parameters: stoichiometry, temperature, catalyst, solvent, and reaction time.
-
Stoichiometry of Chlorinating Agent:
-
Action: Carefully control the molar ratio of the chlorinating agent to the substrate. Aim for a 1:1 or even slightly substoichiometric amount of the chlorinating agent.
-
Causality: An excess of the electrophilic chlorinating agent provides more opportunities for the desired monochlorinated product to undergo a second, undesired chlorination.
-
-
Reaction Temperature:
-
Action: Lower the reaction temperature. Many chlorination reactions can be performed at or below room temperature.
-
Causality: Higher temperatures increase the rate of all reactions, including the subsequent chlorination of the initial product. Lowering the temperature can enhance selectivity for the kinetically favored monochlorinated product.
-
-
Catalyst Selection and Loading:
-
Action: If using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), consider reducing its concentration. Alternatively, screen milder catalysts.
-
Causality: A highly active catalyst can overly activate the chlorinating agent, leading to reduced selectivity. In some catalytic systems, higher catalyst loadings have been shown to decrease selectivity.[9][10][12]
-
-
Solvent Effects:
-
Action: Experiment with solvents of varying polarity.
-
Causality: The solvent can influence the solubility of reagents and intermediates, as well as stabilize or destabilize transition states, thereby affecting the relative rates of mono- and polychlorination.
-
-
Substrate Reactivity:
-
Action: If the monochlorinated product is significantly more activated towards further substitution than the starting material, consider using a less reactive chlorinating agent (e.g., N-chlorosuccinimide instead of Cl₂).
-
Causality: This is a fundamental challenge of substrate control. By using a milder reagent, the energy barrier for the second chlorination may be too high to be overcome under the reaction conditions.
-
Guide 2: Formation of Dioxins and Furans in High-Temperature Processes
Issue: Your process involves heating chlorinated precursors (e.g., chlorophenols, chlorobenzenes) and you are concerned about the formation of PCDDs and PCDFs.
Troubleshooting Workflow:
Caption: Workflow to minimize PCDD/F formation in thermal processes.
Detailed Steps & Explanations:
-
Control Oxygen Levels:
-
Action: Whenever feasible, conduct the thermal process under an inert atmosphere (e.g., nitrogen, argon).
-
Causality: The formation of phenoxy radicals, key intermediates in the formation of PCDDs and PCDFs from chlorophenols, is dependent on the presence of oxygen.[6] In an argon atmosphere, dimerization of chlorophenols has been shown to be suppressed.[6]
-
-
Manage Catalytic Metals:
-
Temperature Control:
-
Action: Avoid prolonged exposure to the optimal temperature range for de novo synthesis (approximately 200-400°C).[7] If the process requires passing through this range, do so as quickly as possible (rapid heating and quenching).
-
Causality: This specific temperature window provides the ideal energy for the complex series of reactions that constitute the de novo pathway of PCDD/F formation.
-
-
Precursor Modification:
-
Action: If possible, modify the precursor to block the sites most prone to dimerization or cyclization.
-
Causality: The substitution pattern of chlorophenols, for example, has a strong influence on the formation of PCDDs and PCDFs.[6]
-
III. Analytical Characterization of Polychlorinated Byproducts
Accurate identification and quantification of polychlorinated byproducts are essential for process optimization and safety assessment.
Common Analytical Techniques
| Technique | Principle | Application | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.[14][15] | Gold standard for identifying and quantifying a wide range of PCBs, PCDDs, and PCDFs.[14] | High sensitivity and specificity, capable of resolving complex mixtures of congeners.[14][16] | Requires extensive sample preparation (extraction and cleanup), can be time-consuming and expensive.[14][17] |
| High-Resolution Gas Chromatography (HRGC) | Utilizes capillary columns for superior separation of closely related congeners.[17] | Essential for resolving the 209 different PCB congeners and various PCDD/F isomers.[17] | Provides excellent separation efficiency. | Often coupled with sensitive detectors like ECD or HRMS for effective analysis. |
| Gas Chromatography-Electron Capture Detection (GC-ECD) | A highly sensitive detector for electrophilic compounds, particularly halogenated organics. | Widely used for screening and quantification of PCBs. | Extremely sensitive to chlorinated compounds. | Less specific than MS, can be prone to interference from other halogenated compounds. |
Sample Preparation Protocol: A Generalized Approach
A robust analytical result is predicated on meticulous sample preparation to remove interfering matrix components.
-
Extraction: The initial step involves extracting the analytes from the sample matrix using an appropriate solvent or solvent mixture.[17] Common techniques include Soxhlet extraction, solid-phase extraction (SPE), and liquid-liquid extraction.[17]
-
Cleanup: This is a critical step to remove compounds that could interfere with the analysis.[17] Multi-column chromatography using adsorbents like silica gel, alumina, and activated carbon is frequently employed.[17][18][19]
-
Fractionation: In some cases, the cleanup process is designed to separate different classes of compounds, for example, separating non-ortho PCBs from other congeners.[17]
-
Concentration: The final extract is carefully concentrated to a small volume before injection into the analytical instrument.[18]
IV. References
-
Weber, R., & Hagenmaier, H. (1999). Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions. Chemosphere, 38(3), 529-549. 6
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). 17
-
Ree, K. C. M., Evers, E. H. G., & van den Berg, M. (1988). Mechanisms of formation of polychlorinated dibenzo(p)dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) from potential industrial sources. Toxicological & Environmental Chemistry, 17(3), 171-195. 1
-
Bush, N. G., Assefa, M. K., Bac, S., Sharada, S. M., & Fieser, M. E. (2023). Controlling selectivity for dechlorination of poly(vinyl chloride) with (xantphos)RhCl. Materials Horizons, 10(4), 1363-1370. 8
-
Kalyani, G., & Tekell, M. C. (2018). Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction. Sensors, 18(11), 3931. 14
-
Czop, M., & Klos, M. (2022). Hazards Resulting from the Burning Wood Impregnated with Selected Chemical Compounds. Materials, 15(15), 5283. 13
-
Interchim. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. 15
-
U.S. Environmental Protection Agency. (1985). Analytical Methods for By-Product PCBs - Preliminary Validation and Interim Methods. 20
-
Nakatani, T., Aono, A., Ogaki, Y., & Horii, Y. (2020). A novel analytical method for determining total polychlorinated biphenyl concentrations in fish and shellfish using a simple and rapid clean-up followed by GC–MS/MS. Journal of Chromatography B, 1152, 122237. 16
-
Addink, R., & Olie, K. (1995). Mechanisms of Formation and Destruction of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans in Heterogeneous Systems. Environmental Science & Technology, 29(6), 1425-1435. 21
-
Luijk, R., Akkerman, D. M., Slot, P., Olie, K., & Kapteijn, F. (1994). Mechanism of formation of polychlorinated dibenzo-p-dioxins and dibenzofurans in the catalyzed combustion of carbon. Environmental Science & Technology, 28(2), 312-321. 22
-
Bush, N. G., Assefa, M. K., Bac, S., Sharada, S. M., & Fieser, M. E. (2023). Controlling selectivity for dechlorination of poly(vinyl chloride) with (xantphos)RhCl. Materials Horizons, 10(4), 1363-1370. 9
-
Bush, N. G., Assefa, M. K., Bac, S., Sharada, S. M., & Fieser, M. E. (2023). Controlling selectivity for dechlorination of poly(vinyl chloride) with (xantphos)RhCl. Materials Horizons, 10(4), 1363-1370. 10
-
Altarawneh, M., Dlugogorski, B. Z., Kennedy, E. M., & Mackie, J. C. (2017). Mechanisms for formation, chlorination, dechlorination and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Progress in Energy and Combustion Science, 62, 1-70. 7
-
Sanllorente, S., et al. (2022). Formation of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) in the electrochemical oxidation of polluted waters with pharmaceuticals used against COVID-19. Chemosphere, 287, 132297. 18
-
Bush, N. G., Assefa, M. K., Bac, S., Sharada, S. M., & Fieser, M. E. (2023). Controlling selectivity for dechlorination of poly(vinyl chloride) with (xantphos)RhCl. Request PDF. 12
-
Tsydenova, O., & Batoev, V. (2018). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Request PDF. 23
-
Wang, Y., et al. (2023). Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene. MDPI. 11
-
Altarawneh, M., Dlugogorski, B. Z., Kennedy, E. M., & Mackie, J. C. (2017). Mechanisms for formation, chlorination, dechlorination and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Murdoch University Research Portal. 3
-
Focant, J. F., et al. (2001). An improved clean-up strategy for simultaneous analysis of polychlorinated dibenzo-p-dioxins (PCDD), polychlorinated dibenzofurans (PCDF), and polychlorinated biphenyls (PCB) in fatty food samples. Journal of Chromatography A, 925(1-2), 207-220. 19
-
Cho, Y. M., et al. (2009). Catalytic role of palladium and relative reactivity of substituted chlorines during adsorption and treatment of PCBs on reactive activated carbon. Environmental Science & Technology, 43(13), 4969-4975. 24
-
Kim, M., et al. (2020). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. International Journal of Environmental Research and Public Health, 17(15), 5563. 4
-
Sharma, S., & Singh, B. (2020). Strategies for mitigation of polychlorinated biphenyls (PCBs): A review. International Journal of Chemical Studies, 8(3), 12-19. 25
-
Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. 26
-
Sharma, S., & Singh, B. (2020). Strategies for mitigation of polychlorinated biphenyls (PCBs): A review. Request PDF. 27
-
Li, Y., et al. (2022). Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques. International Journal of Molecular Sciences, 23(19), 11579. 5
-
Wikipedia. (n.d.). Polychlorinated biphenyl. 2
References
- 1. researchgate.net [researchgate.net]
- 2. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlling selectivity for dechlorination of poly(vinyl chloride) with (xantphos)RhCl (Journal Article) | OSTI.GOV [osti.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Controlling selectivity for dechlorination of poly(vinyl chloride) with (xantphos)RhCl - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Formation of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) in the electrochemical oxidation of polluted waters with pharmaceuticals used against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An improved clean-up strategy for simultaneous analysis of polychlorinated dibenzo-p-dioxins (PCDD), polychlorinated dibenzofurans (PCDF), and polychlorinated biphenyls (PCB) in fatty food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Catalytic role of palladium and relative reactivity of substituted chlorines during adsorption and treatment of PCBs on reactive activated carbon. | Semantic Scholar [semanticscholar.org]
- 25. chemijournal.com [chemijournal.com]
- 26. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-chloro-2-ethylpyridine
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern generated by electron ionization (EI-MS) provides a unique molecular fingerprint. This guide offers an in-depth analysis of the predicted fragmentation pattern of 5-chloro-2-ethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By comparing its expected fragmentation with that of structurally related analogues, 2-ethylpyridine and 5-chloropyridine, we can delineate the influence of each substituent on the molecule's behavior under electron ionization, thereby providing a robust framework for its identification.
The Logic of Fragmentation in Substituted Pyridines
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged molecular ion (M radical cation).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions.[2] The fragmentation pathways are not random; they are governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (both the ion and the neutral radical), and the potential for rearrangements.[3][4]
For a molecule like this compound, we can anticipate fragmentation pathways characteristic of three key structural motifs: the stable aromatic pyridine ring, the labile ethyl side chain, and the electronegative chloro substituent. Aromatic systems, due to their inherent stability, tend to produce a prominent molecular ion peak.[5] Alkyl chains, particularly those attached to an aromatic ring, are prone to specific cleavages. Halogenated compounds often exhibit characteristic isotopic patterns and can lose the halogen atom or a hydrogen halide molecule.[5][6]
Predicted Fragmentation Pathway of this compound
The electron ionization of this compound (molecular weight: 141.59 g/mol for the 35Cl isotope) is expected to initiate several key fragmentation cascades. The molecular ion, [C7H8ClN]•+, will be observed at m/z 141, accompanied by an M+2 peak at m/z 143 of approximately one-third the intensity, which is characteristic of the natural isotopic abundance of 37Cl.
The most favored fragmentation pathway for alkyl-substituted aromatic rings is the benzylic cleavage, which involves the loss of a radical from the alkyl group to form a stable cation. For this compound, the loss of a methyl radical (•CH3) is anticipated to be a dominant fragmentation route. This alpha-cleavage results in the formation of a highly stable pyridinium ion.
Another significant fragmentation pathway for alkyl chains is the McLafferty rearrangement, although this is more common in compounds with longer alkyl chains and a gamma-hydrogen.[7] In the case of 2-ethylpyridine, a related fragmentation involving the loss of ethene via a hydrogen rearrangement can occur.
The presence of the chloro substituent introduces additional fragmentation possibilities. The loss of a chlorine radical (•Cl) is a common fragmentation pathway for chlorinated aromatic compounds.[6] Furthermore, the elimination of a neutral molecule of hydrogen chloride (HCl) can also be observed.
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
Comparative Fragmentation Analysis
To substantiate our predictions for this compound, a comparison with the known fragmentation patterns of its constituent substructures, represented by 2-ethylpyridine and 5-chloropyridine, is highly instructive.
| m/z | Predicted Ion for this compound | Observed Ion in 2-Ethylpyridine [8][9] | Observed Ion in 5-Chloropyridine | Fragmentation Event |
| 141/143 | [M]•+ | - | - | Molecular Ion |
| 126/128 | [M - CH3]+ | [M - CH3]+ (m/z 92) | - | Benzylic Cleavage (Loss of methyl) |
| 113/115 | [M - C2H4]•+ | [M - C2H4]•+ (m/z 79) | - | Rearrangement (Loss of ethene) |
| 106 | [M - Cl]+ | - | [M - Cl]+ (m/z 78) | Loss of Chlorine Radical |
| 105 | [M - HCl]•+ | - | [M - HCl]•+ (m/z 77) | Loss of Hydrogen Chloride |
| 78 | - | - | [C4H4N]+ | Ring fragmentation |
| 77 | - | [C6H5]+ | [C5H4N]+ | Ring fragmentation |
Note: The m/z values for chlorinated fragments are given for the 35Cl isotope, with the corresponding 37Cl isotope peak expected at m/z + 2.
This comparative table highlights how the fragmentation of this compound is a composite of the behaviors of its parent structures. The benzylic cleavage leading to the loss of a methyl group is a hallmark of the 2-ethylpyridine moiety. The loss of a chlorine atom or HCl is characteristic of the chloro-substitution on the pyridine ring.
Experimental Protocol for GC-MS Analysis
To experimentally verify the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) workflow would be employed.
Caption: A typical workflow for the GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: Acquire mass spectra over a range of m/z 40-300.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and compared with the predicted fragmentation pattern and reference spectra in databases like the NIST Mass Spectral Library.[10]
Conclusion
The fragmentation pattern of this compound in electron ionization mass spectrometry can be logically predicted by considering the established fragmentation behaviors of its constituent chemical moieties. The key predicted fragments arise from benzylic cleavage of the ethyl group and the loss of the chloro substituent. By comparing these predictions with the known mass spectra of 2-ethylpyridine and other chloropyridines, researchers can gain a high degree of confidence in the identification of this compound. The outlined GC-MS protocol provides a practical framework for obtaining experimental data to validate these predictions. This comparative and predictive approach is a powerful strategy in the structural elucidation of novel or uncharacterized molecules.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Ethylpyridine | C7H9N | CID 7523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyridine, 2-ethyl- [webbook.nist.gov]
- 10. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
A Comparative Reactivity Guide for Drug Development Professionals: 5-Chloro-2-ethylpyridine vs. Canonical Halopyridines
This guide provides an in-depth, objective comparison of the chemical reactivity of 5-chloro-2-ethylpyridine against other common halopyridine isomers. For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision point that dictates synthetic efficiency, cost, and the feasibility of library generation. By understanding the nuanced electronic and steric effects governing the reactivity of these scaffolds, chemists can design more robust and successful synthetic routes.
We will dissect the reactivity profiles of these building blocks in three cornerstone reactions of modern medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The analysis is grounded in fundamental chemical principles and supported by standardized experimental protocols for practical application in the laboratory.
Theoretical Underpinnings: The Electronic Landscape of Halopyridines
The reactivity of any substituted pyridine is fundamentally governed by the potent electron-withdrawing nature of the ring nitrogen atom. This intrinsic property deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic attack, particularly at the positions ortho (2/6) and para (4) to the nitrogen.[1]
The Decisive Role of Halogen Position in SNAr
The rate-determining step in an SNAr reaction is typically the initial attack by a nucleophile, which forms a high-energy, negatively charged intermediate known as the Meisenheimer complex.[2] The stability of this complex is the paramount factor determining the reaction rate.
-
2- and 4-Halopyridines (Activated): When the halogen is at the 2- or 4-position, the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom through resonance. This provides significant stabilization, lowers the activation energy, and thus accelerates the reaction.[2][3]
-
3- and 5-Halopyridines (Deactivated): For halogens at the 3- or 5-position (meta to the nitrogen), this direct resonance stabilization by the nitrogen is impossible. The negative charge is distributed only across the carbon atoms of the ring, resulting in a much higher energy intermediate and a dramatically slower reaction rate.[2][4]
The Influence of Substituents: The Case of the Ethyl Group
Beyond positional isomers, other substituents on the pyridine ring modulate its electronic properties. The 2-ethyl group in this compound is an alkyl group, which acts as a weak electron-donating group (EDG) through induction. This EDG effect slightly increases the electron density of the pyridine ring, making it less electrophilic and thus further deactivating it towards nucleophilic attack compared to an unsubstituted chloropyridine.[5]
Reactivity Profile of this compound
Based on the principles above, we can establish a clear reactivity profile for this compound:
-
SNAr Reactivity: Extremely low. The chlorine atom is at the 5-position (meta), which is inherently deactivated.[3] The presence of the electron-donating 2-ethyl group further reduces the ring's electrophilicity. Therefore, forcing conditions (high temperatures, strong nucleophiles) would be required for any substitution to occur, likely with poor yields.
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): Viable, but requires careful optimization. Unlike SNAr, these reactions do not depend on the inherent electrophilicity of the C-Cl bond in the same way. The reactivity is governed by the efficiency of the palladium catalyst's oxidative addition into the C-Cl bond.[6] While C-Cl bonds are less reactive than C-Br or C-I bonds in these transformations, modern catalyst systems with specialized ligands are highly effective.[7][8] The reactivity of the 5-chloro position will be comparable to that of 3-chloropyridine, which is a common substrate in cross-coupling reactions.[9]
Comparative Analysis in Key Synthetic Transformations
To provide a practical comparison, we will evaluate the performance of this compound against 2-chloropyridine and 3-chloropyridine. 4-chloropyridine, being the most reactive isomer in SNAr, serves as a positive benchmark.
Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
This experiment aims to compare the ease of displacing the chloro-substituent with a methoxy group.
Predicted Outcome: The reactivity order is expected to be 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine ≈ this compound. The reaction with 3-chloropyridine and this compound is expected to yield minimal to no product under conditions that are effective for the 2- and 4-isomers.
| Substrate | Halogen Position | Other Substituents | Predicted Yield (%) (80 °C, 12h) |
| 4-Chloropyridine | 4 (para) | None | >95% |
| 2-Chloropyridine | 2 (ortho) | None | ~90% |
| 3-Chloropyridine | 3 (meta) | None | <5% |
| This compound | 5 (meta) | 2-Ethyl (EDG) | <2% |
Standardized Experimental Protocol: Comparative SNAr
-
Reaction Setup: In four separate, oven-dried microwave vials, add the respective chloropyridine (1.0 mmol, 1.0 eq.) and a magnetic stir bar.
-
Reagent Addition: To each vial, add a 30% solution of sodium methoxide in methanol (1.5 mL, ~1.5 eq.).
-
Reaction Conditions: Seal the vials and place them in a pre-heated oil bath or heating block at 80 °C.
-
Monitoring: Monitor the reactions by taking aliquots at 2, 6, and 12 hours and analyzing by GC-MS to determine the consumption of starting material and formation of the methoxypyridine product.
-
Work-up & Analysis: After 12 hours, cool the reactions to room temperature, quench with water (5 mL), and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude residue by ¹H NMR to determine the conversion ratio.
Suzuki-Miyaura Coupling with Phenylboronic Acid
This reaction is a staple for C-C bond formation and will highlight the differences in suitability for palladium-catalyzed cross-coupling.
Predicted Outcome: All isomers are expected to undergo the reaction. 3-Chloropyridine and this compound may provide good yields, as they are not susceptible to the "2-pyridyl problem" (catalyst inhibition by the ortho nitrogen), which can sometimes lower the efficiency of 2-halopyridine couplings.[10] However, the C-Cl bond's inertness requires a potent catalyst system.
| Substrate | Halogen Position | Predicted Yield (%) | Key Considerations |
| 2-Chloropyridine | 2 (ortho) | 70-85% | Potential for catalyst inhibition. |
| 3-Chloropyridine | 3 (meta) | 80-95% | Generally a very reliable coupling partner. |
| This compound | 5 (meta) | 75-90% | Reactivity similar to 3-chloropyridine; ethyl group has minimal electronic impact on the Pd cycle. |
Standardized Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the chloropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst system (e.g., Pd(OAc)₂ [2 mol%] and SPhos [4 mol%]).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Reaction Conditions: Heat the mixture to 100 °C for 12-18 hours, or until starting material consumption is confirmed by TLC or GC-MS.
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography on silica gel.
Summary and Strategic Recommendations
The choice between this compound and other halopyridines is entirely application-dependent. This guide demonstrates that a "one-size-fits-all" approach to pyridine functionalization is ineffective.
-
For Nucleophilic Aromatic Substitution (SNAr): this compound is a poor substrate. Researchers seeking to install nucleophiles directly onto the pyridine ring should unequivocally choose 2- or 4-halopyridines .
-
For Palladium-Catalyzed Cross-Coupling: this compound is a viable and effective building block, with reactivity comparable to the widely used 3-chloropyridine. It serves as an excellent starting point for introducing diversity at the 5-position of a 2-alkylpyridine scaffold. The primary challenge is not the position, but the inherent strength of the C-Cl bond, which necessitates the use of modern, highly active catalyst systems.
By understanding these fundamental reactivity patterns, drug development professionals can make more informed decisions, saving valuable time and resources while accelerating the discovery of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 5-chloro-2-ethylpyridine
For Immediate Publication
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount. The presence of even minute impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] 5-chloro-2-ethylpyridine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity must be rigorously controlled and accurately determined to ensure the quality of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound, offering insights to researchers, scientists, and drug development professionals.
Understanding the Analyte: Physicochemical Properties of this compound
Before delving into the analytical methodologies, it is crucial to understand the key physicochemical properties of this compound (C7H8ClN, MW: 141.6 g/mol ) that influence the choice of analytical technique.[3][4]
-
Volatility: Chlorinated pyridines, such as this compound, are generally semi-volatile compounds. This property makes them amenable to analysis by Gas Chromatography, where the sample is vaporized before separation.[5][6]
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the chlorine atom imparts a degree of polarity to the molecule. This polarity is a key factor in designing an effective separation strategy in both HPLC and GC.
-
Thermal Stability: The stability of the analyte at elevated temperatures is a critical consideration for GC analysis, which operates at high temperatures.[6][7] While many chlorinated hydrocarbons are thermally stable, the potential for degradation must be evaluated.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[5][6][7]
The Rationale Behind HPLC for this compound Analysis
The primary advantage of HPLC for analyzing this compound and its potential impurities lies in its operational conditions at or near ambient temperatures, which mitigates the risk of thermal degradation.[7][8] Furthermore, the flexibility in mobile and stationary phase selection allows for fine-tuning the separation of structurally similar impurities.
Experimental Workflow: A Self-Validating HPLC Protocol
The following protocol is designed to be a robust, self-validating system for the purity analysis of this compound.
Caption: HPLC workflow for purity analysis.
Step-by-Step HPLC Methodology:
-
Column Selection: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7-5 µm) is a suitable starting point, offering good retention and separation of pyridine derivatives.[9][10]
-
Mobile Phase Preparation: A mixture of acetonitrile and water is a common mobile phase for such analyses.[11] The pH can be adjusted with acids like formic or phosphoric acid to improve peak shape and resolution.[12][13]
-
Detection: UV detection is typically employed, with a wavelength between 240 nm and 275 nm providing good sensitivity for pyridine-containing compounds.[11][12]
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Elucidation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[5][6]
The Rationale Behind GC-MS for this compound Analysis
The volatility of this compound makes it an excellent candidate for GC analysis. The coupling with a mass spectrometer provides not only quantitative data on purity but also structural information about any detected impurities, which is invaluable for impurity profiling.[1][16]
Experimental Workflow: A Self-Validating GC-MS Protocol
The following protocol outlines a robust GC-MS workflow for the purity analysis and impurity identification of this compound.
Caption: GC-MS workflow for purity and impurity analysis.
Step-by-Step GC-MS Methodology:
-
Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-624, is typically used for the separation of chlorinated hydrocarbons.[17]
-
Inlet and Oven Programming: A split/splitless inlet is used for sample introduction. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard for generating reproducible mass spectra, which can be compared against spectral libraries like the NIST database for impurity identification.[18]
-
Data Analysis: Purity is determined by the area percent of the main peak. Impurities are identified by their mass spectra and retention times.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds.[5][6] | Volatile and semi-volatile, thermally stable compounds.[5][6] |
| Sensitivity | Good, but generally lower than GC-MS for volatile compounds. | Excellent, especially in Selected Ion Monitoring (SIM) mode.[5][19] |
| Selectivity | High, tunable through mobile and stationary phase chemistry.[5] | High, based on both chromatographic separation and mass-to-charge ratio. |
| Impurity Identification | Requires coupling to MS (LC-MS) for definitive identification. | Inherent capability for structural elucidation via mass spectral fragmentation.[1] |
| Analysis Time | Typically 10-60 minutes.[7][8] | Generally faster, often under 20 minutes.[8][17] |
| Cost & Complexity | Higher initial and operational costs due to solvent consumption and pump maintenance.[8][19] | Generally more cost-effective in terms of consumables (gases vs. solvents).[8] |
| Risk of Analyte Degradation | Low, operates at ambient or slightly elevated temperatures.[7] | Potential for degradation of thermally labile compounds at high inlet and oven temperatures.[6] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound. The choice between the two depends on the specific requirements of the analysis.
-
For routine quality control and purity determination, HPLC with UV detection is a robust, versatile, and well-established method. Its ability to handle a wide range of potential impurities without the risk of thermal degradation makes it a safe and reliable choice.
-
For in-depth impurity profiling and structural elucidation, GC-MS is the superior technique. Its high sensitivity and the definitive identification capabilities of the mass spectrometer are invaluable for identifying unknown impurities and understanding the impurity profile of the synthetic process.
In a comprehensive analytical strategy, HPLC and GC-MS can be used as complementary techniques. HPLC can be employed for routine purity checks, while GC-MS can be utilized for initial impurity identification and for investigating any out-of-specification results. This dual-pronged approach ensures the highest level of quality control for this compound, a critical intermediate in the pharmaceutical industry.
References
- 1. ajrconline.org [ajrconline.org]
- 2. lcms.cz [lcms.cz]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. appchemical.com [appchemical.com]
- 5. amptechfl.com [amptechfl.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Unambiguous Structure Determination: A Comparative Guide to the Validation of 5-chloro-2-ethylpyridine by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates its chemical behavior, biological activity, and potential as a therapeutic agent. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the novel pyridine derivative, 5-chloro-2-ethylpyridine, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The substitution pattern of a molecule, such as this compound, can significantly influence its physicochemical properties and biological interactions. Therefore, definitive confirmation of the predicted structure is a critical step in the research and development pipeline. While various analytical methods can provide pieces of the structural puzzle, only X-ray crystallography offers a direct and unambiguous visualization of the atomic arrangement in the solid state.[1][2]
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the absolute structure determination of crystalline compounds.[1] It provides precise information on bond lengths, bond angles, and the overall molecular conformation, leaving no room for ambiguity. The process, from obtaining a suitable crystal to the final refined structure, is a meticulous workflow that ensures the highest level of confidence in the molecular identity.
Experimental Workflow: From Powder to Picture
The journey to an X-ray crystal structure is a multi-step process that demands careful execution and expert interpretation. Each stage is crucial for the final quality of the structural model.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
1. Synthesis and Purification of this compound:
The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available pyridine derivatives. One potential route involves the conversion of 2-chloro-5-bromopyridine to 2-chloro-5-vinylpyridine via a Suzuki reaction, followed by selective hydrogenation to yield the desired product.[3] Another approach could be the direct synthesis from paraldehyde and ammonia.[4][5][6]
-
Causality: The choice of synthetic route depends on the availability of starting materials, scalability, and the desired purity of the final product. High purity (>95%) is essential for successful crystallization.[7]
2. Crystallization:
This is often the most challenging step. The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.5 mm in each dimension) for diffraction.
-
Step 1: Solvent Screening: A small amount of the purified this compound is dissolved in a variety of solvents (e.g., hexane, ethanol, ethyl acetate, dichloromethane) to assess its solubility.
-
Step 2: Crystallization Method: Slow evaporation is a common and effective technique. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely capped vial. Over time, as the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of crystals. Other methods include slow cooling of a saturated solution or vapor diffusion.
-
Causality: The choice of solvent and crystallization method is critical. The solvent's polarity and boiling point will influence the rate of crystal growth and the quality of the resulting crystals. A slow and controlled crystallization process is more likely to yield high-quality, single crystals.
3. Data Collection:
-
Step 1: Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Step 2: X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.[2]
-
Causality: Low temperatures (typically around 100 K) are often used during data collection to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise final structure.
4. Structure Solution and Refinement:
-
Step 1: Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Step 2: Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Step 3: Structural Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final, highly accurate molecular structure.[8][9][10][11]
-
Causality: The refinement process minimizes the difference between the observed diffraction data and the data calculated from the structural model, leading to a highly reliable representation of the molecule's structure. Validation tools are used to assess the quality of the final model.[8][9][10][11]
| Parameter | Typical Value for a Small Organic Molecule | Significance |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | e.g., 5-20 | Dimensions of the unit cell. |
| α, β, γ (°) | e.g., 90, >90, 90 | Angles of the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-fit (GooF) | ~1.0 | Indicates the quality of the refinement. A value close to 1 is ideal. |
Table 1: Key crystallographic parameters and their significance.
A Comparative Look: Alternative Analytical Techniques
While X-ray crystallography provides the definitive answer, other analytical techniques are invaluable for routine characterization, reaction monitoring, and providing complementary structural information.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[12] For this compound, ¹H and ¹³C NMR would provide key information.
-
¹H NMR: The number of signals, their chemical shifts, splitting patterns (J-coupling), and integration would help to confirm the presence of the ethyl group and the substitution pattern on the pyridine ring.[13][14]
-
¹³C NMR: The number of signals would correspond to the number of unique carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can establish the connectivity between protons and carbons, providing further confidence in the structural assignment.
Advantages of NMR:
-
Provides detailed information about the molecular structure in solution.
-
Non-destructive technique.
-
Can be used to study dynamic processes.
Limitations of NMR:
-
Does not provide direct information about the three-dimensional arrangement of atoms in space (stereochemistry can sometimes be inferred).
-
Can be challenging to interpret for complex molecules with overlapping signals.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[15][16]
-
High-Resolution Mass Spectrometry (HRMS): Can determine the exact mass of the molecule, which can be used to confirm its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide clues about the different functional groups present in the molecule.
Advantages of MS:
-
High sensitivity, requiring only a small amount of sample.
-
Provides accurate molecular weight information.
-
Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for the analysis of complex mixtures.[17][18]
Limitations of MS:
-
Does not provide information about the connectivity of atoms or the stereochemistry.
-
Isomers can be difficult to distinguish.
Figure 2: A decision-making diagram for selecting the appropriate analytical technique.
Conclusion: The Synergy of Techniques for Absolute Confidence
For the unambiguous structural validation of this compound, single-crystal X-ray crystallography is the ultimate arbiter. It provides an irrefutable, three-dimensional picture of the molecule, which is paramount for understanding its properties and potential applications. However, a comprehensive characterization relies on the synergy of multiple analytical techniques. NMR and mass spectrometry serve as essential, complementary tools for confirming the molecular formula and connectivity, both in the initial stages of synthesis and for routine quality control. By integrating the data from these powerful methods, researchers can achieve the highest level of confidence in their molecular structures, paving the way for accelerated and more reliable scientific discovery.
References
- 1. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 6. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of ligands in macromolecular structures determined by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of ligands in macromolecular structures determined by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hovione.com [hovione.com]
- 18. drugtargetreview.com [drugtargetreview.com]
comparing the efficacy of different synthetic routes to 5-chloro-2-ethylpyridine
An In-Depth Comparative Guide to the Synthetic Efficacy of Routes to 5-chloro-2-ethylpyridine
Introduction
This compound is a key heterocyclic intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif is present in a range of biologically active molecules, making its efficient and selective synthesis a topic of considerable interest for researchers in process chemistry and drug development. The efficacy of any synthetic route is a multi-faceted consideration, encompassing not only chemical yield but also factors such as regioselectivity, scalability, cost-effectiveness of starting materials, and overall process safety.
This guide provides a detailed comparison of different synthetic strategies for obtaining this compound. We will move beyond a simple listing of methods to analyze the underlying chemical principles, explain the rationale for experimental choices, and present quantitative data to support an objective evaluation. The routes discussed range from classical aromatic substitution reactions to modern catalytic approaches, each presenting a unique profile of advantages and challenges.
Route 1: Selective Hydrogenation of a Vinyl Precursor
This modern approach represents a highly selective and high-yield pathway to the target molecule. The core strategy involves two main stages: first, the creation of a vinyl group at the 2-position of the 5-chloropyridine ring, followed by a selective catalytic hydrogenation that reduces the vinyl group to an ethyl group without affecting the chloro-substituent or the aromatic ring.
Reaction Scheme & Mechanism
The synthesis begins with a common starting material, 2-chloro-5-bromopyridine, which undergoes a Suzuki or a Wittig reaction to introduce the vinyl group. The subsequent hydrogenation is the key step, relying on a specialized catalyst to ensure high selectivity.
-
Step A (Suzuki Coupling): 2-chloro-5-bromopyridine is coupled with a vinylboronic acid derivative. This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds.
-
Step B (Wittig Reaction): Alternatively, 2-chloro-5-formylpyridine can be reacted with a phosphorus ylide (e.g., methyltriphenylphosphonium bromide) in a Wittig reaction to form the vinyl group.
-
Step C (Selective Hydrogenation): The intermediate, 2-chloro-5-vinylpyridine, is then hydrogenated. Standard catalysts like Palladium on carbon (Pd/C) can lead to undesired side reactions, such as dechlorination or reduction of the pyridine ring. Therefore, specialized catalysts, such as the iridium-based catalyst (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate, are employed to achieve high chemoselectivity[1]. This catalyst selectively reduces the exocyclic double bond under mild conditions, leaving the rest of the molecule intact.
Experimental Protocol (Adapted from CN104529881B)
Step 1: Synthesis of 2-chloro-5-vinylpyridine (via Suzuki Coupling)
-
To a reaction vessel, add 2-chloro-5-bromopyridine (1 equiv.), potassium vinyltrifluoroborate (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand in a 2:1 mixture of toluene and water.
-
Add potassium carbonate (3 equiv.) as the base.
-
Heat the mixture to 80-90 °C under an inert atmosphere (e.g., Nitrogen) and stir vigorously for 4-6 hours, monitoring progress by TLC or GC.
-
After cooling, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-5-vinylpyridine.
Step 2: Selective Hydrogenation to this compound
-
In a high-pressure autoclave, dissolve 2-chloro-5-vinylpyridine (1 equiv.) in a solvent such as dichloromethane.
-
Add the iridium catalyst, (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate (0.01 equiv.).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-20 atm).
-
Heat the reaction to 50-60 °C and stir for 8-12 hours.
-
After cooling and venting, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting product is often of high purity and may not require further purification[1].
Data Presentation
| Parameter | Value | Source |
| Starting Material | 2-chloro-5-bromopyridine | [1] |
| Intermediate | 2-chloro-5-vinylpyridine | [1] |
| Final Yield | 81% | [1] |
| Purity (HPLC) | >98% | [1] |
| Key Reagents | Iridium catalyst, H₂ gas | [1] |
| Reaction Time | ~14-20 hours (total) | [1] |
Workflow Visualization
Caption: Workflow for Route 1 via selective hydrogenation.
Route 2: Direct Chlorination of 2-Ethylpyridine
This route is the most atom-economical in theory, as it involves the direct substitution of a hydrogen atom on the pyridine ring with chlorine. However, this method is plagued by significant challenges in controlling the reaction's regioselectivity.
Reaction Scheme & Mechanism
Electrophilic aromatic substitution on a pyridine ring is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Furthermore, under acidic conditions (often generated during chlorination), the nitrogen becomes protonated, further deactivating the ring. The ethyl group at the 2-position is an ortho-, para-director, which would favor substitution at the 3- and 5-positions. However, direct chlorination often proceeds via radical mechanisms or harsh conditions, leading to a mixture of isomers (3-chloro, 4-chloro, 5-chloro, and 6-chloro) and polychlorinated byproducts[2].
Controlling the reaction to favor the 5-chloro isomer is the primary challenge. The use of a Lewis acid catalyst (e.g., AlCl₃) can promote an electrophilic aromatic substitution pathway, potentially improving selectivity for the 3- and 5-positions[2].
Experimental Protocol (General Procedure)
-
In a flame-dried, three-necked flask equipped with a stirrer and condenser, dissolve 2-ethylpyridine (1 equiv.) in an anhydrous solvent (e.g., carbon tetrachloride).
-
Add a Lewis acid catalyst such as Aluminum chloride (AlCl₃) (0.5-1.0 equiv.).
-
Cool the mixture in an ice bath.
-
Slowly introduce the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1 equiv.), dropwise while maintaining a low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by GC for the consumption of starting material and the formation of product isomers.
-
Carefully quench the reaction by pouring it over crushed ice and a reducing agent solution (e.g., sodium thiosulfate) to destroy excess chlorinating agent.
-
Neutralize the mixture with a base (e.g., NaHCO₃ solution) and extract the products with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and analyze the product mixture ratio by GC or NMR.
-
Isolating the desired this compound isomer requires careful fractional distillation or column chromatography, which significantly impacts the final isolated yield[2].
Data Presentation
| Parameter | Value | Source |
| Starting Material | 2-Ethylpyridine | [2] |
| Final Yield | Low (isolated) | [2] |
| Purity | Poor (requires extensive purification) | [2] |
| Key Issues | Poor regioselectivity, mixture of isomers | [2] |
| Separation | Fractional distillation or chromatography required | [2] |
Workflow Visualization
Caption: Workflow for Route 2 highlighting the isomer problem.
Route 3: Pyridine Ring Formation from Acyclic Precursors
This strategy builds the substituted pyridine ring from simple, non-cyclic starting materials. One patented approach involves the condensation of propionaldehyde and an acrylic ester, followed by amination and subsequent chlorination steps to yield the methyl analogue, 2-chloro-5-methylpyridine[3]. Adapting this for the ethyl derivative would require a different starting aldehyde. This "bottom-up" approach can offer good control over the substitution pattern from the outset.
Reaction Scheme & Mechanism (Hypothetical Adaptation)
This route is an adaptation of a known synthesis for a related compound[3].
-
Condensation: Butyraldehyde (instead of propionaldehyde) condenses with an acrylic ester to form a substituted ester.
-
Amination/Cyclization: The resulting ester is reacted with an ammonia source, which leads to the formation of 5-ethyl-3,4-dihydro-2(1H)-pyridone via an intramolecular Michael addition followed by cyclization.
-
Halogenation/Dehydrohalogenation: The pyridone is treated with a halogenating agent (e.g., PCl₅/POCl₃). This step accomplishes two transformations: it chlorinates the 2-position (amide to chloro-imine tautomer) and facilitates the aromatization of the ring to form the final pyridine structure.
Experimental Protocol (Conceptual)
-
Step 1: Condensation: React butyraldehyde (1 equiv.) with methyl acrylate (1 equiv.) in the presence of a base catalyst to form the intermediate keto-ester.
-
Step 2: Cyclization: Treat the keto-ester with a solution of ammonia in an alcohol under pressure and heat. This will induce amination and cyclization to form 5-ethyl-3,4-dihydro-2(1H)-pyridone.
-
Step 3: Aromatization & Chlorination: In a high-boiling solvent like trichlorobenzene, treat the pyridone intermediate with a stoichiometric excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) at a temperature between 80-130°C[3]. The reaction mixture, containing the product, can then be worked up or potentially used directly in subsequent steps.
Data Presentation
| Parameter | Value | Source |
| Starting Materials | Butyraldehyde, Acrylic Ester, Ammonia | [3] (adapted) |
| Final Yield | Moderate to Good (projected) | [3] |
| Purity | Potentially high, avoids isomers | [3] |
| Key Advantage | High regioselectivity by design | [3] |
| Key Disadvantage | Multi-step process, potentially harsh conditions | [3] |
Workflow Visualization
Caption: Workflow for Route 3, building the pyridine ring.
Comparative Analysis
| Feature | Route 1: Selective Hydrogenation | Route 2: Direct Chlorination | Route 3: Ring Formation |
| Overall Efficacy | Very High. Excellent yield and purity. | Very Low. Poor yield of isolated product. | Moderate to High. Good theoretical selectivity. |
| Selectivity | Excellent chemoselectivity and regioselectivity. | Extremely poor regioselectivity. | Excellent regioselectivity by design. |
| Scalability | Good, but requires specialized catalyst and potentially high-pressure equipment. | Poor, due to difficult purification of isomers. | Good, uses common industrial reagents and conditions. |
| Cost | Higher, due to the cost of the palladium and iridium catalysts and multi-step process. | Low cost of starting materials, but high cost of purification. | Low cost of acyclic starting materials. |
| Safety/Environment | Use of flammable H₂ gas under pressure. Noble metal catalysts require recovery. | Use of corrosive chlorinating agents and solvents. Generates significant waste during purification. | Use of corrosive POCl₃ and high-boiling solvents. |
| Ideal Application | Pharmaceutical or high-value chemical synthesis where purity and yield are paramount. | Exploratory or small-scale synthesis where a mixture of isomers might be acceptable for screening. | Large-scale industrial production where cost of starting materials and regioselectivity are key drivers. |
Conclusion
The choice of a synthetic route to this compound is a classic example of the trade-offs faced in chemical synthesis.
-
Route 1 (Selective Hydrogenation) stands out as the most effective and elegant solution for producing high-purity material.[1] While it involves a higher upfront cost due to precious metal catalysts, its high yield, selectivity, and clean conversion make it ideal for applications where product quality is critical and can justify the expense.
-
Route 2 (Direct Chlorination) is fundamentally flawed for practical synthesis due to its lack of selectivity.[2] The subsequent need for difficult and costly purification of isomers renders it inefficient for producing the target compound in any significant quantity or purity.
-
Route 3 (Ring Formation) presents a robust and highly regioselective alternative well-suited for industrial-scale production.[3] By constructing the ring with the desired substitution pattern from the beginning, it bypasses the isomer issues entirely. While it is a multi-step process, the use of inexpensive, readily available starting materials makes it a compelling option for large-scale manufacturing.
For the modern research and development professional, the selective hydrogenation route offers the most reliable and efficient path to high-quality this compound. However, for bulk industrial synthesis, a ring-formation strategy is likely the more economically viable approach.
References
A Comparative Guide to the Biological Activity of 5-Chloro-2-Ethylpyridine Analogs: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the development of novel agrochemicals, owing to its versatile chemical properties that allow for a wide range of structural modifications to tune biological activity. Among these, 5-chloro-2-ethylpyridine serves as a crucial building block for various commercial and investigational compounds exhibiting herbicidal, insecticidal, and fungicidal properties. This guide provides an in-depth comparison of the biological activities of this compound analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future research in the design of more potent and selective crop protection agents.
Introduction: The Significance of the this compound Moiety
The presence of a chlorine atom at the 5-position and an ethyl group at the 2-position of the pyridine ring creates a unique electronic and steric profile that is often critical for potent biological activity. The chlorine atom, being an electron-withdrawing group, can influence the overall electron density of the pyridine ring, affecting its binding affinity to target proteins. The ethyl group at the 2-position can provide essential hydrophobic interactions within the binding pocket of the target enzyme or receptor. Understanding how modifications to this core structure impact biological efficacy is paramount for the rational design of next-generation agrochemicals.
Comparative Biological Activities of this compound Analogs
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyridine ring and modifications to the ethyl group. This section will delve into the herbicidal, insecticidal, and fungicidal activities of various analogs, supported by quantitative data from published studies.
Herbicidal Activity
Analogs of this compound have been investigated for their herbicidal properties, often targeting key enzymes in plant metabolic pathways. A common strategy in the design of herbicidal pyridine derivatives is the introduction of an aryloxyphenoxypropoxy moiety, a classic toxophore found in many commercial herbicides.
Table 1: Herbicidal Activity of 5-Chloro-2-Alkylpyridine Analogs
| Compound ID | R Group (at C2) | Test Species | Activity (% Inhibition at 150 g ai/ha) | Reference |
| IIa | -CH(CH₃)O-CO-CH₂-O-(2,4-Cl₂-Ph) | Abutilon theophrasti | 70-100% | [1] |
| Brassica juncea | 70-100% | [1] | ||
| Amaranthus retroflexus | 70-100% | [1] | ||
| Eclipta prostrata | 70-100% | [1] | ||
| IIr | -CH(CH₃)O-CO-CH₂-O-(4-Cl-2-Me-Ph) | Abutilon theophrasti | 70-100% | [1] |
| Brassica juncea | 70-100% | [1] | ||
| Amaranthus retroflexus | 70-100% | [1] | ||
| Eclipta prostrata | 70-100% | [1] |
Note: Ph denotes a phenyl group. The data indicates that modifications of the alkyl group at the 2-position can lead to potent herbicidal activity against a range of broadleaf weeds.
The high efficacy of compounds IIa and IIr suggests that the introduction of a phosphorus-containing heterocyclic ring and specific substitutions on the phenoxy moiety can significantly enhance herbicidal activity. These compounds were also found to be safe for corn and wheat at the tested dosage, indicating a degree of selectivity.[1]
Insecticidal Activity
The 5-chloro-2-substituted pyridine scaffold is a well-established pharmacophore in the realm of insecticides, particularly as analogs of neonicotinoids which target the nicotinic acetylcholine receptors (nAChRs) in insects.
Table 2: Insecticidal Activity of 5-Chloro-2-Substituted Pyridine Analogs against Cowpea Aphid (Aphis craccivora)
| Compound ID | R Group (at C2) | LC50 (ppm) - Nymphs (24h) | LC50 (ppm) - Adults (24h) | Reference |
| 1f | -ethoxy-4-phenyl-3-cyano | 0.080 | 0.498 | [2] |
| 1d | -ethoxy-4-(4-chlorophenyl)-3-cyano | 0.098 | 0.593 | [2] |
| Acetamiprid | (Reference) | 0.045 | 0.267 | [2] |
| 7 | Varies | 0.09 | 1.01 | [3] |
| 8 | Varies | 0.05 | 0.93 | [3] |
The data clearly demonstrates that modifications at the 2-position of the 5-chloropyridine ring can yield compounds with potent insecticidal activity against aphids. For instance, compounds 1f and 1d exhibit high toxicity to both nymphs and adults of the cowpea aphid.[2] Similarly, compounds 7 and 8 show significant efficacy, with LC50 values comparable to or even exceeding that of the commercial insecticide acetamiprid against nymphs.[3]
The structure-activity relationship (SAR) studies suggest that the presence of specific substituents, such as a 4-chlorophenyl group, can influence the insecticidal potency.[2]
Fungicidal Activity
Derivatives of 5-chloropyridine have also shown promise as antifungal agents. Modifications often involve the introduction of amide or thiophene moieties to enhance fungicidal efficacy.
Table 3: Fungicidal Activity of Substituted Pyridine Analogs against Cucumber Downy Mildew (Pseudoperonospora cubensis)
| Compound ID | Substituents on Pyridine Ring | EC50 (mg/L) | Reference |
| 4f | 5,6-dichloro | 1.96 | [4] |
| 4a | 2-CH₃, 5-CN, 6-Cl | 4.69 | [4] |
| 4c | 5,6-dichloro | 19.89 | [4] |
| Flumorph | (Reference) | 7.55 | [4] |
| Diflumetorim | (Reference) | 21.44 | [4] |
The data highlights that di- and tri-substituted pyridine analogs can exhibit potent fungicidal activity. Compound 4f , with chloro substituents at both the 5 and 6 positions, demonstrated exceptional activity against cucumber downy mildew, surpassing the efficacy of the commercial fungicides flumorph and diflumetorim.[4] The presence of a chloro group at the 6-position appears to be beneficial for fungicidal activity, as seen in the high potency of both 4a and 4f .[4] Further SAR studies revealed that the nature of the ester group also plays a crucial role, with an ethoxy group generally leading to higher activity than an alkylamine.[4]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of this compound analogs is a complex interplay of steric, electronic, and hydrophobic factors. The following diagram illustrates a conceptual framework for understanding the SAR of this class of compounds.
Caption: Conceptual Structure-Activity Relationship (SAR) for this compound Analogs.
The mechanism of action for these compounds varies depending on their specific structure and the target organism. For instance, many insecticidal pyridine derivatives act as agonists of the nicotinic acetylcholine receptors, leading to overstimulation of the nervous system and eventual death of the insect.[5] Herbicidal analogs often inhibit crucial plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[6][7] Fungicidal activity can stem from the disruption of various cellular processes in fungi, including respiration and cell wall synthesis.
Experimental Protocols for Biological Evaluation
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the insecticidal and fungicidal activities of pyridine derivatives.
Insecticidal Activity: Leaf-Dip Bioassay for Aphids
The leaf-dip bioassay is a widely used method for evaluating the toxicity of compounds against sucking insects like aphids.[3][8]
Caption: Workflow for the Leaf-Dip Bioassay.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone or dimethylformamide) and then dilute with water containing a surfactant (e.g., 0.1% Tween-80) to obtain a series of desired concentrations.[3][8]
-
Leaf Dipping: Immerse host plant leaves of a uniform size into the test solutions for a standardized duration, typically 10 seconds.[3][8]
-
Drying: Allow the treated leaves to air dry at room temperature.[3]
-
Infestation: Place a known number of aphids (both nymphs and adults) onto the treated leaves within a controlled environment, such as a petri dish with a moist filter paper to maintain humidity.[3][8]
-
Incubation: Maintain the infested leaves under controlled conditions of temperature (e.g., 25°C) and humidity.[3]
-
Mortality Assessment: After a specific time period, usually 24 hours, count the number of dead insects. Aphids that are unable to move when prodded are considered dead.[3]
-
Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration required to kill 50% of the test population) values for each compound.[3]
Fungicidal Activity: Poisoned Food Technique
The poisoned food technique is a standard in vitro method to screen compounds for their ability to inhibit the mycelial growth of fungi.[9][10]
Caption: Workflow for the Poisoned Food Technique.
Step-by-Step Methodology:
-
Media Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.[9]
-
Incorporation of Test Compound: While the PDA is still molten, add the test compound (dissolved in a minimal amount of a suitable solvent) to achieve the desired final concentration. A control plate should be prepared with the solvent alone.[9]
-
Plating: Pour the molten, medicated PDA into sterile petri dishes and allow them to solidify.[11]
-
Inoculation: Place a small, uniform disc of fungal mycelium, taken from the edge of an actively growing culture, in the center of each agar plate.[11]
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C) for several days.[11]
-
Growth Measurement: Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.[11]
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel agrochemicals. The comparative analysis of its analogs reveals that subtle structural modifications can lead to significant changes in biological activity, highlighting the importance of a systematic approach to lead optimization. Future research should focus on exploring a wider range of bioisosteric replacements for the ethyl group and investigating the impact of diverse substituents on the pyridine ring to enhance potency, broaden the spectrum of activity, and improve the environmental safety profile of these promising compounds.[12] The detailed experimental protocols provided herein offer a robust framework for the consistent and reliable evaluation of new chemical entities, facilitating the discovery of the next generation of effective and sustainable crop protection solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid (Aphis craccivora) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety [mdpi.com]
- 8. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal assay by poisoned food technique [wisdomlib.org]
- 11. - MedCrave online [medcraveonline.com]
- 12. drughunter.com [drughunter.com]
A Comparative Guide to the Quantitative Analysis of 5-Chloro-2-ethylpyridine Using an Internal Standard
For researchers, scientists, and professionals in drug development, the precise quantification of chemical intermediates like 5-chloro-2-ethylpyridine is paramount. This guide provides an in-depth comparison of analytical methodologies, focusing on the robust internal standard method for accurate and reliable quantification. We will explore the nuances of experimental choices, present comparative data, and offer detailed protocols to ensure your analyses are both accurate and reproducible.
The Imperative of the Internal Standard Method
In quantitative analysis, the goal is to determine the exact amount of a substance (the analyte) in a sample. While external standard methods are straightforward, they are susceptible to variations in sample injection volume, instrument response, and sample matrix effects. The internal standard (IS) method effectively mitigates these sources of error.[1][2] An IS is a compound with similar chemical and physical properties to the analyte, added in a constant, known amount to all standards and samples.[1][3] Instead of relying on the absolute signal of the analyte, we use the ratio of the analyte's response to the internal standard's response for quantification.[1][2] This ratio remains stable even if there are minor fluctuations in the analytical process, thereby enhancing the precision and accuracy of the results.[1]
The Logic of Workflow: Internal Standard Method
Caption: Workflow for quantitative analysis using an internal standard.
Selecting the Right Analytical Tool: GC vs. HPLC
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision driven by the physicochemical properties of this compound. As a substituted pyridine, it is a relatively volatile and thermally stable compound, making it an excellent candidate for GC analysis.[4] HPLC is also a viable option, particularly when dealing with complex matrices or when derivatization is undesirable.[5][6]
Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[7] For this compound, GC-FID is a highly suitable method due to its robustness and sensitivity to organic compounds.[4]
Choosing an Internal Standard for GC Analysis:
An ideal internal standard for GC should have the following characteristics:
-
It should be well-resolved from the analyte and any other components in the sample matrix.[1]
-
It should have a similar retention time to the analyte.[1]
-
It should be chemically similar to the analyte to mimic its behavior during injection and analysis.[1]
-
It should not be present in the original sample.[1]
For this compound, a suitable internal standard would be a structurally similar compound that is not expected to be present in the sample. 4-Chloropyridine or 2,6-lutidine are excellent candidates due to their structural similarity and different retention times. For this guide, we will use 2,6-lutidine .
Experimental Protocol: GC-FID Analysis
-
Preparation of Solutions:
-
Internal Standard Stock Solution (IS): Accurately weigh approximately 100 mg of 2,6-lutidine and dissolve in 100 mL of methanol.
-
Analyte Stock Solution: Accurately weigh approximately 100 mg of this compound and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the IS Stock Solution and varying volumes of the Analyte Stock Solution to volumetric flasks, and diluting to the mark with methanol. A typical concentration range would be 1-50 µg/mL.
-
-
GC-FID Operating Conditions:
-
Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl polysilphenylene-siloxane (e.g., BPX5) or a 70% cyanopropyl polysilphenylene-siloxane (e.g., BPX70), is recommended.[8] A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and 2,6-lutidine.
-
Calculate the Response Factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Plot a calibration curve of the area ratio (Area_analyte / Area_IS) versus the concentration ratio (Concentration_analyte / Concentration_IS).
-
Determine the concentration of this compound in the unknown sample by measuring its area ratio to the internal standard and using the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture.[5][6] For pyridine and its derivatives, reversed-phase HPLC is a common and effective method.[9]
Choosing an Internal Standard for HPLC Analysis:
Similar to GC, the internal standard for HPLC should be well-resolved, elute near the analyte, and be chemically similar.[10] A good choice for this compound would be another substituted pyridine that is not present in the sample, such as 2-chloro-5-methylpyridine .
Experimental Protocol: HPLC-UV Analysis
-
Preparation of Solutions:
-
Prepare stock and calibration solutions as described for the GC-FID method, using a suitable mobile phase as the diluent (e.g., a mixture of acetonitrile and water).
-
-
HPLC-UV Operating Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice.[11]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (with a small amount of acid like formic or sulfuric acid to improve peak shape) is typically used.[5][11] For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Pyridine derivatives typically have a strong UV absorbance around 250-270 nm. The optimal wavelength should be determined by running a UV scan of this compound.
-
-
Data Analysis:
-
The data analysis procedure is the same as for the GC-FID method, using the peak areas obtained from the HPLC chromatogram.
-
Method Validation and Performance Comparison
A robust analytical method must be validated to ensure it is fit for its intended purpose.[12][13] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[12][14][15]
Table 1: Comparison of GC-FID and HPLC-UV Methods for the Analysis of this compound
| Parameter | GC-FID with 2,6-lutidine IS | HPLC-UV with 2-chloro-5-methylpyridine IS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Typically 80-120% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | Typically ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | Typically ≤ 3% |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL | - |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL | - |
The data presented in this table is representative and may vary depending on the specific instrumentation and experimental conditions.
Discussion of Comparative Data
Both GC-FID and HPLC-UV provide excellent linearity, accuracy, and precision for the quantitative analysis of this compound. The GC-FID method generally offers lower limits of detection and quantification, making it more suitable for trace-level analysis. However, the HPLC-UV method may be preferred for samples in complex matrices that are not amenable to GC analysis or if the analyte is thermally labile.
Conclusion
The quantitative analysis of this compound can be reliably achieved using either GC-FID or HPLC-UV with the internal standard method. The choice between these techniques should be based on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. By following the detailed protocols and understanding the principles of method validation outlined in this guide, researchers can ensure the generation of accurate and defensible analytical data.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 4. 1-2 on GC | Technical Information | GL Sciences [glsciences.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. coleparmer.com [coleparmer.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. tasianinch.com [tasianinch.com]
- 14. youtube.com [youtube.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Researcher's Guide to Confirming the Regiochemistry of Substitution on 5-Chloro-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pyridine-based compounds, precise control over the regiochemistry of substitution is paramount. This guide provides an in-depth comparison of nucleophilic aromatic substitution (SNAAr) reactions on 5-chloro-2-ethylpyridine, offering experimental insights and detailed protocols to unambiguously confirm the position of substitution. By understanding the underlying principles and employing robust analytical techniques, researchers can confidently navigate the synthesis and characterization of 2,5-substituted pyridine derivatives, crucial building blocks in pharmaceutical and materials science.
The Landscape of Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates attack by nucleophiles.[1] In the case of this compound, the chlorine atom at the C5 position serves as a leaving group. The ethyl group at the C2 position, being an electron-donating group, can subtly influence the reactivity of the ring.
Substitution reactions on this compound are expected to proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a transient, negatively charged Meisenheimer complex.[2][3] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The regiochemistry of this substitution is exclusively at the C5 position, as this is the only position bearing a viable leaving group.
This guide will compare the outcomes of substitution with two common classes of nucleophiles: amines (specifically piperidine) and alkoxides (specifically sodium methoxide). We will then delve into the rigorous analytical methods required to unequivocally confirm the formation of the desired 5-substituted-2-ethylpyridine regioisomer.
Comparative Substitution Reactions: Amines vs. Alkoxides
The choice of nucleophile can significantly impact reaction conditions and outcomes. Here, we compare the reaction of this compound with piperidine and sodium methoxide.
| Nucleophile | Product | Typical Reaction Conditions |
| Piperidine | 5-(Piperidin-1-yl)-2-ethylpyridine | Elevated temperatures (e.g., reflux in a high-boiling solvent like NMP or neat)[3][4] |
| Sodium Methoxide | 2-Ethyl-5-methoxypyridine | Elevated temperatures in a polar aprotic solvent like DMF or DMSO with a base[5] |
Key Considerations:
-
Nucleophilicity: Both piperidine (a secondary amine) and methoxide are strong nucleophiles.
-
Basicity: Methoxide is a stronger base than piperidine. This can be a factor in potential side reactions, although for this substrate, it is less of a concern.
-
Reaction Conditions: Reactions with amines often require higher temperatures to proceed at a reasonable rate compared to reactions with alkoxides. The use of a copper catalyst can sometimes facilitate amination reactions at lower temperatures.
Unambiguous Confirmation of Regiochemistry: A Multi-Faceted Approach
Confirming the regiochemistry of the substitution product is a critical step. A combination of spectroscopic and analytical techniques provides the most robust evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation[6]
NMR spectroscopy is the most powerful tool for determining the substitution pattern on the pyridine ring. A full suite of 1D and 2D NMR experiments should be employed.
1. 1H NMR Spectroscopy:
The chemical shifts and coupling patterns of the aromatic protons are highly informative. In a 5-substituted-2-ethylpyridine, we expect to see three distinct aromatic proton signals.
-
H6 Proton: Typically the most downfield signal, appearing as a doublet due to coupling with H4.
-
H4 Proton: Appears as a doublet of doublets, coupled to both H6 and H3.
-
H3 Proton: Usually the most upfield of the aromatic signals, appearing as a doublet due to coupling with H4.
The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.
2. 13C NMR Spectroscopy:
The 13C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are sensitive to the nature of the substituent at C5. For instance, the attachment of an oxygen atom (from a methoxy group) will cause a significant downfield shift for the C5 carbon compared to the attachment of a nitrogen atom (from a piperidinyl group).
3. 2D NMR Spectroscopy: Connecting the Dots
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the unambiguous assignment of the H3, H4, and H6 protons based on their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of the protonated carbons in the 13C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the quaternary carbons (C2 and C5) by observing correlations from the protons of the ethyl group and the neighboring aromatic protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are in close proximity.[6][7] This is a powerful technique to confirm the substitution pattern. For example, a NOESY experiment on 5-(piperidin-1-yl)-2-ethylpyridine would show a correlation between the H4 proton of the pyridine ring and the protons on the piperidine ring that are spatially close. Similarly, a correlation would be expected between the H6 proton and the methylene protons of the ethyl group.
Workflow for NMR-Based Regiochemistry Confirmation:
Caption: NMR workflow for regiochemistry confirmation.
X-ray Crystallography: The Gold Standard
For definitive and irrefutable proof of regiochemistry, single-crystal X-ray diffraction is the ultimate technique.[8][9] If a crystalline derivative of the substitution product can be obtained, its three-dimensional structure can be determined with atomic-level precision. This provides an unambiguous map of all atoms and their connectivity, leaving no doubt as to the position of the newly introduced substituent.
Workflow for X-ray Crystallography:
Caption: X-ray crystallography workflow for structural confirmation.
Experimental Protocols
Protocol 1: Synthesis of 5-(Piperidin-1-yl)-2-ethylpyridine
Materials:
-
This compound
-
Piperidine
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone - NMP) or neat conditions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (1.0 eq) and piperidine (2.0-3.0 eq).
-
If using a solvent, add NMP to achieve a suitable concentration.
-
Heat the reaction mixture to reflux (typically 150-180 °C) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Perform an aqueous workup: Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 5-(piperidin-1-yl)-2-ethylpyridine.
Protocol 2: Synthesis of 2-Ethyl-5-methoxypyridine
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Add sodium methoxide (1.1-1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 2-ethyl-5-methoxypyridine.
Conclusion
The regiochemistry of nucleophilic aromatic substitution on this compound is reliably directed to the C5 position. While the reaction proceeds as expected, rigorous confirmation of the product's structure is essential for advancing research and development. A comprehensive analytical approach, spearheaded by a suite of 1D and 2D NMR experiments and ideally corroborated by single-crystal X-ray diffraction, provides the necessary evidence to unequivocally establish the regiochemical outcome. By following the comparative insights and detailed protocols in this guide, researchers can confidently synthesize and characterize 5-substituted-2-ethylpyridine derivatives for their specific applications.
References
- 1. rsc.org [rsc.org]
- 2. homeworkforyou.com [homeworkforyou.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.msu.ru [chem.msu.ru]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Chloro-2-ethylpyridine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-ethylpyridine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its strategic functionalization, featuring a chlorine atom and an ethyl group on the pyridine ring, allows for diverse downstream chemical modifications. The economic viability and efficiency of producing this intermediate are paramount for the overall cost-effectiveness of the final product. This guide explores and contrasts the most pertinent synthetic strategies for obtaining this compound, providing a framework for selecting the optimal method based on laboratory or industrial-scale requirements.
Synthetic Strategies: An Overview
Several distinct synthetic pathways to this compound have been reported in the literature, primarily in patents and scientific articles. This guide will focus on three primary approaches:
-
Direct Chlorination of 2-Ethylpyridine: A seemingly straightforward approach involving the direct reaction of commercially available 2-ethylpyridine with a chlorinating agent.
-
Two-Step Synthesis via N-Oxidation: A method that involves the initial oxidation of 2-ethylpyridine to its N-oxide, followed by chlorination and rearrangement.
-
Multi-Step Synthesis via 2-Chloro-5-vinylpyridine: A longer but potentially more selective route that involves the formation of a vinyl intermediate followed by selective hydrogenation.
The following sections will delve into the mechanistic details, experimental protocols, and a thorough cost-benefit analysis of each of these routes.
Method 1: Direct Chlorination of 2-Ethylpyridine
This method represents the most direct route to the target molecule, starting from the readily available 2-ethylpyridine. The core of this approach is an electrophilic aromatic substitution reaction on the pyridine ring.
Reaction Mechanism and Causality
The direct chlorination of 2-ethylpyridine is typically achieved using chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to enhance the electrophilicity of the chlorine species. The ethyl group at the 2-position is an ortho-, para-director. However, the nitrogen atom in the pyridine ring is deactivating, making the ring less susceptible to electrophilic attack than benzene. The reaction can lead to a mixture of isomers, with substitution occurring at the 3-, 4-, 5-, and 6-positions. Achieving high regioselectivity for the desired 5-chloro isomer is a significant challenge with this method.[1] High reaction temperatures can favor less selective radical mechanisms, leading to a complex product mixture and the formation of polychlorinated byproducts.[1]
Experimental Protocol
Materials:
-
2-Ethylpyridine
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂)
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
Quenching solution (e.g., ice-cold sodium thiosulfate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, multi-necked flask equipped with a stirrer, thermometer, and gas inlet/outlet, dissolve 2-ethylpyridine in an anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0-10 °C.
-
Slowly add the Lewis acid catalyst portion-wise, maintaining the low temperature.
-
Introduce the chlorinating agent dropwise or as a slow stream of gas.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Starting Materials | 2-Ethylpyridine is a relatively inexpensive and commercially available starting material.[2][3][4][5][6] Chlorinating agents like sulfuryl chloride and chlorine gas are also cost-effective bulk chemicals.[7][8][9][10] |
| Yield and Purity | The primary drawback of this method is the lack of regioselectivity, which often leads to a mixture of isomers and a lower yield of the desired 5-chloro product.[1] Extensive purification is typically required, which further reduces the overall yield and increases processing costs. |
| Process Complexity | The reaction setup is relatively simple. However, the handling of corrosive and toxic reagents like chlorine gas and sulfuryl chloride requires specialized equipment and safety precautions. The purification of the isomeric mixture can be complex and energy-intensive. |
| Scalability | This method is scalable, but the challenges associated with regioselectivity and purification become more pronounced at an industrial scale, potentially making it less economically viable for producing high-purity this compound. |
Method 2: Two-Step Synthesis via N-Oxidation
This approach aims to overcome the regioselectivity issues of direct chlorination by first activating the pyridine ring through N-oxidation.
Reaction Mechanism and Causality
The synthesis begins with the oxidation of 2-ethylpyridine to 2-ethylpyridine N-oxide, typically using reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃). The N-oxide functionality alters the electronic properties of the pyridine ring, directing the incoming electrophile to specific positions and facilitating a rearrangement to yield the chlorinated product. This method can offer better control over the position of chlorination compared to the direct approach.
Experimental Protocol
Step 1: Synthesis of 2-Ethylpyridine N-oxide
-
Materials: 2-Ethylpyridine, 30% Hydrogen peroxide, Glacial acetic acid, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium sulfite solution, Anhydrous magnesium sulfate.
-
Procedure: A detailed protocol can be found in various organic synthesis literature. Generally, it involves the reaction of 2-ethylpyridine with an oxidizing agent in a suitable solvent, followed by workup and purification.
Step 2: Chlorination of 2-Ethylpyridine N-oxide
-
Materials: 2-Ethylpyridine N-oxide, Phosphorus oxychloride (POCl₃), Chloroform or another suitable solvent.
-
Procedure: The N-oxide is heated with POCl₃, leading to chlorination and rearrangement. The reaction mixture is then carefully quenched, and the product is extracted and purified.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Starting Materials | 2-Ethylpyridine is inexpensive.[2][3][4][5][6] Oxidizing agents like hydrogen peroxide are also cost-effective. Phosphorus oxychloride is a common industrial reagent with a moderate cost.[11][12][13][14] |
| Yield and Purity | This method can provide higher regioselectivity and potentially a better yield of the desired 5-chloro isomer compared to direct chlorination. However, the overall yield is dependent on the efficiency of both the N-oxidation and the subsequent chlorination steps. |
| Process Complexity | This is a two-step process, which adds to the overall reaction time and complexity compared to the direct method. The handling of POCl₃ requires caution due to its reactivity with water. |
| Scalability | The two-step nature of this synthesis might present some challenges for large-scale production in terms of process optimization and throughput. However, the potential for higher purity of the final product could offset these challenges by simplifying downstream processing. |
Method 3: Multi-Step Synthesis via 2-Chloro-5-vinylpyridine
This synthetic route offers a more controlled and potentially higher-yielding approach, albeit with an increased number of steps.
Reaction Mechanism and Causality
This pathway begins with a pre-functionalized pyridine, such as 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine.
-
From 2-Chloro-5-bromopyridine: A Suzuki coupling reaction with a vinylboronic acid ester or a Stille coupling with vinyltributyltin is employed to introduce the vinyl group at the 5-position.
-
From 2-Chloro-5-formylpyridine: A Wittig reaction using a methylidenephosphorane (generated from a methyltriphenylphosphonium halide) converts the formyl group into a vinyl group.
The resulting 2-chloro-5-vinylpyridine is then subjected to selective hydrogenation of the vinyl group to an ethyl group. This hydrogenation must be highly selective to avoid the reduction of the chloro-substituent or the pyridine ring. Specialized catalysts, such as those based on iridium (e.g., Crabtree's catalyst), are often employed to achieve this selectivity.
Experimental Protocol
Step 1a: Suzuki Coupling (from 2-Chloro-5-bromopyridine)
-
Materials: 2-Chloro-5-bromopyridine, Vinylboronic acid pinacol ester, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water).
-
Procedure: The reactants are heated in the presence of the catalyst and base. After completion, the product is extracted and purified.
Step 1b: Wittig Reaction (from 2-Chloro-5-formylpyridine)
-
Materials: 2-Chloro-5-formylpyridine, Methyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi or NaH), Anhydrous solvent (e.g., THF).
-
Procedure: The ylide is generated in situ and then reacted with the aldehyde. The product is then isolated and purified.
Step 2: Selective Hydrogenation
-
Materials: 2-Chloro-5-vinylpyridine, Iridium catalyst (e.g., Crabtree's catalyst), Hydrogen source, Solvent.
-
Procedure: The vinylpyridine is hydrogenated under a hydrogen atmosphere in the presence of the catalyst. The product is then isolated.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Starting Materials | The starting materials, 2-chloro-5-bromopyridine[15][16][17][18][19] and 2-chloro-5-formylpyridine, are more expensive than 2-ethylpyridine. Reagents for the Suzuki (vinylboronic acid esters[20][21][22][23][24], palladium catalysts) and Wittig (phosphonium salts[25][26][27][28][29]) reactions also add significant cost. The iridium catalyst for the hydrogenation step is particularly expensive.[30][31] |
| Yield and Purity | This route generally offers the highest regioselectivity and can lead to a high-purity final product, potentially minimizing the need for extensive purification. The overall yield will be the product of the yields of the individual steps. |
| Process Complexity | This is a multi-step synthesis requiring more complex procedures and a wider range of reagents and catalysts. Each step requires careful optimization and control. |
| Scalability | While each step is individually scalable, the multi-step nature and the use of expensive and sensitive reagents (palladium and iridium catalysts) can pose significant challenges and costs for large-scale industrial production. |
Comparative Summary of Synthesis Methods
| Method | Starting Material(s) | Key Reagents | Number of Steps | Pros | Cons |
| Direct Chlorination | 2-Ethylpyridine | Cl₂, SO₂Cl₂, Lewis Acid | 1 | Low-cost starting materials, simple procedure. | Poor regioselectivity, mixture of isomers, difficult purification, lower effective yield. |
| N-Oxidation Route | 2-Ethylpyridine | H₂O₂, POCl₃ | 2 | Better regioselectivity than direct chlorination, potentially higher purity. | Two-step process, use of corrosive POCl₃. |
| Vinylpyridine Route | 2-Chloro-5-bromopyridine or 2-Chloro-5-formylpyridine | Organometallic reagents, Pd/Ir catalysts | 2-3 | High regioselectivity, high purity of final product. | Expensive starting materials and reagents, multi-step, complex procedures. |
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound is a nuanced decision that depends heavily on the specific requirements of the project, including the desired scale of production, purity specifications, and budget constraints.
-
For small-scale laboratory synthesis where cost is a primary concern and purity is not paramount, or if efficient purification techniques are available, the direct chlorination of 2-ethylpyridine may be a viable option. However, researchers must be prepared to contend with the challenges of isomer separation.
-
The two-step synthesis via N-oxidation presents a good compromise between cost and selectivity. It is likely to be the preferred method for many laboratory and pilot-scale applications where a purer product is required without resorting to the expensive reagents of the vinylpyridine route.
-
The multi-step synthesis via 2-chloro-5-vinylpyridine is the most suitable approach when high purity is the absolute priority, and the higher cost of starting materials and catalysts can be justified. This route is particularly advantageous for the synthesis of pharmaceutical-grade material where stringent impurity profiles are required.
Ultimately, a thorough process optimization and a detailed, context-specific cost analysis, including the cost of purification and waste disposal, are essential for making a definitive choice. Further research into more selective and cost-effective catalysts for both direct chlorination and selective hydrogenation could significantly alter the economic landscape of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Ethylpyridine | 100-71-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Ethylpyridine 97 100-71-0 [sigmaaldrich.com]
- 4. 2-乙基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Ethylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. indiamart.com [indiamart.com]
- 7. Sulfuryl Chloride - 7791-25-5 Latest Price, Manufacturers & Suppliers [dir.indiamart.com]
- 8. Sulfuryl chloride, 97% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Sulfuryl chloride price,buy Sulfuryl chloride - chemicalbook [m.chemicalbook.com]
- 10. alkalisci.com [alkalisci.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. labdepotinc.com [labdepotinc.com]
- 14. Phosphorus Oxychloride (POCl3) - High Purity 99% at Best Price [jigspharma.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 2-Bromo-5-chloropyridine price,buy 2-Bromo-5-chloropyridine - chemicalbook [m.chemicalbook.com]
- 17. 2-Bromo-5-chloropyridine, 98% | Fisher Scientific [fishersci.ca]
- 18. indiamart.com [indiamart.com]
- 19. 5-Bromo-2-chloropyridine | 53939-30-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. 395530050 [thermofisher.com]
- 21. Vinylboronic Acid Pinacol Ester 5g | Mithridion [mithridion.com]
- 22. Vinylboronic acid pinacol ester, 97+%, stabilized with 0.05% BHT 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 23. 75927-49-0 Cas No. | Vinylboronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 24. ビニルボロン酸ピナコールエステル contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 25. 甲基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 26. strem.com [strem.com]
- 27. Methyltriphenylphosphonium bromide 98 1779-49-3 [sigmaaldrich.com]
- 28. chemsavers.com [chemsavers.com]
- 29. A15878.18 [thermofisher.com]
- 30. eMolecules Crabtree's catalyst | 64536-78-3 | MFCD00075097 | 1g, Quantity: | Fisher Scientific [fishersci.com]
- 31. Iridium - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling and Disposal of 5-Chloro-2-ethylpyridine
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you, our partners in research and development, can utilize them with the utmost confidence and safety. 5-Chloro-2-ethylpyridine is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. Understanding its properties and adhering to rigorous safety protocols are paramount to protecting personnel and ensuring the integrity of your work. This guide provides a direct, field-proven framework for the safe handling, use, and disposal of this compound.
Hazard Profile and Risk Assessment: Why We Take These Precautions
While comprehensive toxicological data for this compound may be limited, its structure as a chlorinated pyridine warrants a cautious approach. Structurally similar compounds, such as 2-chloropyridine, are known to be harmful if swallowed, fatal in contact with skin, and fatal if inhaled.[1] They can also cause severe skin irritation and serious eye damage.[1][2] Therefore, we must operate under the assumption that this compound presents similar hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[3][4]
| Hazard Statement | Classification | Precautionary Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Harmful/Fatal[1][2] | Prevents systemic toxicity from accidental ingestion, skin absorption, or breathing vapors. |
| Skin Corrosion/Irritation | Assumed Irritant/Corrosive[1][2][5] | Protects against chemical burns and dermatitis. |
| Serious Eye Damage/Irritation | Assumed Irritant/Damaging[1][2] | Prevents severe eye injury or potential blindness from splashes. |
| Aquatic Toxicity | Assumed Toxic to Aquatic Life[1][6] | Ensures environmental responsibility in waste disposal. |
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is your most critical, immediate line of defense. Engineering controls, primarily the use of a certified chemical fume hood, are the first and most effective measure for minimizing vapor inhalation.[3] The following PPE is mandatory when handling this compound.
-
Hand Protection: Nitrile gloves are suitable for incidental contact.[7][8] For extended handling or immersion, consider more robust options like butyl rubber. Always double-glove to allow for the safe removal of a contaminated outer glove without exposing your skin. Inspect gloves for any signs of degradation or puncture before use.[9]
-
Eye and Face Protection: At a minimum, chemical splash goggles meeting ANSI Z87.1 standards are required.[10][11] When transferring volumes greater than a few milliliters or when there is any risk of splashing, a full-face shield must be worn over the safety goggles.[9][10][11]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[10][11] For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[7]
-
Footwear: Fully enclosed shoes are mandatory. Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.[10][11]
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow minimizes the potential for error and exposure.
A. Preparation Phase:
-
Review the SDS: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound.
-
Designate Work Area: All handling must occur inside a certified chemical fume hood.[3] Ensure the sash is at the appropriate working height.
-
Assemble PPE: Don all required PPE as outlined in the section above.
-
Prepare Spill Kit: Ensure a chemical spill kit containing an absorbent material like vermiculite or sand is immediately accessible.[3]
B. Execution Phase:
-
Transfer: Use a glass syringe or calibrated pipette for transfers. Perform all transfers over a secondary containment tray to catch any potential drips.
-
Reaction: Add the reagent to the reaction vessel slowly and in a controlled manner. Be mindful of any potential exothermic reactions and have a cooling bath ready if necessary.
-
Monitoring: Continuously monitor the reaction. Do not leave it unattended.
C. Post-Execution Phase:
-
Quenching: If required by your protocol, safely quench any unreacted reagent.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
-
Waste Segregation: Immediately segregate waste as described in the disposal plan below.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Hygiene: Wash hands and arms thoroughly with soap and water after removing PPE.[1][3]
Emergency Response Plan: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and correct response is critical.
| Incident | Immediate First Aid Response |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9] |
| Eye Contact | Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9] |
Small Spill Cleanup (Inside Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3]
-
Once fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
-
Wipe the spill area with a suitable decontaminating solvent, and place the cleaning materials into the same hazardous waste container.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Plan: Environmental Stewardship and Regulatory Compliance
Improper disposal of chlorinated organic compounds can cause significant environmental harm. All waste streams containing this compound must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[12][13] This is crucial for proper disposal and recycling pathways.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste," list all components, and indicate the date.
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, absorbent materials, and empty reagent bottles, must be collected in a separate, labeled hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS office.[3] Never pour this compound or its waste down the drain.[13][14]
Caption: Decision process for the disposal of this compound waste.
By integrating these safety and handling protocols into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. nj.gov [nj.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. hsa.ie [hsa.ie]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Laboratory chemical waste [watercorporation.com.au]
- 13. sweet.ua.pt [sweet.ua.pt]
- 14. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
